gamma-Hch 13C6
Description
The exact mass of the compound this compound is 295.877245 g/mol and the complexity rating of the compound is 104. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6-hexachloro(1,2,3,4,5,6-13C6)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYXXMFPNIAWKQ-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1([13CH]([13CH]([13CH]([13CH]([13CH]1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104215-85-2 | |
| Record name | 104215-85-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to γ-Hexachlorocyclohexane-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of γ-Hexachlorocyclohexane-13C6 (gamma-HCH-13C6). This isotopically labeled compound is a critical internal standard for the quantitative analysis of its unlabeled counterpart, lindane, a potent organochlorine insecticide.
Chemical Structure and Properties
γ-HCH-13C6 is the isotopically labeled form of gamma-hexachlorocyclohexane, where all six carbon atoms in the cyclohexane ring are the carbon-13 isotope. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.
Chemical Structure
The chemical structure of γ-HCH-13C6 is depicted below. The molecule exists in a chair conformation with three equatorial and three axial chlorine atoms.
Physicochemical Properties
A summary of the key physicochemical properties for γ-HCH-13C6 and its unlabeled counterpart, lindane, are presented in Table 1.
| Property | γ-HCH-13C6 | Lindane (γ-HCH) |
| Molecular Formula | ¹³C₆H₆Cl₆[1] | C₆H₆Cl₆[2][3] |
| Molecular Weight | 296.79 g/mol [4] | 290.83 g/mol [2][3] |
| CAS Number | 104215-85-2[1][4] | 58-89-9[2] |
| Appearance | White crystalline solid[5] | Colorless to white crystalline powder[2][5] |
| Melting Point | 113-115 °C | ~113 °C[2] |
| Water Solubility | Insoluble (assumed similar to lindane) | 7.3 mg/L at 25°C[2] |
| Solubility in Organic Solvents | Very soluble in acetone, benzene, and ethanol (assumed similar to lindane)[2] | Very soluble in acetone, benzene, and ethanol[2] |
| log Kow (Octanol-Water Partition Coefficient) | Not experimentally determined, expected to be similar to lindane | 3.72[6] |
| Vapor Pressure | Not experimentally determined, expected to be similar to lindane | 5.6 mPa at 20°C[2] |
Synthesis and Manufacturing
The synthesis of γ-HCH-13C6 is a multi-step process that is not commonly performed in a standard laboratory setting due to the hazardous nature of the reagents and the complexity of the purification.
A general workflow for the synthesis is outlined below.
Experimental Protocols: Analytical Application
γ-HCH-13C6 is predominantly used as an internal standard for the quantification of lindane in various matrices, including environmental, food, and biological samples. The standard is added to the sample at the beginning of the analytical process to correct for analyte losses during sample preparation and instrumental analysis.
General Experimental Workflow for Sample Analysis
The following diagram illustrates a typical workflow for the analysis of lindane in an environmental sample using γ-HCH-13C6 as an internal standard.
Detailed Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The following is a representative GC-MS protocol for the analysis of lindane, utilizing γ-HCH-13C6 as an internal standard. This protocol is a composite of typical parameters found in the literature and may require optimization for specific sample matrices and instrumentation.[7][8][9][10]
Table 2: Representative GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 or equivalent[7] |
| Injector | Split/splitless inlet |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Temperature Program | Initial 60°C for 1 min, ramp at 20°C/min to 180°C, then ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored (m/z) | Lindane: 181, 183, 219 (quantification ion in bold) |
| γ-HCH-13C6: 187, 189, 225 (quantification ion in bold) |
Data Presentation and Interpretation
The use of γ-HCH-13C6 allows for accurate quantification by isotope dilution mass spectrometry. The concentration of lindane in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Table 3: Example Calibration Data
| Calibration Level (ng/mL) | Lindane Peak Area | γ-HCH-13C6 Peak Area | Response Ratio (Lindane/γ-HCH-13C6) |
| 1 | 15,000 | 100,000 | 0.15 |
| 5 | 75,000 | 100,000 | 0.75 |
| 10 | 150,000 | 100,000 | 1.50 |
| 50 | 750,000 | 100,000 | 7.50 |
| 100 | 1,500,000 | 100,000 | 15.00 |
Safety and Handling
γ-HCH-13C6 should be handled with the same precautions as its unlabeled, toxic counterpart, lindane. It is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
γ-Hexachlorocyclohexane-13C6 is an indispensable tool for the accurate and precise quantification of lindane in a variety of complex matrices. Its chemical and physical properties are nearly identical to the native compound, ensuring it behaves similarly during sample preparation and analysis, while its mass difference allows for clear differentiation by mass spectrometry. The use of this internal standard is a cornerstone of robust and reliable analytical methods for monitoring this important environmental pollutant.
References
- 1. Gamma-Lindane-13C6 | CAS 104215-85-2 | LGC Standards [lgcstandards.com]
- 2. EXTOXNET PIP - LINDANE [extoxnet.orst.edu]
- 3. epa.gov [epa.gov]
- 4. γ-HCH (γ-BHC) (lindane) (¹³Câ, 99%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, CLM-1282-1.2 [isotope.com]
- 5. osha.gov [osha.gov]
- 6. Lindane - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scielo.br [scielo.br]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Synthesis of Carbon-13 Labeled Gamma-Hexachlorocyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of carbon-13 labeled gamma-hexachlorocyclohexane (γ-HCH), a crucial internal standard for analytical and research applications. The synthesis is a multi-step process involving the preparation of ¹³C-labeled benzene, followed by photochemical chlorination and subsequent purification of the desired γ-isomer.
Overview of the Synthetic Pathway
The primary route for the synthesis of carbon-13 labeled γ-HCH, also known as Lindane, involves the photochemical addition of chlorine to ¹³C₆-benzene. This reaction, initiated by ultraviolet (UV) light, results in a mixture of several stereoisomers of hexachlorocyclohexane.[1][2][3] The desired γ-isomer, which possesses the most potent insecticidal properties, must then be isolated from this technical mixture through a purification process.
Caption: Workflow for the synthesis of ¹³C₆-γ-Hexachlorocyclohexane.
Isomer Distribution in Technical Hexachlorocyclohexane
The photochlorination of benzene does not selectively produce the gamma-isomer. Instead, a technical mixture of HCH isomers is formed. The typical composition of this mixture is presented in Table 1.
| Isomer | Percentage in Technical Mixture (%) |
| α-HCH | 65 - 70 |
| β-HCH | 7 - 10 |
| γ-HCH (Lindane) | 14 - 15 |
| δ-HCH | ~7 |
| ε-HCH | 1 - 2 |
| Other Components | 1 - 2 |
Table 1. Typical isomer distribution in technical grade hexachlorocyclohexane produced by photochlorination of benzene.
Experimental Protocols
The following sections outline the generalized experimental procedures for the synthesis of ¹³C₆-γ-HCH. It is important to note that these are generalized protocols and may require optimization for specific laboratory conditions and desired product purity.
Synthesis of ¹³C₆-Benzene (Starting Material)
The synthesis of fully carbon-13 labeled benzene is a critical prerequisite. While commercially available, it can also be synthesized through various methods. One common approach is through biosynthetic labeling, where microorganisms are cultured in a medium containing a ¹³C-labeled carbon source, such as [¹³C₆]-glucose. The labeled biomass can then be processed to extract or synthesize ¹³C₆-benzene. Chemical synthesis routes are also available and often involve the trimerization of ¹³C₂-acetylene, which can be generated from ¹³C-labeled precursors.
Photochemical Chlorination of ¹³C₆-Benzene
This step involves the free-radical addition of chlorine to the ¹³C₆-benzene ring under the influence of UV light.
Materials:
-
¹³C₆-Benzene
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride, though less favored now due to toxicity) or neat reaction.
-
Photoreactor equipped with a UV lamp (e.g., mercury vapor lamp) and a cooling system.
Generalized Procedure:
-
A solution of ¹³C₆-benzene in an inert solvent, or neat ¹³C₆-benzene, is placed in the photoreactor.
-
The reactor is cooled to a temperature typically between 15-20°C to minimize side reactions.
-
Chlorine gas is bubbled through the solution while it is irradiated with UV light. The reaction is initiated by the photolytic cleavage of chlorine molecules into chlorine radicals.
-
The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of benzene and the formation of HCH isomers.
-
Once the desired conversion is achieved, the UV source is turned off, and the chlorine gas flow is stopped.
-
The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and hydrogen chloride.
-
The solvent (if used) is removed under reduced pressure to yield the crude technical ¹³C₆-HCH mixture.
Purification of ¹³C₆-γ-Hexachlorocyclohexane by Fractional Crystallization
The separation of the γ-isomer from the technical mixture is based on the differential solubilities of the HCH isomers in various organic solvents.[3] Fractional crystallization is the most common method employed.[4]
Materials:
-
Crude technical ¹³C₆-HCH mixture
-
Solvents for crystallization (e.g., methanol, ethanol, isopropanol, chloroform)
Generalized Procedure:
-
The crude ¹³C₆-HCH mixture is dissolved in a suitable solvent (e.g., methanol) at an elevated temperature to ensure complete dissolution.
-
The solution is then slowly cooled to allow for the crystallization of the less soluble isomers, primarily the α- and β-isomers.
-
The crystals of the undesired isomers are removed by filtration.
-
The mother liquor, which is now enriched in the more soluble γ-isomer, is concentrated by evaporating a portion of the solvent.
-
The concentrated solution is then cooled, often to a lower temperature than the first crystallization step, to induce the crystallization of the ¹³C₆-γ-HCH.
-
The crystals of ¹³C₆-γ-HCH are collected by filtration.
-
To achieve high purity (e.g., >99%), this recrystallization process may need to be repeated multiple times. The purity of the final product should be assessed using analytical techniques such as GC-MS and NMR.
Characterization and Quality Control
The final product, ¹³C₆-γ-hexachlorocyclohexane, must be rigorously characterized to confirm its identity, chemical purity, and isotopic enrichment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the chemical purity and confirm the molecular weight of the labeled compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C-NMR and ¹H-NMR): To confirm the structure and the positions of the carbon-13 labels. The isotopic enrichment can also be estimated from the ¹³C-NMR spectrum.
Safety Considerations
Hexachlorocyclohexane isomers are persistent organic pollutants and are toxic. Lindane itself is a neurotoxin. All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Proper waste disposal procedures for chlorinated organic compounds must be followed.
References
The Role of ¹³C₆-γ-HCH in the Quantitative Analysis of Lindane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of ¹³C₆-labeled gamma-hexachlorocyclohexane (γ-HCH), also known as lindane, in the precise quantification of its unlabeled counterpart in various matrices. Primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS), ¹³C₆-γ-HCH is indispensable for achieving high accuracy and precision in environmental monitoring, food safety analysis, and toxicological studies.
Core Principle: Isotope Dilution Mass Spectrometry
The fundamental purpose of using ¹³C₆-γ-HCH is to correct for the potential loss of the target analyte (γ-HCH) during sample preparation and analysis.[1] Because ¹³C₆-γ-HCH is chemically identical to the native γ-HCH, it experiences the same physical and chemical processes throughout the experimental workflow, including extraction, cleanup, and instrument introduction. However, due to the mass difference imparted by the six carbon-13 atoms, it can be distinguished from the native analyte by a mass spectrometer. By adding a known amount of ¹³C₆-γ-HCH to a sample at the beginning of the analytical process, any subsequent losses will affect both the labeled and unlabeled compounds proportionally. This allows for a highly accurate calculation of the native analyte's concentration based on the ratio of the two compounds detected by the mass spectrometer. This technique is a cornerstone of robust analytical methodologies such as U.S. Environmental Protection Agency (EPA) Method 1699.[1][2][3]
Quantitative Data Summary
The use of ¹³C₆-γ-HCH as an internal standard allows for the generation of highly reliable quantitative data. Below are tables summarizing key quantitative parameters associated with this analytical approach.
| Parameter | Value | Source |
| Commercial Standard Concentration | 100 µg/mL in nonane | [4][5] |
| ¹³C₆-γ-HCH Molecular Weight | 296.79 g/mol | [4] |
| Native γ-HCH Molecular Weight | 290.83 g/mol | [PubChem CID: 727] |
| Isotopic Purity | 99% | [4][5] |
| Analytical Method Performance (Example Data) | |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 0.015 to 5.0 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Method Detection Limit (MDL) for γ-HCH in water | 0.15 ng/L |
| Method Reporting Limit (MRL) for γ-HCH in water | 0.5 ng/L |
| Recoveries | 96% to 101% |
| Coefficient of Variation (CV%) | < 10.5% |
Experimental Protocols
The following are detailed methodologies for the analysis of γ-HCH in environmental samples using ¹³C₆-γ-HCH as an internal standard. These protocols are based on established methods such as EPA 1699 and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[2][6][7][8][9][10]
Sample Preparation: QuEChERS for Soil Samples
This protocol is adapted for the extraction of γ-HCH from soil matrices.[6][7][9][10]
-
Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of a ¹³C₆-γ-HCH standard solution (e.g., 50 µL of a 20 mg/L solution to achieve a final concentration of 100 µg/kg).[6]
-
Hydration: Add 10 mL of deionized water to the soil sample and vortex for 30 seconds.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 5 minutes.
-
Phase Separation: Add the contents of a QuEChERS salt pouch (e.g., containing magnesium sulfate and sodium acetate) to the tube. Shake vigorously for 1 minute to induce phase separation.
-
Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 3000 rcf) for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a dSPE tube containing a cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) and C18). Vortex for 1 minute.
-
Final Centrifugation: Centrifuge the dSPE tube at high speed (e.g., ≥ 5000 rcf) for 2 minutes.
-
Extract Collection: Carefully collect the purified supernatant for GC-MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for the extraction of γ-HCH from water samples.
-
Sample Collection and Preservation: Collect a 1 L water sample in a clean glass container. If necessary, preserve the sample according to standard procedures.
-
Internal Standard Spiking: Spike the water sample with a known amount of ¹³C₆-γ-HCH standard solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Cartridge Drying: Dry the SPE cartridge by passing air or nitrogen through it for a sufficient time.
-
Elution: Elute the trapped analytes from the SPE cartridge with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Solvent Exchange: Exchange the solvent to a final solvent compatible with the GC-MS system (e.g., nonane or isooctane).
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of γ-HCH and ¹³C₆-γ-HCH.
-
Gas Chromatograph (GC):
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 100°C held for 2 minutes, ramp to 280°C at 10°C/minute, and hold for 5 minutes.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (Example):
-
γ-HCH: m/z 181, 219
-
¹³C₆-γ-HCH: m/z 187, 225
-
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Visualizations
Experimental Workflow
Caption: Workflow for γ-HCH analysis using ¹³C₆-γ-HCH.
Logical Relationship of Isotope Dilution
Caption: Principle of isotope dilution for accurate quantification.
References
- 1. caslab.com [caslab.com]
- 2. epa.gov [epa.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. γ-HCH (γ-BHC) (lindane) (¹³Câ, 99%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, CLM-1282-1.2 [isotope.com]
- 5. γ-HCH (γ-BHC) (lindane) (¹³Câ, 99%; Dâ, 99%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, CDLM-624-1.2 [isotope.com]
- 6. Video: Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]
- 7. Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide: γ-HCH-¹³C₆ versus Unlabeled Lindane in Modern Analytical and Toxicological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison between unlabeled lindane (gamma-hexachlorocyclohexane, γ-HCH) and its stable isotope-labeled counterpart, γ-HCH-¹³C₆. It details the critical role of γ-HCH-¹³C₆ in enhancing analytical accuracy and explores the toxicological mechanisms of lindane. This document is intended to serve as a vital resource for professionals engaged in environmental analysis, toxicology, and drug development who require precise and reliable methods for the quantification and study of this legacy organochlorine pesticide.
Introduction: The Need for Precision in Lindane Analysis
Lindane (γ-HCH) is an organochlorine insecticide known for its neurotoxic properties and environmental persistence.[1] Although its use has been heavily restricted globally, its presence in soil, water, and biological tissues remains a significant concern for environmental and human health.[1] Accurate quantification of lindane is paramount for toxicological studies, environmental monitoring, and human exposure assessment.
Conventional analytical methods using external or internal standards can suffer from inaccuracies due to sample matrix effects and variations in sample preparation and instrument performance.[2] The introduction of stable isotope-labeled internal standards, such as γ-HCH-¹³C₆, represents a significant advancement. This guide will explore the physicochemical differences between the labeled and unlabeled forms, their comparative roles in analytical methodologies, and the underlying toxicological pathways of lindane.
Physicochemical Properties
Unlabeled lindane and γ-HCH-¹³C₆ are chemically identical, ensuring they behave the same way during sample extraction, cleanup, and chromatographic separation.[3] Their only significant difference is their mass, which allows them to be distinguished by a mass spectrometer. This key difference is the foundation of the isotope dilution method.[3]
| Property | Unlabeled Lindane (γ-HCH) | γ-HCH-¹³C₆ | Citation(s) |
| Chemical Formula | C₆H₆Cl₆ | ¹³C₆H₆Cl₆ | [4] |
| Molecular Weight | ~290.83 g/mol | ~296.79 g/mol | [4][5] |
| CAS Number | 58-89-9 | 104215-85-2 | [5][6] |
| Appearance | White crystalline solid | White crystalline solid | [4][6] |
| Melting Point | ~113 °C | ~113 °C (assumed identical) | [6] |
| Water Solubility | 7.3 mg/L at 25 °C | 7.3 mg/L at 25 °C (assumed identical) | [6] |
| Organic Solvents | Very soluble in acetone, benzene, chloroform, and ethanol | Very soluble in acetone, benzene, chloroform, and ethanol | [6][7] |
The Role of γ-HCH-¹³C₆ in Analytical Chemistry: Isotope Dilution Mass Spectrometry
The gold standard for the accurate quantification of organic micropollutants like lindane is Isotope Dilution Mass Spectrometry (IDMS).[8][9] This technique relies on the use of a stable isotope-labeled version of the analyte, in this case, γ-HCH-¹³C₆, as an internal standard.
The core principle is that the labeled standard is added to the sample at the very beginning of the analytical process.[9] Because it is chemically identical to the native (unlabeled) analyte, it experiences the same losses during extraction, cleanup, and derivatization. When the sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), the two compounds co-elute but are detected as distinct ions due to their mass difference.[10] By measuring the ratio of the native analyte to the labeled standard and knowing the exact amount of the standard that was added, one can calculate the precise concentration of the native analyte in the original sample, effectively nullifying any variations in recovery.[11]
Quantitative Data and Performance
The use of γ-HCH-¹³C₆ significantly improves the accuracy, precision, and reliability of analytical measurements compared to external standard methods.[2][10] It effectively compensates for matrix-induced signal suppression or enhancement, which is a common problem in complex samples like soil, tissue, and food.[12]
Table 2: Key Mass Spectrometry Ions for Lindane and γ-HCH-¹³C₆ Note: The most abundant ions in the isotopic cluster are typically used for quantification and confirmation. The exact m/z values can vary slightly based on the instrument.
| Compound | Quantitation Ion (m/z) | Confirmation Ion(s) (m/z) |
| Unlabeled Lindane (γ-HCH) | 181 | 183, 219 |
| γ-HCH-¹³C₆ | 187 | 189, 225 |
Table 3: Typical Analytical Performance using Isotope Dilution GC-MS
| Parameter | Typical Value | Citation(s) |
| Limit of Quantitation (LOQ) | 0.015 - 0.037 µg/L (in water) | [13][14] |
| Recovery | 96% - 101% | [13] |
| Precision (CV% or RSD%) | < 10.5% | [13] |
| Linearity (r²) | > 0.99 | [13] |
Detailed Experimental Protocols
This section outlines a representative protocol for the quantification of lindane in a water sample using γ-HCH-¹³C₆ and GC-MS.
Sample Preparation and Extraction
-
Sample Collection: Collect a 1 L water sample in a pre-cleaned amber glass bottle.
-
Spiking: Add a precise volume of a known concentration of γ-HCH-¹³C₆ solution (e.g., 100 µL of a 1 µg/mL solution) to the water sample.
-
Extraction:
-
Perform a liquid-liquid extraction by transferring the sample to a 2 L separatory funnel.
-
Add 60 mL of dichloromethane, cap, and shake vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate and drain the organic (bottom) layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane, combining the extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Final Volume Adjustment: Transfer the concentrated extract to a 2 mL autosampler vial. Add a recovery standard if necessary and bring to a final volume of 1.0 mL.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890 GC (or equivalent).
-
Mass Spectrometer: Agilent 7000 Triple Quadrupole MS (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[14]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[14]
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 220 °C.[14]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at 10 °C/min, hold for 3 minutes.
-
Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.[14]
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Ions to Monitor: As listed in Table 2.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Toxicokinetics and Mechanism of Action
Metabolism
Lindane is metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system. The metabolic process involves several key reactions, including dechlorination, dehydrochlorination, and hydroxylation. These reactions transform the lipophilic lindane molecule into more water-soluble metabolites that can be excreted. The major metabolites found in humans include various isomers of trichlorophenol and dichlorophenol, which are often conjugated with glucuronide or sulfate before elimination in the urine.[7]
Mechanism of Neurotoxicity
The primary neurotoxic effect of lindane is mediated through its interaction with the γ-aminobutyric acid type A (GABAₐ) receptor. The GABAₐ receptor is a ligand-gated ion channel that, when activated by GABA, allows chloride ions (Cl⁻) to enter the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus exerting an inhibitory effect on the central nervous system.
Lindane acts as a non-competitive antagonist at the GABAₐ receptor, binding to a site within the chloride channel pore. This action physically blocks the flow of chloride ions, even when GABA is bound to the receptor. The reduction in neuronal inhibition leads to a state of hyperexcitability in the central nervous system, manifesting as tremors, convulsions, and seizures.[1]
Conclusion
For researchers, scientists, and drug development professionals, the choice between analyzing for unlabeled lindane with or without its ¹³C₆-labeled analog is a choice between acceptable and superior analytical quality. The use of γ-HCH-¹³C₆ in an isotope dilution mass spectrometry framework provides unparalleled accuracy and precision by correcting for analytical variability from sample preparation to detection. This technical guide has outlined the fundamental principles, provided detailed experimental protocols, and contextualized the importance of this methodology within the toxicological study of lindane. Adopting this approach is essential for generating the highly reliable and defensible data required in modern environmental and biomedical research.
References
- 1. Insights Into the Biodegradation of Lindane (γ-Hexachlorocyclohexane) Using a Microbial System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of lindance and its metabolites gamma-2,3,4,5,6-pentachlorocyclohexene, pentachlorobenzene, and pentachlorophenol in rats and the pathways of lindance metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of Lindane [lindane.org]
- 5. Chapter Four: Lindane [gulflink.osd.mil]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. Quantitative solid phase microextraction - gas chromatography mass spectrometry analysis of the pesticides lindane, heptachlor and two heptachlor transformation products in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of lindane in surface water samples and its degradation by hydrogen peroxide and persulfate assisted TiO2-based photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Lindane but not deltamethrin blocks a component of GABA-activated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Applications of γ-HCH-¹³C₆: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and technical applications of gamma-Hexachlorocyclohexane-¹³C₆ (γ-HCH-¹³C₆), an isotopically labeled internal standard crucial for accurate quantification in environmental and biological matrices. This document details available product specifications, analytical methodologies, and the known signaling pathways of its unlabeled analogue, lindane.
Commercial Availability and Specifications
Several reputable chemical suppliers offer γ-HCH-¹³C₆, primarily for research and analytical purposes. The products are typically sold as solutions at specified concentrations. Below is a summary of commercially available γ-HCH-¹³C₆ products.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Concentration | Solvent |
| Benchchem | gamma-Hch 13C6 | 222966-66-7 | 296.8 | Typically 95% Purity | Not specified | Not specified |
| Cambridge Isotope Laboratories, Inc. | γ-HCH (γ-BHC) (lindane) (¹³C₆, 99%) | 104215-85-2 | 296.79 | 99 atom % ¹³C, 98% Chemical Purity | 100 µg/mL | Nonane |
| LGC Standards | gamma-HCH (Lindane) (13C6,99%) | 104215-85-2 | 296.79 | 99% | 100 µg/mL | Nonane |
| Sigma-Aldrich | Lindane-¹³C₆ (γ-BHC) | 104215-85-2 | 296.79 | 99 atom % ¹³C | Not specified (neat) | Not applicable |
Synthesis and Quality Control
The synthesis of γ-HCH-¹³C₆ is a multi-step process that begins with a ¹³C-labeled precursor. The primary method involves the photochlorination of ¹³C₆-benzene, which yields a mixture of hexachlorocyclohexane isomers.[1] The desired γ-isomer is then isolated and purified from this mixture.[1]
Rigorous quality control is essential to ensure the identity, chemical purity, and isotopic enrichment of the final product. A combination of analytical techniques is employed for validation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and isotopic enrichment. The mass spectrum of γ-HCH-¹³C₆ will show a molecular ion peak corresponding to its higher molecular weight compared to the unlabeled compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the structure and confirms the positions of the isotopic labels.
-
High-Performance Liquid Chromatography (HPLC): Used for the purification and separation of the γ-isomer from other HCH isomers.
Analytical Methodologies and Experimental Protocols
γ-HCH-¹³C₆ is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of γ-HCH (lindane) in various samples.
Sample Preparation
Effective sample preparation is critical for accurate analysis. The choice of method depends on the sample matrix.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This two-step method involves an initial extraction and partitioning with a salt mixture, followed by dispersive solid-phase extraction (dSPE) for cleanup. It is a versatile technique suitable for various sample types.[1]
-
Soxhlet Extraction: A classic and robust method for solid-liquid extraction, though it can be time-consuming and require large volumes of solvent.[1]
-
Ultrasonic Extraction: A faster alternative to Soxhlet extraction that uses ultrasonic energy to enhance solvent extraction.[1]
-
Accelerated Solvent Extraction (ASE): A rapid and efficient method for extracting organic compounds from solid and semi-solid samples using elevated temperatures and pressures.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the primary analytical technique for the detection and quantification of γ-HCH.
Typical GC-MS Protocol:
-
Sample Extraction: Extract the sample using an appropriate method (e.g., QuEChERS).
-
Internal Standard Spiking: Add a known amount of γ-HCH-¹³C₆ solution to the sample extract.
-
GC Separation:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of organochlorine pesticides.
-
Injection: Use a splitless or pulsed splitless injection mode for trace analysis.
-
Oven Temperature Program: An optimized temperature program is crucial for the separation of γ-HCH from other isomers and matrix components. A typical program might start at a low temperature (e.g., 60-80°C), ramp up to a higher temperature (e.g., 280-300°C), and hold for a few minutes.
-
-
MS Detection:
-
Ionization: Electron ionization (EI) is commonly used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. In SIM mode, characteristic ions of both unlabeled γ-HCH and γ-HCH-¹³C₆ are monitored. In MRM mode (with a triple quadrupole mass spectrometer), specific precursor-to-product ion transitions are monitored for even greater selectivity.
-
-
Quantification: The concentration of γ-HCH in the sample is determined by comparing the peak area ratio of the native analyte to its labeled internal standard against a calibration curve.
Signaling Pathways of γ-HCH (Lindane)
The toxicological effects of γ-HCH are primarily attributed to its interaction with the central nervous system, particularly its role as a neurotoxin. It also exhibits effects on other cellular pathways, including apoptosis and endocrine function.
Neurotoxic Mechanism of Action
The primary mechanism of lindane's neurotoxicity is its interaction with the γ-aminobutyric acid (GABA) system.[1][2][3] GABA is the main inhibitory neurotransmitter in the mammalian central nervous system.
References
Stability and Storage of Gamma-HCH 13C6 Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the best practices for the stability and storage of the gamma-Hexachlorocyclohexane (gamma-HCH) 13C6 standard. Ensuring the integrity of this isotopically labeled internal standard is critical for the accuracy and reliability of analytical data in research, clinical, and environmental laboratories. This document outlines recommended storage conditions, stability considerations, and detailed experimental protocols for stability assessment, adhering to international standards for certified reference materials.
Introduction to Gamma-HCH 13C6
Gamma-HCH, commonly known as lindane, is an organochlorine pesticide.[1] The 13C6-labeled variant serves as an internal standard in analytical methods, particularly gas chromatography-mass spectrometry (GC-MS), for the precise quantification of gamma-HCH in various matrices.[2] The use of a stable isotope-labeled standard is crucial for correcting for analyte losses during sample preparation and for matrix effects in the analytical instrument.[3][4] The accuracy of these quantitative methods is directly dependent on the stability and purity of the this compound standard.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity of the this compound standard. General guidelines from suppliers and safety data sheets recommend the following:
-
Temperature: For solutions, storage at room temperature is often cited.[5][6] However, for long-term stability, refrigeration at +2°C to +8°C is also recommended, particularly for standards in solution.[7] As a general rule for pesticides, storage between 4°C and 32°C (40-90°F) is advisable to prevent chemical changes.[8]
-
Light: Protect the standard from light to prevent photodegradation.[5][6] Amber vials or storage in the dark are recommended.
-
Moisture: Store in a dry environment to prevent hydrolysis and other moisture-related degradation.[5][6] Containers should be tightly sealed.
-
Container: The standard should be stored in its original, unopened container whenever possible.[8] The container materials are selected to be inert to the chemical and solvent.
-
Solvent: this compound standards are typically supplied in organic solvents such as nonane.[5][6] The choice of solvent can impact the long-term stability of the standard.
Stability of this compound Standard
The stability of a certified reference material (CRM) is its ability to maintain its certified property value within specified limits over a defined period when stored under specific conditions. Stability studies are essential to establish the shelf-life and recommended storage conditions for the this compound standard. These studies typically involve both short-term and long-term assessments.
Factors Affecting Stability
Several factors can influence the stability of the this compound standard:
-
Chemical Degradation: Gamma-HCH can undergo degradation through various pathways, including dehydrochlorination. While generally stable, exposure to alkaline conditions can promote degradation.
-
Solvent Evaporation: For standards in solution, evaporation of the solvent will lead to an increase in the concentration of the analyte, compromising the accuracy of the standard.
-
Adsorption: The analyte may adsorb to the surface of the storage container, particularly at low concentrations.
-
Contamination: Improper handling can introduce contaminants that may react with the standard or interfere with analytical measurements.
Quantitative Stability Data
The following tables illustrate how quantitative data from stability studies for a this compound standard should be presented. The data herein is illustrative to demonstrate the format and type of information that would be collected during a formal stability assessment according to guidelines such as ISO Guide 35.[9][10]
Table 1: Illustrative Short-Term Stability Study of this compound in Nonane (Concentration: 100 µg/mL)
| Storage Temperature (°C) | Time (days) | Measured Concentration (µg/mL) | % Recovery |
| 4 | 0 | 100.1 | 100.0 |
| 7 | 99.8 | 99.7 | |
| 14 | 100.3 | 100.2 | |
| 30 | 99.5 | 99.4 | |
| 25 | 0 | 100.1 | 100.0 |
| 7 | 99.6 | 99.5 | |
| 14 | 99.2 | 99.1 | |
| 30 | 98.9 | 98.8 | |
| 40 | 0 | 100.1 | 100.0 |
| 7 | 98.5 | 98.4 | |
| 14 | 97.8 | 97.7 | |
| 30 | 96.5 | 96.4 |
Table 2: Illustrative Long-Term Stability Study of this compound in Nonane (Concentration: 100 µg/mL) at Recommended Storage Temperature (4°C)
| Time (months) | Measured Concentration (µg/mL) | % of Initial Concentration |
| 0 | 100.1 | 100.0 |
| 3 | 100.0 | 99.9 |
| 6 | 99.7 | 99.6 |
| 12 | 99.5 | 99.4 |
| 24 | 99.1 | 99.0 |
| 36 | 98.6 | 98.5 |
Experimental Protocols for Stability Assessment
The stability of the this compound standard should be assessed using validated analytical methods, following the principles outlined in ISO Guide 35.[9][10]
Stability Study Design
A typical stability study involves the following steps:
-
Batch Selection: A representative batch of the this compound standard is selected for the study.
-
Sample Preparation: The batch is divided into multiple aliquots in appropriate containers.
-
Storage Conditions: Aliquots are stored under a range of conditions (e.g., different temperatures, light exposures) to be evaluated.
-
Time Points: A schedule for testing at various time intervals is established for both short-term and long-term studies.
-
Analytical Measurement: At each time point, aliquots from each storage condition are analyzed.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the analysis of this compound due to its high selectivity and sensitivity.
4.2.1. Sample Preparation
-
Samples from the stability study are brought to room temperature.
-
An appropriate internal standard (for method performance monitoring, not to be confused with the this compound being tested) is added.
-
The sample is diluted with a suitable solvent (e.g., hexane) to a concentration within the calibrated range of the instrument.
4.2.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms or equivalent).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to ensure separation of gamma-HCH from any potential degradation products or impurities.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of selected ion monitoring (SIM).
-
Ionization Mode: Electron Ionization (EI).
-
SIM Ions: Monitoring of characteristic ions for both this compound and the native gamma-HCH. For this compound, the molecular ion cluster will be shifted by 6 amu compared to the unlabeled compound.
4.2.3. Data Analysis
-
The concentration of this compound at each time point is determined using a calibration curve prepared from a freshly prepared set of standards.
-
The stability is evaluated by comparing the measured concentration at each time point to the initial concentration (t=0).
-
Statistical analysis is performed to determine if any observed changes are statistically significant.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a this compound standard.
Potential Degradation Pathway of Gamma-HCH
The primary degradation pathway for gamma-HCH in certain environments involves dehydrochlorination. While the 13C labeling does not alter the chemical reactivity, it provides a distinct mass signature for tracking the parent compound and its degradation products.
Caption: Potential dehydrochlorination pathway of this compound.
Conclusion
The stability and proper storage of the this compound standard are fundamental to the generation of high-quality analytical data. By adhering to the recommended storage conditions and understanding the principles of stability assessment, researchers, scientists, and drug development professionals can ensure the integrity of their standards and the reliability of their results. Regular verification of the standard's concentration, especially for opened solutions and long-term storage, is a critical component of laboratory quality assurance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 222966-66-7 | Benchchem [benchchem.com]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. γ-HCH (γ-BHC) (lindane) (¹³Câ, 99%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, CLM-1282-1.2 [isotope.com]
- 6. γ-HCH (γ-BHC) (lindane) (¹³Câ, 99%; Dâ, 99%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, CDLM-624-1.2 [isotope.com]
- 7. Glyphosate (2-¹³C, 99%; ¹âµN, 98%) CP 96% 1000 μg/mL in water - Cambridge Isotope Laboratories, CNLM-4666-1.2 [isotope.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. ISO (2017) ISO Guide 35 Reference Materials-Guidance for Characterization and Assessment of Homogeneity and Stability, ISO, Geneva. - References - Scientific Research Publishing [scirp.org]
Isotopic Purity of gamma-HCH 13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of gamma-Hexachlorocyclohexane fully labeled with Carbon-13 (gamma-HCH 13C6). This internal standard is critical for the accurate quantification of gamma-HCH (Lindane), a persistent organic pollutant, in various matrices. This document details the synthesis, purification, and analytical methods used to determine and ensure the high isotopic purity required for precise analytical measurements.
Quantitative Data on Isotopic and Chemical Purity
The isotopic and chemical purity of this compound is paramount for its function as a reliable internal standard in analytical chemistry, particularly in environmental and toxicological studies. Commercially available standards of this compound typically exhibit a high degree of isotopic enrichment and chemical purity.
| Parameter | Specification | Reference(s) |
| Isotopic Purity | >99% 13C6 | [1] |
| Chemical Purity | ≥98% | [1] |
| Molecular Formula | 13C6H6Cl6 | [2] |
| Molecular Weight | 296.79 g/mol | [1] |
Synthesis and Purification of this compound
The synthesis of this compound involves the photochlorination of 13C6-labeled benzene, which results in a mixture of several hexachlorocyclohexane isomers. The desired gamma isomer must then be isolated and purified from this technical mixture.
Synthesis: Photochlorination of 13C6-Benzene
The foundational step in producing this compound is the additive chlorination of benzene that has been fully labeled with carbon-13 (13C6-benzene). This reaction is initiated by ultraviolet (UV) light.[3]
Reaction: 13C6H6 + 3Cl2 --(UV light)--> 13C6H6Cl6 (isomeric mixture)
This process yields a technical mixture of HCH isomers. The typical composition of this mixture is outlined below.
| Isomer | Percentage in Technical Mixture |
| alpha-HCH | 60-70% |
| beta-HCH | 5-12% |
| gamma-HCH | 10-15% |
| delta-HCH | 6-10% |
| epsilon-HCH | 3-4% |
Table adapted from multiple sources.[3]
Purification: Fractional Crystallization
Due to the formation of multiple isomers during synthesis, a purification step is necessary to isolate the this compound. Fractional crystallization is a common and effective method for this separation, exploiting the differences in solubility of the various isomers in a selected solvent.[4][5]
A general procedure involves dissolving the technical HCH mixture in a suitable solvent and then carefully controlling the temperature to selectively crystallize the desired gamma isomer. The differing crystal structures of the isomers—with the gamma isomer often forming larger, more massive crystals compared to the finer crystals of the alpha isomer—can also be exploited for separation by methods such as screening.[6]
Experimental Protocols
While specific, detailed proprietary protocols for the commercial synthesis and purification of this compound are not publicly available, the following sections describe the generally accepted methodologies.
Synthesis of Technical 13C6-HCH Mixture
Objective: To synthesize a mixture of 13C6-hexachlorocyclohexane isomers via photochlorination of 13C6-benzene.
Materials:
-
13C6-Benzene
-
Chlorine gas (Cl2)
-
An appropriate inert solvent (e.g., carbon tetrachloride, though safer alternatives are now preferred)
-
UV lamp (mercury vapor lamp)
-
Reaction vessel with gas inlet and outlet
Procedure:
-
A solution of 13C6-benzene in the chosen inert solvent is prepared in the reaction vessel.
-
The solution is cooled and maintained at a specific temperature to control the reaction rate.
-
Chlorine gas is bubbled through the solution.
-
The reaction vessel is irradiated with UV light to initiate the free-radical chain reaction of chlorination.
-
The reaction is monitored by techniques such as gas chromatography to follow the consumption of 13C6-benzene.
-
Once the reaction is complete, the solvent is removed under reduced pressure to yield the solid technical mixture of 13C6-HCH isomers.
Purification of this compound by Fractional Crystallization
Objective: To isolate and purify this compound from the technical isomer mixture.
Materials:
-
Technical 13C6-HCH mixture
-
A suitable solvent (e.g., methanol, ethanol, chloroform, or a mixture with water)[6][7]
-
Crystallization vessel with temperature control
-
Filtration apparatus
Procedure:
-
The technical 13C6-HCH mixture is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution.
-
The solution is then slowly cooled to induce crystallization. The cooling rate is critical to allow for the selective crystallization of the gamma isomer.
-
The solution may be held at a specific temperature where the solubility of the gamma isomer is significantly lower than that of the other isomers.
-
The crystallized this compound is then separated from the mother liquor (containing the more soluble isomers) by filtration.
-
The collected crystals may be washed with a small amount of cold solvent to remove any adhering mother liquor.
-
To achieve high purity, this process of recrystallization may be repeated multiple times.
Determination of Isotopic Purity by GC-MS
Objective: To determine the isotopic enrichment of 13C in the purified this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the primary instrument for this analysis.
General Procedure:
-
Sample Preparation: A solution of the purified this compound is prepared in a suitable solvent (e.g., nonane, hexane). A solution of unlabeled gamma-HCH is also prepared for comparison.
-
GC Separation: The sample is injected into the GC, where the HCH isomers are separated on a capillary column.
-
MS Detection: The separated compounds enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined.
-
Data Analysis: The mass spectrum of the 13C6-labeled gamma-HCH will show a molecular ion cluster that is 6 atomic mass units higher than that of the unlabeled gamma-HCH. The isotopic purity is determined by comparing the intensity of the ion corresponding to the fully labeled molecule to the intensities of ions corresponding to molecules with fewer 13C atoms.[8]
Representative GC-MS Parameters:
| Parameter | Value |
| GC Column | ZB-1 (60 m x 0.32 mm x 1 µm) or equivalent non-polar column[9] |
| Injection Mode | Splitless |
| Inlet Temperature | 280 °C[9] |
| Carrier Gas | Helium at a constant flow rate (e.g., 2 mL/min)[9] |
| Oven Program | Initial: 40°C for 5 min, ramp 10°C/min to 100°C (hold 5 min), ramp 10°C/min to 180°C, ramp 3°C/min to 230°C, ramp 10°C/min to 260°C (hold 10 min)[9] |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |
Note: These parameters are representative and may require optimization for specific instrumentation.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Isotopic Purity Determination Workflow
Caption: Analytical workflow for determining the isotopic purity of this compound.
References
- 1. γ-HCH (γ-BHC) (lindane) (¹³Câ, 99%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, CLM-1282-1.2 [isotope.com]
- 2. This compound | C6H6Cl6 | CID 71309660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 222966-66-7 | Benchchem [benchchem.com]
- 4. rcprocess.se [rcprocess.se]
- 5. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. US2573676A - Process for separating the isomers of hexachlorocyclohexane - Google Patents [patents.google.com]
- 7. US2603664A - Purification of benzene hexachloride - Google Patents [patents.google.com]
- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Toxicological Profile of γ-Hexachlorocyclohexane (γ-HCH)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-Hexachlorocyclohexane (γ-HCH), commonly known as lindane, is a synthetic organochlorine insecticide. Due to its persistence in the environment and potential for bioaccumulation, its use has been restricted in many countries. This technical guide provides a comprehensive overview of the toxicological profile of γ-HCH, with a focus on its mechanisms of action, key toxicity endpoints, and the experimental methodologies used for its assessment. The information presented here is also applicable to its isotopically labeled form, γ-HCH 13C6, which is primarily used as an analytical standard and is expected to exhibit an identical toxicological profile to the unlabeled compound.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₆H₆Cl₆ |
| Molecular Weight | 290.83 g/mol |
| Appearance | White crystalline solid |
| Water Solubility | 7-10 mg/L at 20°C |
| Log Kow (Octanol-Water Partition Coefficient) | 3.2 - 3.7 |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
Gamma-HCH can be absorbed into the body through ingestion, inhalation, and dermal contact.[1] Due to its lipophilic nature, it readily distributes into fatty tissues, where it can accumulate. Metabolism of γ-HCH occurs primarily in the liver through a series of reactions including dehydrogenation, dehydrochlorination, and hydroxylation, catalyzed by cytochrome P450 enzymes.[2] The resulting metabolites, such as chlorophenols, are more water-soluble and are excreted primarily in the urine.[2]
Mechanism of Action
The primary mechanism of neurotoxicity for γ-HCH is its interaction with the γ-aminobutyric acid (GABA) system in the central nervous system.[3][4] Specifically, γ-HCH acts as a non-competitive antagonist of the GABA-A receptor-chloride channel complex at the picrotoxin binding site.[3][4] This blockage of the chloride channel inhibits the neuroinhibitory effects of GABA, leading to hyperexcitability of the central nervous system, which can manifest as tremors, convulsions, and seizures.[3][4]
Toxicological Endpoints
Acute Toxicity
Gamma-HCH exhibits moderate to high acute toxicity depending on the route of exposure and the species.
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 88 - 190 mg/kg | [5] |
| LD₅₀ | Mouse | Oral | 59 - 250 mg/kg | [3] |
| LD₅₀ | Rabbit | Dermal | 50 - 400 mg/kg | [3] |
| LD₅₀ | Rat | Dermal | 500 - 1000 mg/kg | [5] |
Subchronic and Chronic Toxicity
Long-term exposure to γ-HCH can lead to adverse effects in various organs, with the liver and nervous system being primary targets.[1]
| Endpoint | Species | Route | Duration | Value | Effect | Reference |
| NOAEL | Rat | Oral | 90 days | 0.75 mg/kg/day | Increased liver and kidney weight, enzyme induction | [3] |
| LOAEL | Rat | Oral | 2 years | 5 mg/kg/day | Liver changes | [5] |
| NOAEL | Rat | Dermal | 13 weeks | 10 mg/kg/day | Skin irritation | [6] |
Neurotoxicity
As mentioned, the primary neurotoxic effects of γ-HCH are due to its interference with GABAergic neurotransmission.[3][4]
A neurotoxicity study in rodents is conducted to assess the potential adverse effects of γ-HCH on the nervous system.[6][7][8]
-
Animal Selection: Young adult rats (e.g., Wistar or Sprague-Dawley) of both sexes are used.
-
Dose Administration: γ-HCH is administered orally (e.g., by gavage) daily for a specified period (e.g., 28 or 90 days) at a minimum of three dose levels plus a control.
-
Observations: Animals are observed daily for clinical signs of neurotoxicity, including changes in behavior, coordination, and the presence of tremors or convulsions.
-
Functional Tests: A battery of functional observational tests is performed to assess sensory, motor, and autonomic function. This can include assessments of grip strength, motor activity, and sensory responses to various stimuli.
-
Neuropathology: At the end of the study, a subset of animals from each group is subjected to a detailed histopathological examination of the central and peripheral nervous systems.
Hepatotoxicity
The liver is a primary target organ for γ-HCH toxicity.[1] Effects can include increased liver weight, hepatocellular hypertrophy, and induction of microsomal enzymes.[3][6] The mechanism of hepatotoxicity is thought to involve the generation of oxidative stress.[9][10]
Metabolism of γ-HCH in the liver by cytochrome P450 enzymes can lead to the production of reactive oxygen species (ROS).[10] This increase in ROS can overwhelm the antioxidant defense mechanisms of the cell, leading to lipid peroxidation, DNA damage, and ultimately, apoptosis or necrosis of hepatocytes.
Immunotoxicity
Gamma-HCH has been shown to have immunotoxic effects, including alterations in cytokine production and lymphocyte proliferation.[11][12][13] Studies in humans have shown that exposure to lindane can lead to increased levels of pro-inflammatory cytokines such as IL-2, IL-4, and TNF-α, and a decrease in IFN-γ.[11][14]
-
Animal Model: Rodents are typically used.
-
Exposure: Animals are exposed to γ-HCH via the relevant route (e.g., oral).
-
Splenocyte Proliferation Assay: Spleens are harvested, and splenocytes are isolated. The proliferation of T- and B-lymphocytes in response to mitogens (e.g., Concanavalin A and lipopolysaccharide) is measured.
-
Cytokine Analysis: Blood serum or supernatants from cultured splenocytes are analyzed for levels of various cytokines (e.g., IL-2, IL-4, IFN-γ, TNF-α) using techniques like ELISA or multiplex assays.
-
Histopathology: Lymphoid organs such as the spleen and thymus are examined for any histopathological changes.
Reproductive and Developmental Toxicity
Gamma-HCH has been shown to have adverse effects on reproduction and development in animal studies.[15] These effects can include decreased fertility, increased pup mortality, and developmental delays.[7]
This study is designed to evaluate the effects of γ-HCH on all phases of the reproductive cycle.[1][16][17]
-
Parental Generation (F0): Male and female rats are administered γ-HCH in their diet before and during mating, gestation, and lactation.
-
First Filial Generation (F1): Offspring from the F0 generation are selected and continued on the same dietary exposure. Their growth, development, and reproductive performance are assessed when they reach maturity.
-
Second Filial Generation (F2): The F1 generation is mated to produce the F2 generation, which is evaluated until weaning.
-
Endpoints: A wide range of endpoints are assessed in both parents and offspring, including fertility indices, litter size, pup survival, body weight, and developmental landmarks (e.g., anogenital distance, age at sexual maturation). Histopathological examination of reproductive organs is also performed.
Carcinogenicity
The carcinogenicity of γ-HCH has been a subject of extensive investigation. The International Agency for Research on Cancer (IARC) has classified lindane as "carcinogenic to humans" (Group 1), based on sufficient evidence in humans for non-Hodgkin lymphoma.[6] Animal studies have shown an increased incidence of liver tumors in mice.[6]
A long-term carcinogenicity bioassay is conducted to assess the tumorigenic potential of γ-HCH.[5][18][19]
-
Animal Selection: Typically, two rodent species (e.g., rats and mice) of both sexes are used.
-
Dose Administration: γ-HCH is administered in the diet for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice) at a minimum of three dose levels plus a control.
-
In-life Observations: Animals are monitored daily for clinical signs of toxicity and the development of palpable masses. Body weight and food consumption are measured regularly.
-
Pathology: At the end of the study, all animals undergo a complete necropsy. All organs and tissues are examined for gross and microscopic evidence of neoplasia.
Conclusion
The toxicological profile of γ-HCH is well-characterized, with its primary mechanism of neurotoxicity being the antagonism of the GABA-A receptor. It also exhibits toxicity to the liver, immune system, and reproductive system, and is classified as a human carcinogen. The information and experimental frameworks provided in this guide are intended to support researchers and drug development professionals in understanding and assessing the potential risks associated with exposure to this compound.
References
- 1. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) (PIM 257) [inchem.org]
- 3. oecd.org [oecd.org]
- 4. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. oecd.org [oecd.org]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. Lindane-induced oxidative stress. I. Time course of changes in hepatic microsomal parameters, antioxidant enzymes, lipid peroxidative indices and morphological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lindane-induced liver oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nucro-technics.com [nucro-technics.com]
- 12. oecd.org [oecd.org]
- 13. zora.uzh.ch [zora.uzh.ch]
- 14. Lindane-induced immunological alterations in human poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. oecd.org [oecd.org]
- 18. policycommons.net [policycommons.net]
- 19. catalog.labcorp.com [catalog.labcorp.com]
Methodological & Application
Application Notes and Protocols for the Use of γ-HCH ¹³C₆ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of γ-Hexachlorocyclohexane ¹³C₆ (γ-HCH ¹³C₆), a stable isotope-labeled internal standard, for the accurate quantification of γ-HCH (Lindane) and other organochlorine pesticides (OCPs) in various environmental matrices. The use of isotope dilution mass spectrometry is a highly precise and accurate method for the determination of these persistent organic pollutants.
Introduction
γ-Hexachlorocyclohexane (γ-HCH), commonly known as lindane, is an organochlorine pesticide that has been widely used in agriculture and for public health purposes. Due to its persistence in the environment and potential for bioaccumulation, monitoring its levels in soil, water, and biological tissues is crucial.[1] Isotope dilution mass spectrometry (IDMS) is a preferred analytical technique for this purpose, offering high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2]
γ-HCH ¹³C₆ is the ideal internal standard for the analysis of lindane as it is chemically identical to the native analyte but has a different mass due to the incorporation of six ¹³C atoms.[2] This mass difference allows for its distinct detection by a mass spectrometer, enabling accurate quantification of the target analyte.
Analytical Principle: Isotope Dilution Mass Spectrometry
The core principle of isotope dilution mass spectrometry involves adding a known amount of the isotopically labeled internal standard (γ-HCH ¹³C₆) to the sample at the beginning of the analytical procedure.[2] The labeled standard undergoes the same extraction, cleanup, and analysis steps as the native analyte. By measuring the ratio of the native analyte to the labeled internal standard in the final extract using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately calculated, compensating for any losses during the sample preparation process.
Application: Analysis of Organochlorine Pesticides in Environmental Samples
This protocol is based on the principles outlined in EPA Method 1699, which details the determination of pesticides in various matrices by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).[3]
Target Analytes
While γ-HCH ¹³C₆ is the specific internal standard for lindane, this method can be adapted for the simultaneous analysis of a suite of organochlorine pesticides. A typical list of target analytes is provided in the table below.
| Analyte | Abbreviation |
| gamma-Hexachlorocyclohexane (Lindane) | γ-HCH |
| alpha-Hexachlorocyclohexane | α-HCH |
| beta-Hexachlorocyclohexane | β-HCH |
| delta-Hexachlorocyclohexane | δ-HCH |
| Heptachlor | |
| Aldrin | |
| Heptachlor epoxide | |
| gamma-Chlordane | |
| alpha-Chlordane | |
| Dieldrin | |
| Endrin | |
| 4,4'-Dichlorodiphenyldichloroethylene | 4,4'-DDE |
| 4,4'-Dichlorodiphenyldichloroethane | 4,4'-DDD |
| 4,4'-Dichlorodiphenyltrichloroethane | 4,4'-DDT |
| Endosulfan I | |
| Endosulfan II | |
| Endosulfan sulfate | |
| Methoxychlor |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of organochlorine pesticides using γ-HCH ¹³C₆ as an internal standard with GC-HRMS.
Table 1: Method Detection Limits (MDLs) and Minimum Levels of Quantitation (MLs)
| Analyte | MDL (pg/L) in Water[3] | ML (pg/L) in Water[3] |
| γ-HCH (Lindane) | 0.8 | 2.5 |
| α-HCH | 0.9 | 2.8 |
| β-HCH | 1.1 | 3.5 |
| δ-HCH | 1.0 | 3.2 |
| Heptachlor | 1.2 | 3.8 |
| Aldrin | 0.7 | 2.2 |
| Dieldrin | 1.5 | 4.7 |
| Endrin | 1.8 | 5.7 |
| 4,4'-DDE | 1.3 | 4.1 |
| 4,4'-DDD | 1.6 | 5.0 |
| 4,4'-DDT | 2.0 | 6.3 |
Table 2: Recovery and Precision Data from a Validation Study [4]
| Analyte | Recovery (%) | Relative Standard Deviation (RSD, %) |
| γ-HCH (Lindane) | 95.2 | 5.8 |
| α-HCH | 92.8 | 6.1 |
| β-HCH | 98.1 | 4.9 |
| δ-HCH | 96.5 | 5.5 |
| Heptachlor | 88.7 | 7.2 |
| Aldrin | 85.4 | 8.1 |
| Dieldrin | 91.3 | 6.5 |
| Endrin | 89.9 | 7.8 |
| 4,4'-DDE | 93.6 | 6.3 |
| 4,4'-DDD | 90.1 | 7.0 |
| 4,4'-DDT | 87.5 | 8.5 |
Experimental Protocols
The following are detailed protocols for the analysis of organochlorine pesticides in soil and water samples using γ-HCH ¹³C₆ as an internal standard.
Protocol for Soil/Sediment Samples
This protocol outlines the extraction and cleanup of OCPs from soil and sediment samples.
Materials and Reagents:
-
γ-HCH ¹³C₆ internal standard solution (concentration to be determined based on expected analyte levels)
-
Hexane (pesticide residue grade)
-
Dichloromethane (pesticide residue grade)
-
Acetone (pesticide residue grade)
-
Sodium sulfate (anhydrous, baked at 400°C for 4 hours)
-
Florisil® solid-phase extraction (SPE) cartridges
-
Accelerated Solvent Extractor (ASE) or Soxhlet apparatus
-
Nitrogen evaporator
-
Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (GC-HRMS)
Procedure:
-
Sample Preparation:
-
Homogenize the soil/sediment sample.
-
Weigh approximately 10 g of the homogenized sample into an extraction cell.
-
Spike the sample with a known amount of the γ-HCH ¹³C₆ internal standard solution.
-
-
Extraction (using Accelerated Solvent Extractor - ASE):
-
Mix the sample with a drying agent like anhydrous sodium sulfate.
-
Place the sample in the ASE cell.
-
Extract the sample using a mixture of hexane and dichloromethane (1:1, v/v) at elevated temperature and pressure (e.g., 100°C, 1500 psi).[4]
-
Perform static extraction for 5 minutes, followed by a flush with fresh solvent.
-
Repeat the extraction cycle two more times.
-
Collect the extract in a collection vial.
-
-
Extract Cleanup:
-
Concentrate the extract to approximately 1 mL using a nitrogen evaporator.
-
Condition a Florisil® SPE cartridge with hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute the analytes with a mixture of hexane and dichloromethane.[4]
-
Collect the eluate.
-
-
Final Concentration and Analysis:
-
Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for injection into the GC-HRMS.
-
Protocol for Water Samples
This protocol details the extraction of OCPs from water samples.
Materials and Reagents:
-
γ-HCH ¹³C₆ internal standard solution
-
Dichloromethane (pesticide residue grade)
-
Sodium sulfate (anhydrous)
-
Separatory funnel (2 L)
-
Kuderna-Danish (K-D) concentrator
-
Nitrogen evaporator
-
GC-HRMS
Procedure:
-
Sample Preparation:
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Spike the sample with a known amount of the γ-HCH ¹³C₆ internal standard solution.
-
-
Liquid-Liquid Extraction:
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, with periodic venting.
-
Allow the layers to separate.
-
Drain the lower organic layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.
-
Combine the three extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 5 mL using a Kuderna-Danish apparatus.
-
Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Analysis:
-
The extract is now ready for injection into the GC-HRMS.
-
GC-HRMS Analysis
Instrumentation:
-
Gas chromatograph with a capillary column suitable for pesticide analysis (e.g., DB-5MS).
-
High-resolution mass spectrometer capable of operating in Selected Ion Monitoring (SIM) mode at a resolution of ≥10,000.
Typical GC-HRMS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Oven Program | 100°C (hold 2 min), ramp to 200°C at 10°C/min, then to 300°C at 5°C/min (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 250°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Resolution | ≥10,000 |
Monitored Ions (Example for Lindane):
| Compound | m/z (Native) | m/z (¹³C₆-labeled) |
| γ-HCH (Lindane) | 218.89, 253.85 | 224.89, 259.85 |
Visualizations
Caption: Workflow for OCP analysis in soil.
Caption: Workflow for OCP analysis in water.
Conclusion
The use of γ-HCH ¹³C₆ as an internal standard in conjunction with isotope dilution mass spectrometry provides a robust and reliable method for the quantification of lindane and other organochlorine pesticides in complex environmental matrices. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers and scientists in the fields of environmental monitoring and food safety. The high accuracy and precision of this method ensure high-quality data for regulatory compliance and risk assessment.
References
- 1. Analysis of organochlorine pesticides in contaminated soil by GC-MS/MS using accelerated solvent extraction as a green sample preparation | Semantic Scholar [semanticscholar.org]
- 2. γ-HCH (γ-BHC) (lindane) (¹³Câ, 99%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, CLM-1282-1.2 [isotope.com]
- 3. epa.gov [epa.gov]
- 4. [Determination of trace organochlorine pesticides in soil using isotope dilution-high resolution gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for gamma-HCH 13C6 in Isotope Dilution Mass Spectrometry
Introduction
Gamma-hexachlorocyclohexane (γ-HCH), commonly known as lindane, is an organochlorine pesticide that has been used extensively in agriculture.[1] Due to its persistence in the environment and potential for bioaccumulation, monitoring its presence in various environmental matrices is crucial.[2] Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of organic micropollutants. This method involves the use of a stable isotope-labeled internal standard, such as gamma-HCH 13C6, which is chemically identical to the target analyte but has a different mass. The use of an isotopically labeled standard allows for the correction of analyte losses during sample preparation and analysis, leading to highly reliable quantitative results.[3]
This document provides detailed application notes and protocols for the use of this compound in the determination of γ-HCH in environmental samples using gas chromatography-mass spectrometry (GC-MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the addition of a known amount of an isotopically labeled standard (e.g., this compound) to the sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction, cleanup, and analysis. Because the labeled standard and the native analyte behave identically during these steps, any losses of the native analyte will be mirrored by proportional losses of the labeled standard. By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be accurately determined.
The general workflow for IDMS analysis of γ-HCH is depicted in the following diagram:
References
Application Note: Quantification of Lindane in Soil Samples using Isotope Dilution GC-MS with γ-HCH-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lindane (γ-hexachlorocyclohexane, γ-HCH), a persistent organochlorine pesticide, poses significant environmental and health concerns due to its toxicity and bioaccumulation potential.[1] Accurate and sensitive quantification of lindane in complex matrices like soil is crucial for environmental monitoring, risk assessment, and remediation studies. This application note details a robust and reliable method for the quantification of lindane in soil samples using gas chromatography-mass spectrometry (GC-MS) with an isotope dilution technique employing γ-HCH-¹³C₆ as an internal standard. Isotope dilution mass spectrometry is a highly accurate quantification method that corrects for sample matrix effects and variations in extraction efficiency and instrumental response.
Principle
This method is based on the principle of isotope dilution, where a known amount of a stable isotope-labeled analog of the analyte (γ-HCH-¹³C₆) is added to the soil sample prior to extraction and analysis. The labeled internal standard behaves chemically and physically similarly to the native analyte throughout the sample preparation and analysis process. By measuring the ratio of the native analyte to the labeled internal standard using GC-MS, the concentration of lindane in the original sample can be accurately determined, compensating for any losses during sample processing.
Materials and Reagents
-
Solvents: Acetone, Hexane, Dichloromethane (pesticide residue grade or equivalent)
-
Standards:
-
Drying Agent: Anhydrous sodium sulfate (baked at 400°C for 4 hours)
-
Solid Phase Extraction (SPE) Cartridges: Silica gel or Florisil cartridges
-
Gases for GC-MS: Helium (carrier gas), Nitrogen (if used for solvent evaporation)
Experimental Protocols
Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved soil thoroughly.
-
Spiking with Internal Standard: Weigh 10 g of the homogenized soil sample into a glass container. Spike the sample with a known amount of γ-HCH-¹³C₆ internal standard solution. The spiking level should be chosen to be in the mid-range of the expected lindane concentration in the samples.
-
Extraction:
-
Soxhlet Extraction (EPA Method 3540C): Place the spiked soil sample in a Soxhlet extraction thimble. Extract with a 1:1 (v/v) mixture of acetone and hexane for 16-24 hours.
-
Pressurized Fluid Extraction (PFE, EPA Method 3545A): A more rapid alternative to Soxhlet extraction. Use a mixture of acetone and hexane as the extraction solvent at elevated temperature and pressure.
-
-
Drying and Concentration: After extraction, pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
Extract Cleanup
To remove interfering co-extractives from the soil matrix, a cleanup step is necessary.
-
Solid Phase Extraction (SPE) (EPA Method 3620C):
-
Condition a silica gel or Florisil SPE cartridge with hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute the cartridge with a suitable solvent or solvent mixture (e.g., hexane:dichloromethane). The exact elution profile should be determined experimentally.
-
Collect the fraction containing lindane.
-
-
Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
The analysis is performed using a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[4]
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 180°C at 20°C/min, then ramp to 280°C at 10°C/min, and hold for 5 min.[4]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Lindane (γ-HCH): m/z 181, 183, 219 (quantification ion: 181)
-
γ-HCH-¹³C₆: m/z 187, 189, 225 (quantification ion: 187)
-
-
Data Presentation
Quantitative data from method validation and sample analysis should be summarized for clarity and comparison.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg |
| Recovery (%) | 85 - 115% |
| Precision (RSD %) | < 15% |
Table 1: Typical performance data for the quantification of lindane in soil using isotope dilution GC-MS.
| Sample ID | Soil Type | Lindane Concentration (µg/kg) | % Recovery of γ-HCH-¹³C₆ |
| Sample A | Sandy Loam | 15.2 | 98 |
| Sample B | Clay | 8.7 | 92 |
| Sample C | Organic Rich | 25.4 | 89 |
Table 2: Example of quantitative results for lindane in different soil matrices.
Mandatory Visualization
Caption: Experimental workflow for lindane quantification in soil.
Conclusion
The described isotope dilution GC-MS method provides a highly accurate, sensitive, and robust approach for the quantification of lindane in soil samples. The use of γ-HCH-¹³C₆ as an internal standard effectively compensates for matrix effects and procedural losses, ensuring reliable data for environmental monitoring and research applications. The detailed protocol and performance data presented in this application note can be readily adopted by analytical laboratories.
References
- 1. γ-HCH (γ-BHC) (lindane) (¹³Câ, 99%; Dâ, 99%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, CDLM-624-1.2 [isotope.com]
- 2. γ-HCH (γ-BHC) (lindane) (¹³Câ, 99%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, CLM-1282-1.2 [isotope.com]
- 3. Determination of lindane in surface water samples and its degradation by hydrogen peroxide and persulfate assisted TiO2-based photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Hexachlorocyclohexane (HCH) Isomers in Water by GC-NCI-MS using ¹³C-Labeled Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and highly sensitive method for the quantitative analysis of four common hexachlorocyclohexane (HCH) isomers (α-HCH, β-HCH, γ-HCH, and δ-HCH) in water samples. The method utilizes Gas Chromatography coupled with Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS). Quantification is achieved through an isotope dilution technique using uniformly ¹³C-labeled HCH isomers as internal standards. This approach offers exceptional selectivity and accuracy by correcting for variations during sample preparation and analysis, making it ideal for trace-level detection of these persistent organic pollutants.
Introduction
Hexachlorocyclohexane (HCH) isomers are persistent organic pollutants (POPs) that are toxic and prone to bioaccumulation. Though their use has been widely restricted, their persistence necessitates sensitive monitoring in environmental matrices, particularly in water. Gas chromatography with mass spectrometry is a powerful tool for this analysis, and the use of Negative Chemical Ionization (NCI) significantly enhances sensitivity for electrophilic compounds like organochlorine pesticides.[1][2] NCI provides greater selectivity and often simpler spectra compared to electron ionization (EI).[3][4]
To achieve the highest level of accuracy and precision, this method employs stable isotope dilution with ¹³C-labeled internal standards. Unlike deuterated standards, ¹³C-labeled compounds do not exhibit isotopic exchange and co-elute perfectly with their native counterparts, allowing for precise correction of matrix effects and analyte loss during sample preparation.[5] This document provides a comprehensive protocol, from sample preparation to data analysis, for the reliable quantification of HCH isomers in water.
Experimental
Materials and Reagents
-
Solvents: Pesticide residue grade Dichloromethane (DCM), Hexane, and Isooctane.
-
Reagents: Anhydrous Sodium Sulfate (baked at 400°C for 4 hours).
-
Standards:
-
Native HCH isomer analytical standards (α-HCH, β-HCH, γ-HCH, δ-HCH).
-
¹³C-labeled HCH isomer standards (U-¹³C₆-α-HCH, U-¹³C₆-β-HCH, U-¹³C₆-γ-HCH, U-¹³C₆-δ-HCH).
-
-
Water: Deionized water, 18 MΩ·cm or higher.
Instrumentation
A gas chromatograph equipped with a mass selective detector capable of negative chemical ionization was used.
-
Gas Chromatograph (GC): Agilent 7890B GC or equivalent.
-
Mass Spectrometer (MS): Agilent 5977B MSD or equivalent with NCI source.
-
Injector: Split/Splitless inlet.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Collect a 500 mL water sample in a clean glass bottle.
-
Spike the water sample with a known amount of the ¹³C-labeled HCH isomer internal standard mixture.
-
Transfer the sample to a 1 L separatory funnel.
-
Add 50 mL of Dichloromethane (DCM) to the funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.[6][7]
-
Allow the layers to separate for 10 minutes.[7]
-
Drain the lower organic layer (DCM) into a flask.
-
Repeat the extraction two more times with fresh 50 mL aliquots of DCM, combining the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for GC-NCI-MS analysis.
GC-NCI-MS Analysis
The instrument is tuned and calibrated according to the manufacturer's specifications. The analysis is performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
Results and Discussion
Method Performance
The use of GC-NCI-MS provides excellent sensitivity and selectivity for HCH isomers. The NCI process with methane as a reagent gas typically results in the formation of characteristic chloride ions ([Cl]⁻ at m/z 35 and 37) or adducts, which are ideal for selective detection.[3][8][9] The isotope dilution method ensures high accuracy and precision by compensating for any analytical variability.
Quantitative Data
The method demonstrates excellent linearity over a relevant concentration range, with low detection limits suitable for environmental monitoring.
Table 1: GC-NCI-MS Instrument Parameters
| Parameter | Value |
|---|---|
| GC System | |
| Inlet Mode | Splitless |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 80°C (hold 1 min), ramp 20°C/min to 180°C, ramp 5°C/min to 280°C (hold 5 min) |
| MS System | |
| Ionization Mode | Negative Chemical Ionization (NCI) |
| Reagent Gas | Methane[3] |
| Ion Source Temp. | 150°C |
| Quadrupole Temp. | 150°C |
| Interface Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Selected Ion Monitoring (SIM) Parameters for HCH Isomers
| Compound | Quantitation Ion (m/z) | Confirmation Ion (m/z) |
|---|---|---|
| α-HCH | 71 ([HCl₂]⁻) | 73 |
| β-HCH | 71 ([HCl₂]⁻) | 73 |
| γ-HCH | 71 ([HCl₂]⁻) | 73 |
| δ-HCH | 71 ([HCl₂]⁻) | 73 |
| U-¹³C₆-α-HCH | 71 ([HCl₂]⁻) | 73 |
| U-¹³C₆-β-HCH | 71 ([HCl₂]⁻) | 73 |
| U-¹³C₆-γ-HCH | 71 ([HCl₂]⁻) | 73 |
| U-¹³C₆-δ-HCH | 71 ([HCl₂]⁻) | 73 |
Note: While [HCl₂]⁻ is a common fragment, specific instrument tuning may favor other ions. It is critical to analyze standards to confirm the most abundant and selective ions.[4][9]
Table 3: Typical Method Performance Characteristics
| Parameter | Result |
|---|---|
| Linearity (R²) | > 0.995 |
| Method Detection Limit (MDL) | 0.5 - 2.0 ng/L |
| Limit of Quantification (LOQ) | 1.5 - 6.0 ng/L |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15% |
Data are representative and may vary based on instrumentation and matrix complexity.[10][11]
Visualization of Protocols
References
- 1. Organochlorine pesticides by negative ion chemical ionization. Brain metabolites of lindane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of 17 organochlorine pesticides in natural medicines by GC/MS with negative chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Negative Ion Chemical Ionization Mass Spectra of Organochlorine Pesticides [jstage.jst.go.jp]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. romerlabs.com [romerlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of alpha, beta, gamma-hexachlorocyclohexanes in water by novel activated carbon fiber-solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Human Biomonitoring of gamma-Hexachlorocyclohexane (γ-HCH) using γ-HCH ¹³C₆
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the quantitative analysis of gamma-hexachlorocyclohexane (γ-HCH), also known as lindane, in human serum samples for biomonitoring studies. The methodology utilizes isotope dilution gas chromatography-mass spectrometry (GC-MS) with ¹³C-labeled γ-HCH (γ-HCH ¹³C₆) as an internal standard to ensure high accuracy and precision.
Introduction
Gamma-Hexachlorocyclohexane (γ-HCH) is an organochlorine insecticide that has been widely used in agriculture and for public health purposes.[1] Due to its persistence in the environment and potential for bioaccumulation, human exposure to γ-HCH is a significant concern.[2] Biomonitoring of γ-HCH in human tissues, such as blood serum, provides a direct measure of internal exposure and is crucial for assessing potential health risks.[3][4] Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard like γ-HCH ¹³C₆, is the gold standard for accurate quantification of organic micropollutants in complex biological matrices.[5] This method corrects for sample matrix effects and variations in extraction efficiency, leading to highly reliable data.
Data Presentation
The following table summarizes representative quantitative data for γ-HCH levels reported in human serum from various biomonitoring studies. It is important to note that concentrations can vary significantly based on geographic location, age, diet, and occupational exposure.
| Population/Study | Matrix | Analyte | Geometric Mean Concentration (ng/g lipid) | 95th Percentile (ng/g lipid) |
| U.S. Population (NHANES 2011–2012) | Serum | γ-HCH | Not available | <0.92 |
| Workers at HCH manufacturing plant | Serum | Total HCH | 0.143 - 1.152 ppm (143 - 1152 ng/g) | - |
| Italian General Population | Serum | β-HCH | 18.0 ng/g fat | 65.9 ng/g fat |
Note: Data for γ-HCH is less abundant than for the more persistent β-HCH isomer. The NHANES data indicates that levels in the general U.S. population are typically low. The study on workers highlights the potential for significantly higher exposure in occupational settings.[2][6][7]
Experimental Protocols
This section details the key experimental procedures for the analysis of γ-HCH in human serum using γ-HCH ¹³C₆ as an internal standard.
Materials and Reagents
-
Standards:
-
Native γ-HCH standard (≥98% purity)
-
γ-HCH ¹³C₆ internal standard solution (e.g., 100 µg/mL in nonane)
-
-
Solvents (pesticide residue grade):
-
n-Hexane
-
Dichloromethane
-
Acetone
-
Methanol
-
Ethyl ether
-
-
Reagents:
-
Anhydrous sodium sulfate (baked at 400°C for 4 hours)
-
Florisil® (pesticide residue grade, activated by heating at 650°C for 4 hours)
-
Deionized water
-
-
Glassware:
-
Glass centrifuge tubes with PTFE-lined caps
-
Graduated conical centrifuge tubes
-
Glass chromatography columns
-
Pasteur pipettes
-
Sample Collection and Storage
-
Collect whole blood samples from participants in red-top vacutainers (without anticoagulant).[8]
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the tubes at 2,000 x g for 15 minutes to separate the serum.
-
Transfer the serum to clean, labeled glass vials with PTFE-lined caps.
-
Store the serum samples frozen at -20°C or lower until analysis to prevent degradation of the analyte.[5]
Sample Preparation and Extraction
This protocol is based on a modified liquid-liquid extraction and solid-phase cleanup method.[9][10]
-
Sample Fortification:
-
Allow the frozen serum samples to thaw to room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a glass centrifuge tube, add a known volume of serum (e.g., 2 mL).
-
Spike the serum with a precise amount of the γ-HCH ¹³C₆ internal standard solution. The amount should be chosen to yield a concentration within the calibrated range of the instrument.
-
Briefly vortex the tube to mix.
-
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Add 2 mL of methanol to the serum sample to precipitate proteins.[9]
-
Vortex for 30 seconds.
-
Add 5 mL of a 1:1 (v/v) mixture of n-hexane and diethyl ether.[9]
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 2,500 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube using a Pasteur pipette.
-
Repeat the extraction of the aqueous layer twice more with 5 mL of the hexane/diethyl ether mixture.
-
Combine all organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Collect the dried extract in a graduated conical tube.
-
Concentrate the extract to a volume of approximately 1 mL under a gentle stream of nitrogen gas in a warm water bath (35-40°C).
-
Sample Cleanup
A Florisil column is used to remove interfering lipids and other co-extracted compounds.[9][10]
-
Column Preparation:
-
Place a small plug of glass wool at the bottom of a glass chromatography column.
-
Add 1 gram of activated Florisil to the column.
-
Top the Florisil with about 1 cm of anhydrous sodium sulfate.
-
Pre-rinse the column with 10 mL of n-hexane and discard the eluate.
-
-
Sample Elution:
-
Load the concentrated extract onto the prepared Florisil column.
-
Elute the γ-HCH and γ-HCH ¹³C₆ with 10 mL of a 6% diethyl ether in n-hexane solution.
-
Collect the eluate in a clean, graduated conical tube.
-
Concentrate the eluate to a final volume of 0.5 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
-
GC-MS Analysis
The analysis is performed using a high-resolution gas chromatograph coupled to a high-resolution mass spectrometer (HRGC-HRMS) or a triple quadrupole mass spectrometer (GC-MS/MS) for optimal sensitivity and selectivity.[5][8]
-
Gas Chromatograph (GC) Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 180°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Ions to Monitor (for γ-HCH): m/z 181, 183, 219.
-
Ions to Monitor (for γ-HCH ¹³C₆): m/z 187, 189, 225.
-
Quantification
Quantification is based on the principle of isotope dilution. A calibration curve is generated by analyzing standards containing known concentrations of native γ-HCH and a fixed concentration of the γ-HCH ¹³C₆ internal standard. The ratio of the peak area of the native analyte to the peak area of the internal standard is plotted against the concentration of the native analyte. The concentration of γ-HCH in the unknown samples is then calculated from this calibration curve using the measured peak area ratio.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the major steps in the analytical protocol for the determination of γ-HCH in human serum.
Caption: Experimental workflow for γ-HCH analysis in human serum.
Simplified Human Metabolic Pathway of γ-HCH (Lindane)
This diagram shows a simplified overview of the primary metabolic transformation of γ-HCH in humans, leading to the formation of more water-soluble metabolites that can be excreted.
Caption: Simplified metabolic pathway of γ-HCH in humans.[11][12][13]
References
- 1. Lindane - Wikipedia [en.wikipedia.org]
- 2. Serum hexachlorocyclohexane residues in workers engaged at a HCH manufacturing plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of pesticide residues in human blood samples from Punjab (India) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Hexachlorocyclohexane (HCH) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. deplazio.it [deplazio.it]
- 6. Table 5-12, Geometric Mean of the Serum Concentration (ng/g) of β-Hexachlorocyclohexane (β-HCH) (2015–2016) and γ-Hexachlorocyclohexane (γ-HCH) (2011–2012) in the U.S. Population - Toxicological Profile for Hexachlorocyclohexane (HCH) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scielosp.org [scielosp.org]
- 8. Associations of Serum Concentrations of Organochlorine Pesticides with Breast Cancer and Prostate Cancer in U.S. Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Elimination of Organochlorine Pesticides: Blood, Urine, and Sweat Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Metabolism of Lindane [lindane.org]
- 12. Chapter Four: Lindane [gulflink.osd.mil]
- 13. LINDANE (PIM 859) [inchem.org]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) of gamma-HCH with a ¹³C₆-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of gamma-hexachlorocyclohexane (γ-HCH), also known as lindane, in water samples using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard, gamma-HCH ¹³C₆, is incorporated to ensure high accuracy and precision by correcting for matrix effects and variations in extraction recovery.
Introduction
Solid-Phase Microextraction (SPME) is a solvent-free, simple, and sensitive sample preparation technique that combines sampling, extraction, and concentration into a single step.[1][2] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as organochlorine pesticides (OCPs), in various matrices.[3][4][5] When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), SPME provides a powerful tool for the selective and sensitive determination of trace-level contaminants.[6][7]
The use of a stable isotope-labeled internal standard, such as γ-HCH ¹³C₆, is crucial for accurate quantification.[2][8][9] This internal standard closely mimics the chemical and physical properties of the native analyte, allowing it to compensate for variations in extraction efficiency, injection volume, and instrumental response, thereby improving the reliability of the analytical results.[9][10]
Experimental
Materials and Reagents
-
Analytes: γ-HCH (Lindane) standard
-
Internal Standard: γ-HCH ¹³C₆ solution
-
Solvents: Methanol (pesticide grade or equivalent)
-
Water: Deionized or ultrapure water
-
SPME Fibers: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or Polyacrylate (PA) fibers are recommended for organochlorine pesticides.[6][11]
-
Vials: 10 mL or 20 mL amber glass vials with PTFE-faced silicone septa
-
Other: Magnetic stir bar, heater-stirrer plate
Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5ms).
-
Mass Spectrometer: Capable of operating in Selected Ion Monitoring (SIM) mode.
-
SPME Holder: Manual or automated.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of γ-HCH using SPME-GC-MS. These values are compiled from various studies and may vary depending on the specific instrumentation, SPME fiber, and matrix.
Table 1: Method Performance for γ-HCH Analysis by SPME-GC-MS
| Parameter | Typical Value Range | Reference |
| Linearity Range (ng/L) | 0.1 - 2000 | [3] |
| Correlation Coefficient (r²) | > 0.99 | [6] |
| Limit of Detection (LOD) (ng/L) | 0.011 - 0.058 | [3] |
| Limit of Quantification (LOQ) (µg/L) | 0.015 | [6] |
Table 2: Recovery and Precision Data
| Fortification Level (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Low | 96 - 101 | < 10.5 | [6] |
| Medium | 96 - 101 | < 10.5 | [6] |
| High | 96 - 101 | < 10.5 | [6] |
Experimental Protocols
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of γ-HCH and γ-HCH ¹³C₆ in methanol at a concentration of 100 µg/mL. Store at 4°C in amber vials.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with methanol to the desired concentrations for calibration.
-
Sample Preparation:
-
Collect water samples in clean amber glass bottles.
-
If necessary, adjust the pH of the sample.
-
For a 10 mL sample vial, add the water sample and a magnetic stir bar.
-
Spike the sample with the γ-HCH ¹³C₆ internal standard solution to a final concentration within the linear range of the method (e.g., 50 ng/L).
-
SPME Procedure (Direct Immersion)
-
Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port.
-
Extraction:
-
Place the sample vial on a heater-stirrer plate.
-
Expose the SPME fiber by depressing the plunger and immerse it in the water sample.
-
Begin stirring at a constant rate (e.g., 600 rpm).
-
Extract for a predetermined optimal time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).[3]
-
-
Desorption:
-
After extraction, retract the fiber into the needle.
-
Immediately insert the SPME device into the hot GC injection port.
-
Depress the plunger to expose the fiber and desorb the analytes for a specified time (e.g., 2-5 minutes) at a temperature sufficient for thermal desorption (e.g., 250-270°C).
-
Start the GC-MS data acquisition at the beginning of the desorption period.
-
GC-MS Analysis
-
Injector: Operate in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An example program could be: initial temperature of 60°C, hold for 1 min, ramp to 180°C at 20°C/min, then ramp to 280°C at 10°C/min, and hold for 5 min.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode.
-
Data Acquisition: Use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both γ-HCH and γ-HCH ¹³C₆.
Table 3: Suggested Ions for SIM Analysis
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| γ-HCH | 181 | 183 | 219 |
| γ-HCH ¹³C₆ | 187 | 189 | 225 |
Diagrams
Experimental Workflow
Caption: Workflow for the analysis of γ-HCH using SPME with an internal standard.
Logical Relationship of SPME Steps
References
- 1. shimadzu.com [shimadzu.com]
- 2. A headspace solid-phase microextraction gas-chromatographic mass-spectrometric method (HS-SPME-GC/MS) to quantify hexanal in butter during storage as marker of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of the NU-1000 coated SPME fiber on analysis of trace organochlorine pesticides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api-kwasuspace.kwasu.edu.ng [api-kwasuspace.kwasu.edu.ng]
- 5. gcms.cz [gcms.cz]
- 6. Quantitative solid phase microextraction - gas chromatography mass spectrometry analysis of the pesticides lindane, heptachlor and two heptachlor transformation products in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of In-Needle SPME Devices for Microextraction Applied to the Quantification of Pesticides in Agricultural Water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Compound-Specific Isotope Analysis (CSIA) of Hexachlorocyclohexanes
For Researchers, Scientists, and Drug Development Professionals
Introduction to CSIA of Hexachlorocyclohexanes (HCHs)
Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to determine the isotopic composition (e.g., ¹³C/¹²C, ²H/¹H) of individual organic compounds in a mixture. In the context of hexachlorocyclohexanes (HCHs), CSIA is an invaluable tool for:
-
Source Apportionment: Differentiating between HCH contamination from different sources, such as various technical-grade HCH mixtures or lindane products, based on their unique isotopic signatures.
-
Assessment of Degradation: Tracking the extent of natural attenuation and the effectiveness of remediation technologies by quantifying the isotopic fractionation that occurs during the biodegradation and abiotic degradation of HCH isomers.
-
Elucidation of Degradation Pathways: Distinguishing between different degradation mechanisms (e.g., aerobic vs. anaerobic) by examining the characteristic isotope effects they produce.
This document provides detailed application notes and experimental protocols for the CSIA of the four major HCH isomers: α-HCH, β-HCH, γ-HCH (lindane), and δ-HCH.
Application Note 1: Source Apportionment of HCHs in the Environment
Principle: Technical HCH mixtures are produced by the photochlorination of benzene. The isotopic composition of the starting benzene and the specific manufacturing processes can lead to distinct δ¹³C values in the resulting HCH isomers.[1] For a given source of technical HCH, all isomers tend to have a similar and uniform isotopic fingerprint.[2] By comparing the δ¹³C values of HCH isomers in environmental samples to those of known sources, it is possible to identify the origin of contamination.
Data Presentation: Isotopic Signatures of HCH Isomers from Various Sources
The following table summarizes the typical range of δ¹³C values for HCH isomers from different sources. These values can serve as a reference for source apportionment studies.
| HCH Isomer | δ¹³C Value (‰ vs. VPDB) | Source/Reference Material |
| α-HCH | -26.23 ± 0.25 | Pure Standard (GC-IRMS) |
| -25.58 ± 0.02 | Pure Standard (EA-IRMS) | |
| -28.5 | Pure Standard | |
| β-HCH | -25.90 ± 0.31 | Pure Standard (GC-IRMS) |
| -25.69 ± 0.05 | Pure Standard (EA-IRMS) | |
| -25.1 | Pure Standard | |
| γ-HCH | -27.93 ± 0.31 | Pure Standard (GC-IRMS) |
| -27.68 ± 0.03 | Pure Standard (EA-IRMS) | |
| δ-HCH | -26.84 ± 0.2 | Pure Standard (GC-IRMS) |
| -26.74 ± 0.03 | Pure Standard (EA-IRMS) |
Data compiled from multiple sources.[3][4]
Application Note 2: Monitoring HCH Degradation and Remediation
Principle: During the degradation of HCHs, chemical bonds involving lighter isotopes (e.g., ¹²C-Cl) are typically broken more readily than those with heavier isotopes (e.g., ¹³C-Cl). This kinetic isotope effect leads to an enrichment of the heavier isotope in the remaining undegraded HCH pool. The extent of this enrichment, expressed as an enrichment factor (ε), is characteristic of the specific degradation pathway. By measuring the change in the isotopic composition of HCHs at a contaminated site, the extent of degradation can be quantified using the Rayleigh equation.
Data Presentation: Carbon Isotope Fractionation (εC) for HCH Degradation Pathways
The table below presents a summary of published carbon isotope enrichment factors (εC) for various degradation pathways of HCH isomers.
| HCH Isomer | Degradation Pathway | Conditions | εC (‰) |
| α-HCH | Reductive Dechlorination | Anaerobic (Microbial) | -3.7 ± 0.8 |
| Biodegradation | Aerobic (Microbial) | -1.0 ± 0.2 to -1.6 ± 0.3 | |
| Indirect Photolysis (UV/H₂O₂) | Abiotic | -1.9 ± 0.2 | |
| Direct Photolysis | Abiotic | -2.8 ± 0.2 | |
| Electrochemical Reduction | Abiotic | -3.8 ± 0.4 | |
| Reaction with Fe⁰ Nanoparticles | Abiotic | -4.9 ± 0.1 | |
| Alkaline Hydrolysis | Abiotic | -7.6 ± 0.4 | |
| Dichloroelimination | Anaerobic (Microbial Consortium) | -6.4 ± 0.7 | |
| β-HCH | Dichloroelimination | Anaerobic (Microbial Consortium) | -1.9 ± 0.3 |
| γ-HCH | Reductive Dechlorination | Anaerobic (Microbial) | -3.4 ± 0.5 to -3.9 ± 0.6 |
| Biodegradation | Aerobic (Microbial) | -1.5 ± 0.1 to -1.7 ± 0.2 | |
| Dichloroelimination | Anaerobic (Microbial Consortium) | -2.1 ± 0.2 | |
| δ-HCH | Dichloroelimination | Anaerobic (Microbial Consortium) | -4.2 ± 0.4 |
Data compiled from multiple sources.[1][2][5][6]
Experimental Protocols
Protocol 1: Sample Collection and Preparation for CSIA of HCHs in Water
1. Sample Collection:
-
Collect water samples in 1-liter amber glass bottles with Teflon-lined caps.
-
Fill the bottles to the brim to minimize headspace.
-
Preserve samples by adding a suitable quenching agent if residual chlorine is present (e.g., sodium thiosulfate).
-
Store samples at 4°C and protect them from light until extraction.
2. Liquid-Liquid Extraction (LLE):
-
To a 1-liter separatory funnel, add the entire water sample.
-
Spike the sample with a surrogate standard if required for quality control.
-
Add 60 mL of dichloromethane (DCM) or a suitable non-polar solvent to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
3. (Optional) Acid Clean-up:
-
If the sample matrix is complex and contains interfering compounds, a sulfuric acid clean-up step may be necessary.[1]
-
Add concentrated sulfuric acid to the extract, vortex, and allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean vial.
4. Solvent Exchange:
-
Exchange the solvent to a non-polar solvent compatible with the GC-IRMS system, such as iso-octane.[1] This is achieved by adding the desired solvent and carefully evaporating the more volatile extraction solvent under a gentle stream of nitrogen.
Protocol 2: GC-IRMS Analysis of HCH Isomers
1. Instrumentation:
-
A gas chromatograph (GC) coupled to an isotope ratio mass spectrometer (IRMS) via a combustion interface (GC-C-IRMS).[7]
2. GC Conditions (Example):
-
Column: A non-polar or semi-polar capillary column suitable for the separation of HCH isomers is recommended (e.g., DB-5ms, DB-1701).
-
Injector: Split/splitless injector, operated in splitless mode at a temperature of 250-280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 5-10°C/min.
-
Ramp 2: Increase to 280°C at 10-20°C/min, hold for 5-10 minutes. (Note: The temperature program should be optimized for the specific column and instrument to achieve baseline separation of all HCH isomers.)
-
3. Combustion Interface:
-
The combustion reactor should contain a nickel/copper/platinum catalyst and be maintained at a temperature of 950-1000°C to ensure complete conversion of the HCHs to CO₂.
4. IRMS and Data Acquisition:
-
The IRMS is used to measure the ¹³C/¹²C ratio of the CO₂ gas pulses corresponding to each HCH isomer eluting from the GC.
-
Isotope ratios are reported in delta (δ) notation in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.
-
A reference gas (CO₂) of known isotopic composition is used for calibration.
-
Co-injection of a standard with a known δ¹³C value is recommended for quality control and to correct for any instrumental drift.
Visualizations: Degradation Pathways and Experimental Workflow
Below are diagrams illustrating the key degradation pathways of HCH isomers and a typical experimental workflow for CSIA.
Caption: Generalized aerobic and anaerobic degradation pathways of HCH isomers.
Caption: A typical experimental workflow for the CSIA of HCHs.
References
- 1. Biochemistry of Microbial Degradation of Hexachlorocyclohexane and Prospects for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bsherwoodlollar.weebly.com [bsherwoodlollar.weebly.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dual C-Cl isotope analysis for characterizing the anaerobic transformation of α, β, γ, and δ-hexachlorocyclohexane in contaminated aquifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Compound-Specific Stable Isotope Analysis: Implications in Hexachlorocyclohexane in-vitro and Field Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving recovery of gamma-Hch 13C6 from complex matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with gamma-Hexachlorocyclohexane (γ-HCH) and its carbon-13 labeled internal standard (gamma-HCH 13C6). The focus is on improving the analytical recovery of this standard from complex matrices such as soil, sediment, water, and food products.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of my this compound internal standard?
Low recovery of the internal standard is a common issue that can compromise the accuracy of your results. The primary causes include:
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analytical signal in the gas chromatograph (GC) or mass spectrometer (MS), leading to either signal suppression or enhancement.[1][2][3][4]
-
Inefficient Extraction: The chosen extraction method may not be suitable for the specific analyte-matrix combination, leaving a significant portion of the standard behind in the sample.
-
Adsorption: The analyte can adsorb to the surfaces of glassware, filters, or suspended particulate matter in the sample, preventing its complete transfer through the workflow.[5]
-
Loss During Cleanup: The cleanup steps, designed to remove interfering compounds, may inadvertently remove the this compound as well.
-
Analyte Degradation: Although generally stable, some degradation can occur, particularly due to interactions with active sites in the GC injector port.[3][5]
-
Emulsion Formation: During liquid-liquid extraction (LLE), stable emulsions can form, preventing a clean separation of the organic and aqueous layers and leading to loss of the analyte.[6]
Q2: How can I identify and mitigate matrix effects in my GC-MS analysis?
Matrix effects occur when co-eluting substances from the sample matrix alter the ionization efficiency and response of the target analyte.[1] In GC-MS, this can manifest as an enhancement of the signal if matrix components block active sites in the injector, preventing analyte degradation.[3]
Mitigation Strategies:
-
Matrix-Matched Calibration: This is the most effective approach. Prepare your calibration standards in a blank matrix extract that is free of the target analyte. This ensures that the standards and samples experience the same matrix effects, leading to more accurate quantification.[1][2][4]
-
Thorough Sample Cleanup: Employ robust cleanup techniques to remove as many interfering matrix components as possible before analysis.
-
Use of Analyte Protectants: Adding "protectant" compounds to both samples and standards can help mask active sites in the GC system, reducing variability and improving peak shape.
-
Modify Injection Technique: Optimizing the GC injection temperature and using different types of injector liners can sometimes reduce matrix-induced enhancement.[7]
Q3: My LLE extraction results in a persistent emulsion. What steps can I take to break it?
Emulsions are a common problem when performing liquid-liquid extractions on complex matrices. If you cannot achieve acceptable solvent recovery, some methods may require you to re-extract the sample.[6]
Solutions:
-
Addition of Salt: Add a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and encourage phase separation.
-
Centrifugation: Spinning the sample in a centrifuge is often a highly effective way to break an emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent or methanol can sometimes disrupt the emulsion.[8]
-
Filtration: Passing the emulsified layer through a bed of glass wool or a phase separation filter paper can be effective.
Q4: What are the most effective cleanup methods for removing interferences from complex extracts?
The choice of cleanup method depends heavily on the nature of the matrix and the interfering substances.
-
Solid-Phase Extraction (SPE): SPE cartridges (e.g., Florisil, silica gel, C18) are widely used to separate analytes from interferences based on differences in polarity.[5][9]
-
Dispersive Solid-Phase Extraction (d-SPE): This technique, central to the QuEChERS method, involves adding sorbents directly to the extract, followed by centrifugation. Common sorbents include PSA (for removing fatty acids), C18 (for nonpolar interferences), and GCB (Graphitized Carbon Black, for pigments).[1]
-
Gel Permeation Chromatography (GPC): GPC is particularly effective for removing high-molecular-weight interferences like lipids from fatty matrices.
-
Acid/Base Treatment: For certain matrices, washing the extract with sulfuric acid can remove organic interferences.[10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to the recovery of this compound.
| Problem | Potential Cause | Recommended Solution |
| Consistently Low Recovery (<70%) | Inefficient extraction method. | Switch to a more rigorous extraction technique like Accelerated Solvent Extraction (ASE) or Soxhlet.[6][11] Optimize parameters (solvent, temperature, time) for your current method. |
| Analyte loss during cleanup. | Test a different cleanup sorbent. Ensure the elution solvent is strong enough to recover the analyte from the sorbent.[10] | |
| Adsorption to labware. | Silanize all glassware before use to deactivate active sites. Rinse containers thoroughly with the extraction solvent. | |
| High Variability in Recovery (High %RSD) | Inconsistent sample preparation. | Ensure the internal standard is added at the very beginning of the process, before any extraction or cleanup steps.[12] Ensure sample homogenization is complete. |
| Active sites in the GC system. | Use matrix-matched standards.[2][4] Consider adding analyte protectants. Perform regular inlet maintenance (e.g., replace liner and septum). | |
| No Recovery or Very Low Signal | Incorrect standard concentration. | Verify the concentration and spiking volume of your internal standard stock solution. |
| Complete loss during a transfer step. | Carefully review each step of the protocol for potential points of loss (e.g., incomplete transfer from a flask, sample evaporation to dryness). | |
| Contaminated reagents. | Run a procedural blank to check for contamination in solvents, glassware, and reagents like sodium sulfate.[6][12] |
Experimental Protocols
Protocol 1: Extraction and Cleanup of Water Samples via SPE
This protocol is a general guideline for extracting organochlorine pesticides from water samples.
-
Sample Preparation:
-
Collect a 1 L water sample in a pre-cleaned amber glass bottle.
-
Add 5 mL of methanol to the sample to improve wetting and prevent analyte adsorption to container walls.[5]
-
Spike the sample with the appropriate volume of your this compound internal standard solution. Mix thoroughly.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent-free water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
-
Washing:
-
After loading, wash the cartridge with 5 mL of reagent-free water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes.
-
-
Elution:
-
Elute the trapped analytes by passing 10 mL of ethyl acetate or dichloromethane through the cartridge into a collection tube.
-
-
Concentration and Analysis:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: QuEChERS-based Extraction for Soil/Food Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for a wide range of matrices.
-
Sample Preparation:
-
Homogenize 10-15 g of the sample (e.g., soil, fruit, vegetable).
-
Place a 10 g subsample into a 50 mL centrifuge tube.
-
Add 10 mL of water (if the sample is dry) and vortex.
-
Spike the sample with the this compound internal standard.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS salting-out packet (commonly containing magnesium sulfate and sodium chloride).
-
Shake vigorously for 1 minute and centrifuge at >3000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
The d-SPE tube should contain magnesium sulfate and appropriate sorbents (e.g., PSA for food matrices, C18 for high-fat samples).
-
Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned supernatant, concentrate if necessary, and transfer to an autosampler vial for GC-MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
References
- 1. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccbasilea-crestocolmo.org.uy [ccbasilea-crestocolmo.org.uy]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Guidelines for determination of POPs in seawater – HELCOM [helcom.fi]
Technical Support Center: Analysis of gamma-HCH with 13C6 Standard
Welcome to the technical support center for the analysis of gamma-hexachlorocyclohexane (γ-HCH), also known as lindane, using its 13C6-labeled internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to matrix effects in γ-HCH analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of gamma-HCH?
A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix.[1] In the context of gas chromatography-mass spectrometry (GC-MS) analysis of γ-HCH, non-volatile matrix components can accumulate in the GC inlet and at the head of the analytical column.[1] This can mask active sites, leading to a phenomenon known as the "matrix-induced chromatographic response enhancement," where the signal of γ-HCH is artificially increased, causing an overestimation of its concentration.[1][2] Conversely, in liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization of the target analyte in the MS source, leading to either ion suppression or enhancement, both of which can lead to inaccurate quantification.[3] The extent and nature of matrix effects can vary unpredictably depending on the type of matrix and its concentration.[4]
Q2: Why is a 13C6-labeled internal standard recommended for gamma-HCH analysis?
A2: A 13C6-labeled internal standard (¹³C₆-γ-HCH) is considered the gold standard for the accurate quantification of γ-HCH, especially in complex matrices.[5] This is because the stable isotope-labeled standard has nearly identical physicochemical properties to the native γ-HCH.[5] As a result, it co-elutes chromatographically and experiences the same matrix effects (both signal enhancement and suppression) as the analyte of interest.[5] By calculating the ratio of the analyte signal to the internal standard signal, the variations caused by the matrix are effectively canceled out, leading to more accurate and precise results.[3]
Q3: Can I use a different internal standard, like pentachloronitrobenzene, for gamma-HCH analysis?
A3: While other compounds, such as pentachloronitrobenzene, have been used as internal standards in organochlorine pesticide analysis, they are not ideal for compensating for matrix effects.[6] These compounds have different chemical properties and chromatographic behavior compared to γ-HCH. Therefore, they will not be affected by the matrix in the same way as the analyte, leading to inadequate correction for matrix-induced signal variations. For the most accurate results, an isotopically labeled internal standard that is structurally identical to the analyte is recommended.[5]
Q4: What are the common matrices where gamma-HCH is analyzed and what are the expected challenges?
A4: Gamma-HCH is frequently analyzed in a variety of environmental and biological matrices, including:
-
Soil and Sediment: These matrices can contain a high amount of organic matter and other co-extractives that can cause significant matrix effects in GC-MS analysis.[7]
-
Water: While generally considered a cleaner matrix, groundwater and surface water can contain dissolved organic matter and other contaminants that may interfere with the analysis, especially at trace levels.[8]
-
Vegetables and Fruits: These matrices are complex and can contain pigments, sugars, and other compounds that lead to matrix effects.[1][4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for these matrices.[1][4]
-
Fatty Foods (e.g., fish, dairy): The high lipid content in these samples poses a significant challenge, requiring extensive cleanup procedures to remove the fat before analysis to prevent contamination of the analytical system and severe matrix effects.[9]
-
Biological Tissues (e.g., ginseng): These matrices are also complex and require robust sample preparation and cleanup to minimize matrix interferences.[10]
The primary challenge across all these matrices is the co-extraction of interfering compounds that can lead to inaccurate quantification of γ-HCH if not properly addressed.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of γ-HCH using a ¹³C₆-γ-HCH internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor recovery of both γ-HCH and ¹³C₆-γ-HCH | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and technique. For fatty matrices, ensure a thorough lipid removal step. For soil, consider methods like Soxhlet or pressurized liquid extraction. |
| Loss of analytes during sample cleanup. | Evaluate the cleanup procedure. For example, some sorbents in solid-phase extraction (SPE) may retain the analytes. Ensure the elution solvent is strong enough to recover both compounds. | |
| Variable recovery of the ¹³C₆-γ-HCH internal standard | Inconsistent spiking of the internal standard. | Ensure the internal standard is added to the sample at the very beginning of the sample preparation process to account for losses during all steps. Use a calibrated pipette for accurate addition. |
| Degradation of the internal standard. | Check the stability of the internal standard in the sample matrix and during storage. Store standards as recommended by the supplier.[11] | |
| Significant signal suppression or enhancement despite using an internal standard | The internal standard and analyte are not co-eluting perfectly. | Optimize the chromatographic conditions (e.g., temperature program in GC, mobile phase gradient in LC) to ensure co-elution. |
| The concentration of the internal standard is too high or too low. | The concentration of the internal standard should be in the same order of magnitude as the expected concentration of the analyte. | |
| The matrix effect is extremely severe. | Improve the sample cleanup procedure to remove more of the interfering matrix components. This could involve using a different combination of sorbents in SPE or adding a post-extraction cleanup step. | |
| High background noise in the chromatogram | Contamination from solvents, glassware, or the instrument. | Analyze solvent blanks to check for contamination. Ensure all glassware is thoroughly cleaned. Perform instrument maintenance, such as cleaning the GC inlet liner and the MS source.[11] |
| Incomplete removal of matrix components. | Enhance the sample cleanup procedure. | |
| Peak tailing for both γ-HCH and ¹³C₆-γ-HCH | Active sites in the GC inlet or column. | Deactivate the GC inlet liner or use a liner with a more inert material. Condition the GC column according to the manufacturer's instructions. |
| The presence of co-eluting matrix components. | Improve the sample cleanup to remove these interfering compounds. |
Data Presentation
The following tables summarize the expected performance of γ-HCH analysis with and without the use of a ¹³C₆ internal standard in various matrices.
Table 1: Impact of ¹³C₆-γ-HCH Internal Standard on Recovery in Different Matrices
| Matrix | Sample Preparation | Analytical Method | Analyte | Recovery without IS (%) | Recovery with ¹³C₆-γ-HCH IS (%) | Reference |
| Ginseng | Hexane Extraction, Florisil Cleanup | ID-GC-MS | γ-HCH | Not Reported | 95.6 | [10] |
| Groundwater | SPME | GC-MS | Lindane | Not Reported | 96 - 101 | [8] |
| Vegetables | QuEChERS | GC-MS | γ-BHC | 70 - 120 (with matrix-matched calibration) | Not explicitly compared, but isotope dilution is the gold standard. | [1] |
| Water | Not Specified | GC-MS/MS | γ-HCH | Not Reported | Not Reported, but isotope dilution is a recommended compensation method. | [12] |
Note: Direct comparative studies showing recovery with and without an isotopic standard in the same experiment are not abundant in the literature. The use of an isotopic internal standard is a form of isotope dilution mass spectrometry (IDMS), which is considered a primary reference method. The recovery of the internal standard is used to correct for the recovery of the native analyte, thus the "corrected recovery" is expected to be close to 100%. The data presented for "Recovery with ¹³C₆-γ-HCH IS" reflects the reported method accuracy or recovery after internal standard correction.
Table 2: Matrix Effects Observed in the Analysis of HCH Isomers
| Matrix | Analytical Method | HCH Isomer | Matrix Effect (%) | Reference |
| Fish | GC-MS/MS | alpha-HCH | 40.3 | [13] |
| Fish | GC-MS/MS | beta-HCH | 32 | [13] |
| Fish | GC-MS/MS | gamma-HCH (Lindane) | 34.7 | [13] |
| Fish | GC-MS/MS | delta-HCH | 63 | [13] |
Matrix Effect (%) is calculated as [(response in matrix - response in solvent) / response in solvent] x 100. A positive value indicates signal enhancement, while a negative value indicates signal suppression. The use of a ¹³C₆-labeled internal standard is designed to compensate for these effects.
Experimental Protocols
Sample Preparation using QuEChERS for Vegetable Matrices
This protocol is a generalized procedure based on common QuEChERS methods for organochlorine pesticides.[1][4]
-
Homogenization: Homogenize a representative portion of the vegetable sample.
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of ¹³C₆-γ-HCH solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for GC-MS analysis.
GC-MS/MS Instrumental Analysis
The following are typical instrument parameters for the analysis of γ-HCH.
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250 °C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: 60 °C (hold 1 min), ramp to 180 °C at 20 °C/min, then ramp to 280 °C at 5 °C/min (hold 5 min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
SIM Ions for γ-HCH: m/z 181, 183, 219.
-
SIM Ions for ¹³C₆-γ-HCH: m/z 187, 189, 225.
-
MRM Transitions for γ-HCH: e.g., 219 -> 183, 219 -> 147.[2]
-
MRM Transitions for ¹³C₆-γ-HCH: e.g., 225 -> 189.
-
Visualizations
Caption: Experimental workflow for the analysis of gamma-HCH using a 13C6 internal standard.
Caption: A logical troubleshooting workflow for inaccurate gamma-HCH results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative solid phase microextraction - gas chromatography mass spectrometry analysis of the pesticides lindane, heptachlor and two heptachlor transformation products in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 12. hpst.cz [hpst.cz]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting GC Peak Shape for γ-HCH-13C6
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice for common Gas Chromatography (GC) peak shape issues encountered during the analysis of the isotopic internal standard, gamma-Hexachlorocyclohexane (γ-HCH-13C6), also known as Lindane-13C6.
Frequently Asked Questions (FAQs)
Q1: My γ-HCH-13C6 peak is tailing. What are the likely causes and how do I fix it?
Peak tailing, where the latter half of the peak is drawn out, is the most common issue for active compounds like organochlorine pesticides. It leads to poor integration and reduced sensitivity. Tailing is typically caused by undesirable interactions between the analyte and active sites within the GC system.
Common Causes & Solutions for Peak Tailing:
-
Contaminated or Active Inlet Liner: The glass inlet liner is a high-contact area. Over time, it can become contaminated with non-volatile matrix components or its deactivation layer can degrade, exposing active silanol groups.[1][2]
-
Column Contamination: The front end of the GC column can accumulate non-volatile residues from repeated injections, creating active sites.[5]
-
Solution: Trim the column. Remove 15-30 cm from the inlet end of the column to restore an inert surface.[6]
-
-
Improper Column Installation: If the column is installed too high or too low in the inlet, it can create "dead volumes" or turbulence, leading to tailing.[7]
-
Solution: Re-install the column according to the manufacturer's instructions for your specific instrument, ensuring the correct insertion depth.
-
-
Low Injector Temperature: If the injector temperature is too low, higher boiling point compounds like γ-HCH may not volatilize efficiently and instantaneously, causing a slow transfer to the column.[7]
-
Solution: Increase the injector temperature in 10-20°C increments, but do not exceed the column's maximum operating temperature.
-
-
System Leaks: Small leaks, often around the septum or column fittings, can disrupt carrier gas flow and cause peak distortion.[8]
-
Solution: Perform a leak check of the system, paying close attention to the inlet septum nut and column connections.
-
Below is a systematic workflow for troubleshooting peak tailing.
Caption: A workflow for troubleshooting peak tailing.
Q2: Why is my γ-HCH-13C6 peak splitting into two or appearing as a shoulder peak?
Peak splitting suggests that the sample band is being disrupted as it is introduced onto the column.[6] This can happen for several reasons, often related to the injection process or column integrity.
Common Causes & Solutions for Split Peaks:
-
Improper Column Cut: A jagged or angled cut at the column inlet creates a turbulent zone, causing the sample to split before entering the stationary phase.[6][9]
-
Solution: Re-cut the column using a specialized ceramic scoring wafer to ensure a clean, 90° cut. Always inspect the cut with a magnifier.[6]
-
-
Inlet Overload/Backflash: Injecting too large a volume or using a solvent that expands significantly upon vaporization can cause the sample vapor to exceed the liner volume. This "backflash" can travel into cooler zones and re-condense, leading to a disrupted injection band.
-
Solution: Reduce the injection volume. Ensure your liner volume is sufficient for your solvent and injection conditions. Use a liner with glass wool can help trap aerosol droplets and homogenize the sample vapor.[3]
-
-
Solvent/Stationary Phase Mismatch: If the injection solvent has a very different polarity from the column's stationary phase, it may not "wet" the surface evenly, causing the sample to band improperly.[3]
-
Solution: Ensure the solvent is compatible with the stationary phase (e.g., using a non-polar solvent like hexane or iso-octane for a DB-5 or similar column).
-
-
Sample Degradation in Inlet: If the inlet temperature is too high, thermally labile compounds can degrade. For γ-HCH, while generally stable, very high temperatures in an active inlet can be problematic.
-
Solution: Lower the inlet temperature. Ensure the inlet liner is fresh and highly deactivated.
-
The following diagram illustrates the relationship between the problem and its primary causes.
Caption: Primary causes of split peaks in GC analysis.
Q3: My γ-HCH-13C6 peak is fronting. What does this indicate?
Peak fronting, where the first half of the peak is sloped, is less common than tailing but usually points to a few specific issues.
Common Causes & Solutions for Peak Fronting:
-
Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase at the peak's maximum, causing molecules to travel ahead of the main band.[10]
-
Solution: Dilute the sample or decrease the injection volume. Check that the concentration of your internal standard is appropriate for the calibration range.
-
-
Incorrect Initial Oven Temperature: If the initial oven temperature is too high relative to the solvent's boiling point, the sample may not focus properly into a tight band at the head of the column. This is particularly relevant in splitless injections.[9]
-
Solution: Lower the initial oven temperature to at least 20°C below the boiling point of your injection solvent to improve solvent focusing.
-
Recommended GC Parameters
The following parameters are a good starting point for the analysis of γ-HCH and other organochlorine pesticides, based on U.S. EPA Method 8081 and other application notes.[10][11][12] Optimization for your specific instrument and application is recommended.
| Parameter | Recommended Setting | Notes |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | Low-polarity phase like 5% Phenyl Polysiloxane (e.g., DB-5ms, Equity-5) is common.[10] |
| Injection Mode | Splitless | Ideal for trace analysis. A splitless hold time of 0.5 - 1.0 min is typical. |
| Injection Volume | 1 µL | Adjust based on concentration and liner volume to prevent backflash. |
| Inlet Temperature | 225 - 250°C | High enough to ensure complete vaporization but low enough to prevent degradation of sensitive analytes like DDT and Endrin.[10] |
| Carrier Gas | Helium or Hydrogen | Constant flow mode at ~1.0-1.5 mL/min is recommended. |
| Oven Program | Initial: 100°C (hold 2 min) Ramp 1: 15°C/min to 160°C Ramp 2: 5°C/min to 300°C (hold 10 min) | This is an example program; it must be optimized to resolve γ-HCH from other isomers and matrix components. |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | MS is used for confirmation and specificity with labeled standards. ECD is highly sensitive for chlorinated compounds.[10] |
| Detector Temp (ECD) | 310 - 320°C | Ensure temperature is high enough to prevent condensation of analytes. |
Experimental Protocols
Protocol 1: Routine GC Inlet Maintenance
Regular inlet maintenance is the most critical step to prevent peak shape problems, especially for active compounds. This procedure should be performed weekly or bi-weekly for instruments with high sample throughput.[6]
Materials:
-
Clean, lint-free gloves
-
Forceps/tweezers
-
Appropriate wrenches for your GC instrument
-
New inlet liner and O-ring
-
New septum
-
Column cutting wafer
-
Methanol or isopropanol and swabs
Procedure:
-
Cool Down the System: Set the inlet and oven temperatures to a safe level (e.g., < 50°C). Turn off the carrier gas flow to the inlet.
-
Vent the Mass Spectrometer (if applicable): Follow the manufacturer's procedure to safely vent the MS.
-
Remove the Column: Carefully unscrew the column nut from the bottom of the inlet. Gently pull the column out of the inlet.
-
Replace the Septum: Unscrew the septum retaining nut. Remove the old septum with forceps and replace it with a new one. Do not overtighten the nut, as this can cause coring and leaks.[4]
-
Replace the Inlet Liner: Remove any hardware securing the liner. Use forceps to carefully pull the old liner and O-ring out of the inlet.
-
Clean the Inlet: While the liner is removed, inspect the inside of the inlet body. If visible residue is present, gently clean it with a swab lightly dampened with methanol. Allow it to dry completely.
-
Install the New Liner: Wearing clean gloves, place a new O-ring onto the new liner. Insert the liner into the inlet, ensuring it is seated correctly according to your instrument's manual.[4] Re-secure any hardware.
-
Trim the Column: Using a ceramic scoring wafer, score and break approximately 15-30 cm from the end of the column that was in the inlet.[6] Ensure the cut is clean and perpendicular.
-
Re-install the Column: Slide a new nut and ferrule onto the freshly cut column end. Insert the column back into the inlet to the correct depth specified by the instrument manufacturer. Tighten the nut finger-tight, then an additional half-turn with a wrench.
-
Restore System and Check for Leaks: Turn the carrier gas back on. Perform an electronic leak check. Once leak-free, restore temperatures, pump down the MS, and allow the system to equilibrate before analysis.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. forensicresources.org [forensicresources.org]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. m.youtube.com [m.youtube.com]
- 7. epa.gov [epa.gov]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. GC Inlet Maintenance [restek.com]
- 12. phenomenex.com [phenomenex.com]
Technical Support Center: Minimizing Isotopic Fractionation of HCHs During Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic fractionation of hexachlorocyclohexanes (HCHs) during sample preparation for compound-specific isotope analysis (CSIA).
Troubleshooting Guide
This guide addresses specific issues that may arise during sample preparation, leading to undesirable isotopic fractionation.
Issue 1: Altered Isotopic Signature After Sample Extraction
-
Symptom: The δ¹³C or δ³⁷Cl values of your HCH standards or samples are unexpectedly shifted after the extraction step.
-
Potential Cause: Incomplete extraction of HCHs from the sample matrix. Isotopic fractionation during extraction is generally minimal if the extraction is exhaustive, meaning close to 100% of the analyte is recovered. Lighter isotopes may be extracted slightly faster, so an incomplete extraction could leave the remaining sample enriched in heavier isotopes.
-
Solution:
-
Optimize Extraction Efficiency: Ensure your extraction method is validated for high recovery of HCHs from your specific sample matrix. For methods like Soxhlet or pressurized liquid extraction (PLE), increasing the extraction time or the number of extraction cycles can improve recovery.
-
Method Selection: For aqueous samples, liquid-liquid extraction (LLE) with solvents like dichloromethane has been shown to cause negligible changes in the δ¹³C of HCHs.[1] Accelerated Solvent Extraction (ASE) has also been reported to not induce significant isotope fractionation for similar organic pollutants.
-
Recovery Check: Perform recovery experiments with spiked samples to confirm that your extraction efficiency is consistently high (ideally >95%).
-
Issue 2: Isotopic Fractionation Observed After Sample Cleanup
-
Symptom: The isotopic composition of your HCHs is altered after passing the extract through a cleanup column (e.g., silica gel, Florisil, or gel permeation chromatography).
-
Potential Cause:
-
Incomplete Elution: Similar to extraction, if the HCHs are not completely eluted from the cleanup column, the collected fraction may not be isotopically representative of the entire sample.
-
Strong Adsorption Interactions: While less common for the bulk sample, very strong and irreversible adsorption of a fraction of the analyte to the stationary phase could potentially lead to fractionation.
-
-
Solution:
-
Verify Elution Profile: Conduct experiments to determine the elution profile of HCHs from your cleanup column. Ensure that the solvent volume used is sufficient to quantitatively elute all HCH isomers.
-
Method Validation: Studies have shown that cleanup using silica gel, Florisil, and sulfuric acid does not cause significant isotopic fractionation for HCHs and other organochlorine pesticides.[2][3] Gel permeation chromatography (GPC) separates molecules based on size and is therefore less likely to cause isotopic fractionation.
-
Minimize Active Sites: Ensure your sorbents are properly activated and stored to avoid overly active sites that might lead to irreversible adsorption.
-
Issue 3: Enrichment of Heavier Isotopes in the Final Extract
-
Symptom: Your final sample extract shows a consistent enrichment in heavier isotopes (e.g., ¹³C or ³⁷Cl) compared to the initial sample.
-
Potential Cause: Kinetic Isotope Effect during Solvent Evaporation. This is one of the most significant potential sources of isotopic fractionation during sample preparation. Lighter isotopologues have a slightly higher vapor pressure and will evaporate more readily, leading to an enrichment of heavier isotopologues in the remaining solution.[4][5]
-
Solution:
-
Avoid Complete Evaporation: The most effective way to minimize this effect is to avoid evaporating the solvent to dryness. If a solvent exchange is necessary, concentrate the sample to a small volume (e.g., 0.5-1 mL) and then add the new solvent.
-
Gentle Evaporation Conditions: Use a gentle stream of nitrogen and moderate temperature for solvent evaporation. Harsh conditions can exacerbate fractionation.
-
Quantitative Transfer: After evaporation, ensure that the concentrated extract is quantitatively transferred to the final vial for analysis.
-
Issue 4: Inconsistent Isotopic Ratios Between Replicate Samples
-
Symptom: Replicate samples processed through the same preparation workflow show poor reproducibility in their isotopic ratios.
-
Potential Cause: This can be a result of any of the above issues occurring inconsistently between samples. It can also be related to the analytical step.
-
Solution:
-
Standardize Procedures: Ensure that every step of the sample preparation protocol is performed as consistently as possible for all samples and standards. This includes extraction times, solvent volumes, evaporation endpoints, and cleanup procedures.
-
Homogenize Samples: Ensure that the initial samples are thoroughly homogenized to minimize variability between subsamples.
-
Check for GC-induced Fractionation: Gas chromatography itself can cause isotopic fractionation.[1] Ensure that the entire analyte peak is integrated during data processing. Incomplete peak integration can lead to significant and variable fractionation.
-
Frequently Asked Questions (FAQs)
Q1: What is isotopic fractionation and why is it a concern in HCH analysis?
Q2: Which sample preparation steps are most likely to cause isotopic fractionation for HCHs?
The step with the highest risk of significant isotopic fractionation is solvent evaporation (concentration).[4] This is due to the kinetic isotope effect, where molecules with lighter isotopes evaporate faster. While extraction and cleanup steps can potentially cause fractionation if not performed correctly (i.e., with incomplete recovery), they are generally considered to have a negligible effect when validated methods are used.[1][2][3] The gas chromatography (GC) analysis itself can also be a source of fractionation if peaks are not fully integrated.[1]
Q3: Are there extraction methods that are known to not cause isotopic fractionation for HCHs?
Yes. Studies have demonstrated that liquid-liquid extraction (LLE) with dichloromethane and accelerated solvent extraction (ASE) are suitable for preparing HCH samples for isotopic analysis without inducing significant fractionation.[1][6] The key is to ensure quantitative recovery of the analytes.
Q4: What about cleanup procedures? Which ones are safe to use?
Cleanup methods such as sulfuric acid treatment , silica gel chromatography , and Florisil chromatography have been shown to not cause significant carbon or chlorine isotope fractionation for HCHs and similar compounds.[2][3][7] Gel permeation chromatography (GPC) is also considered a low-risk method for isotopic fractionation as it separates molecules based on their size.
Q5: How can I check if my sample preparation method is causing isotopic fractionation?
The best way to assess this is to process a standard solution of HCHs with a known isotopic composition through your entire sample preparation workflow. The final extract should have an isotopic composition that is identical to the initial standard within the analytical uncertainty of the measurement (typically <0.5‰ for δ¹³C).
Q6: Does the sample matrix (e.g., soil, water, tissue) influence the likelihood of isotopic fractionation?
The sample matrix primarily affects the efficiency of extraction and the required extent of cleanup. A complex matrix may make it more difficult to achieve quantitative recovery, which is the main prerequisite for avoiding fractionation during extraction and cleanup. Therefore, while the matrix itself doesn't directly cause fractionation, it can necessitate more rigorous procedures that, if not performed correctly, could lead to fractionation.
Data on Isotopic Fractionation During Sample Preparation
The following table summarizes findings from the literature on the extent of isotopic fractionation during various sample preparation steps for HCHs and similar compounds.
| Sample Preparation Step | Method | Compound Class | Observed Isotopic Fractionation (δ¹³C) | Reference(s) |
| Extraction | Liquid-Liquid Extraction (Dichloromethane) | HCHs | Negligible | [1] |
| Accelerated Solvent Extraction (ASE) | PAHs | < 0.5‰ | [7] | |
| Cleanup | Sulfuric Acid | HCHs | No significant fractionation | [2] |
| Silica Gel | PAHs | < 0.5‰ | [7] | |
| Florisil | HCHs | No significant fractionation | [3] | |
| Concentration | Solvent Evaporation | Organic Compounds | Can be significant (kinetic isotope effect) | [4][5] |
Experimental Protocols
Protocol: Extraction and Cleanup of HCHs from Soil and Plant Samples for Isotopic Analysis (Adapted from Liu et al., 2020)[3]
This protocol has been shown to not have a significant influence on the carbon and chlorine isotopic compositions of HCHs.
1. Extraction (Accelerated Solvent Extraction - ASE)
-
Sample Preparation: Freeze-dry soil or plant tissue samples. Homogenize by grinding.
-
ASE Cell Preparation: Mix approximately 6-7 g of the dried sample with a drying agent like anhydrous sodium sulfate.
-
ASE Conditions:
-
Solvent: Hexane/acetone (1:1, v/v)
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static time: 3 minutes per cycle
-
Number of cycles: 3
-
-
Post-Extraction: Collect the extract and evaporate to near dryness using a gentle stream of nitrogen. Re-dissolve the residue in 1 mL of hexane for the cleanup step.
2. Cleanup (Florisil Column Chromatography)
-
Column Preparation: Pack a chromatography column with activated Florisil (e.g., 15 cm) topped with anhydrous sodium sulfate.
-
Sample Loading: Load the concentrated extract onto the top of the Florisil column.
-
Elution:
-
Elute with hexane to remove non-polar interferences (discard this fraction).
-
Elute with a mixture of hexane and dichloromethane (e.g., 1:1, v/v) to collect the HCH fraction. The elution can be monitored using a fluorescence tracer if needed.
-
-
Concentration: Concentrate the HCH fraction under a gentle stream of nitrogen to a final volume of approximately 1 mL for analysis. Crucially, do not evaporate to complete dryness.
Visualizations
Caption: Experimental workflow for HCH sample preparation and analysis.
Caption: Troubleshooting logic for identifying sources of isotopic fractionation.
References
- 1. Stable Carbon Isotope Analysis of Hexachlorocyclohexanes by Liquid–Liquid Extraction Gas Chromatography Isotope Ratio Mass Spectrometry: Method Evaluation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bsherwoodlollar.weebly.com [bsherwoodlollar.weebly.com]
- 3. Uptake and Transformation of Hexachlorocyclohexane Isomers (HCHs) in Tree Growth Rings at a Contaminated Field Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopic fractionation | Research Starters | EBSCO Research [ebsco.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of high-performance thin-layer chromatography cleanup for compound-specific carbon and hydrogen stable isotope analysis of polycyclic aromatic hydrocarbons in marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Instrument Drift with γ-HCH-¹³C₆
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using γ-HCH-¹³C₆ (gamma-Hexachlorocyclohexane, ¹³C-labeled) as an internal standard to correct for instrument drift in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is instrument drift and why is it a problem?
A1: Instrument drift is the gradual, continuous, or incremental change in an instrument's response over time.[1] In mass spectrometry (MS), this can manifest as a progressive decrease or increase in signal intensity for the same concentration of an analyte. Drift can be caused by various factors, including changes in ambient temperature, contamination of the ion source, degradation of detector performance, or fluctuations in vacuum pressure.[2] This phenomenon can severely impact the accuracy and reproducibility of quantitative analyses, as the measured signal no longer maintains a consistent relationship with the analyte concentration.[1]
Q2: How does using γ-HCH-¹³C₆ as an internal standard help correct for instrument drift?
A2: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest, which is added at a constant, known concentration to all samples, standards, and blanks.[3] Since the stable isotope-labeled γ-HCH-¹³C₆ is chemically identical to the unlabeled analyte (γ-HCH), it experiences the same variations during sample preparation, injection, and ionization.[4] Any drift in the instrument's signal will affect both the analyte and the internal standard proportionally.[5] By calculating the ratio of the analyte signal to the internal standard signal, the variations caused by drift are normalized, leading to more accurate and precise quantification.[3][5]
Q3: Why use a ¹³C-labeled internal standard instead of a deuterium-labeled one?
A3: While both are stable isotope-labeled standards, ¹³C-labeled standards are often preferred for several reasons. Deuterium (²H)-labeled standards can sometimes exhibit slight differences in chromatographic retention time compared to their unlabeled counterparts, a phenomenon known as the "isotope effect".[6][7] This can lead to differential ion suppression or enhancement in the mass spectrometer source if they don't co-elute perfectly with the analyte.[8][9] ¹³C-labeled standards, having a smaller relative mass difference and no change in chemical bonding properties, are less prone to these chromatographic shifts and other isotopic effects, ensuring they behave more identically to the native analyte throughout the analytical process.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in the Analyte/IS ratio across replicates. | 1. Inconsistent addition of the internal standard (γ-HCH-¹³C₆).2. Poor sample mixing.3. Instability of the analyte or IS in the sample matrix. | 1. Ensure precise and accurate pipetting of the IS solution into every sample.2. Vortex or thoroughly mix each sample after adding the IS.3. Investigate sample stability; consider immediate analysis after preparation or storing at a lower temperature. |
| The internal standard (γ-HCH-¹³C₆) signal is decreasing or erratic throughout the run, but the analyte signal is stable. | 1. Degradation of the γ-HCH-¹³C₆ stock or working solution.2. Adsorption of the IS to sample vials or tubing.3. Contamination in the mass spectrometer at the m/z of the IS. | 1. Prepare a fresh working solution of γ-HCH-¹³C₆ from the stock.2. Use silanized glass vials or polypropylene vials to minimize adsorption.3. Clean the ion source and run system suitability tests. Check for interferences from the matrix or other sample components.[10] |
| Both analyte and IS signals are drifting downwards significantly (e.g., >50% over the run). | 1. Severe ion source contamination (e.g., from a complex sample matrix).2. Clogging of the sample introduction capillary.3. Failing detector (e.g., end of electron multiplier lifespan). | 1. Pause the run and clean the ion source components (e.g., capillary, skimmer cone).[2]2. Check for blockages and back-flush the system if necessary.3. Perform an instrument tune and calibration; if performance is poor, schedule preventative maintenance.[11] |
| The calculated concentrations are inaccurate even with IS correction. | 1. The concentration of the IS is too high or too low relative to the analyte.2. Isotopic contribution from the native analyte to the IS signal (or vice-versa).3. Incorrect calibration curve preparation. | 1. Adjust the IS concentration so its peak area is within the same order of magnitude as the analyte's peak area in typical samples.2. Verify the isotopic purity of the standard. Ensure the mass spectrometer resolution is sufficient to distinguish between the analyte and IS signals.3. Re-prepare calibration standards, ensuring the IS concentration is constant in all of them.[3] |
Experimental Protocols
Protocol 1: Preparation of Internal Standard Working Solution
-
Stock Solution Handling: Allow the purchased γ-HCH-¹³C₆ stock solution (e.g., 100 µg/mL in nonane) to equilibrate to room temperature before opening.
-
Intermediate Dilution: Prepare an intermediate stock solution by diluting the primary stock solution in a solvent compatible with your analytical method (e.g., methanol, acetonitrile, or ethyl acetate).
-
Working Solution Preparation: Prepare the final working solution by diluting the intermediate stock. The final concentration should be chosen so that the amount added to each sample results in a robust signal in the mass spectrometer, ideally with a peak area comparable to that of the analyte at the midpoint of the calibration curve.
-
Storage: Store all standard solutions at the recommended temperature (e.g., 4°C) in amber glass vials to prevent degradation from light.
Protocol 2: Sample Preparation and Internal Standard Spiking
-
Sample Aliquoting: Transfer a precise volume or weight of your sample (e.g., plasma, tissue homogenate, environmental extract) into a clean analysis tube.
-
Spiking: Add a small, fixed volume of the γ-HCH-¹³C₆ working solution to every sample, calibration standard, and quality control (QC) sample. For example, add 10 µL of a 100 ng/mL working solution to 90 µL of sample.
-
Vortexing: Immediately after adding the internal standard, vortex each tube for at least 10 seconds to ensure complete and uniform mixing.
-
Extraction: Proceed with your established sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). The internal standard will co-extract with the analyte, correcting for any variability in extraction efficiency.
-
Reconstitution: After evaporation of the extraction solvent, reconstitute the residue in a mobile phase-compatible solvent.
Protocol 3: Data Analysis and Drift Correction Calculation
-
Integration: Integrate the chromatographic peaks for both the native γ-HCH (analyte) and γ-HCH-¹³C₆ (internal standard) in your chromatography data system.
-
Response Ratio Calculation: For each injection, calculate the Response Ratio (RR) using the following formula:
-
RR = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Calibration Curve Construction: Prepare a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard. Plot the Response Ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Quantification: Determine the Response Ratio for your unknown samples. Use the linear regression equation from your calibration curve (y = mx + c, where y is the Response Ratio and x is the concentration) to calculate the concentration of the analyte in your samples.[5][12]
Data Presentation
Table 1: Example Calibration Curve Data
| Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Area | IS Area | Response Ratio (Analyte Area / IS Area) |
| 1.0 | 20 | 5,500 | 110,000 | 0.050 |
| 5.0 | 20 | 28,000 | 112,000 | 0.250 |
| 10.0 | 20 | 54,000 | 108,000 | 0.500 |
| 50.0 | 20 | 286,000 | 114,000 | 2.509 |
| 100.0 | 20 | 558,000 | 111,000 | 5.027 |
Table 2: Monitoring Instrument Drift with Quality Control (QC) Samples
This table illustrates how the raw signals may drift while the corrected response ratio remains stable.
| Injection Order | Sample Type | Analyte Area | IS Area | Response Ratio | % Deviation from Mean RR |
| 5 | Low QC | 28,500 | 113,000 | 0.252 | +0.8% |
| 6 | Mid QC | 54,500 | 112,500 | 0.484 | -1.2% |
| 7 | High QC | 287,000 | 114,500 | 2.507 | +0.3% |
| 55 | Low QC | 24,500 | 99,000 | 0.247 | -1.2% |
| 56 | Mid QC | 48,000 | 98,000 | 0.490 | +0.0% |
| 57 | High QC | 245,000 | 98,500 | 2.487 | -0.5% |
Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Logical diagram of how internal standards correct for drift.
Caption: Decision tree for troubleshooting common internal standard issues.
References
- 1. Impact of and correction for instrument sensitivity drift on nanoparticle size measurements by single-particle ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. azdhs.gov [azdhs.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drift in LC-MS despite isotope internal standard - Chromatography Forum [chromforum.org]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. Basic calculations with internal standards - Chromatography Forum [chromforum.org]
interference from co-eluting compounds with gamma-Hch 13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from co-eluting compounds during the analysis of gamma-Hexachlorocyclohexane (γ-HCH) and its stable isotope-labeled internal standard, γ-HCH ¹³C₆.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting compounds that interfere with γ-HCH and γ-HCH ¹³C₆ analysis?
A1: The most common co-eluting interferences for γ-HCH are its own isomers, which are often present in technical-grade HCH formulations and environmental samples.[1][2][3] These isomers include:
-
α-HCH (alpha-Hexachlorocyclohexane)
-
β-HCH (beta-Hexachlorocyclohexane)
-
δ-HCH (delta-Hexachlorocyclohexane)
These isomers have very similar chemical structures and physical properties to γ-HCH, leading to their co-elution in many chromatographic systems.[1][4][5] Additionally, complex sample matrices, such as those with high lipid content (e.g., fatty foods, biological tissues), can introduce a wide range of co-eluting endogenous compounds that interfere with the analysis.[6][7][8] Polychlorinated biphenyls (PCBs) can also co-elute with organochlorine pesticides like lindane.[9]
Q2: How can I detect if co-elution is affecting my γ-HCH analysis?
A2: Detecting co-elution is critical for ensuring data accuracy. Here are several methods:
-
Chromatographic Peak Shape: Asymmetrical peaks, such as those with shoulders or tailing, can indicate the presence of a co-eluting compound.[10]
-
Mass Spectrometry (MS): When using GC-MS or LC-MS, examining the mass spectra across a single chromatographic peak can reveal co-elution. If the spectra change across the peak, it suggests the presence of more than one compound.[10]
-
Diode Array Detection (DAD) in HPLC: For liquid chromatography, a DAD can perform peak purity analysis by comparing UV spectra across the peak.[11] If the spectra are not identical, co-elution is likely.
-
Multiple Reaction Monitoring (MRM) in MS/MS: In tandem mass spectrometry (GC-MS/MS or LC-MS/MS), monitoring multiple, specific precursor-to-product ion transitions for both γ-HCH and γ-HCH ¹³C₆ can enhance selectivity. If the ratio of these transitions is not consistent across the peak, it may indicate interference.
Q3: How does interference from co-eluting compounds affect the quantification of γ-HCH using γ-HCH ¹³C₆ as an internal standard?
A3: Interference from co-eluting compounds can significantly impact the accuracy of quantification, a phenomenon often referred to as a "matrix effect".[12] This can manifest in two primary ways:
-
Ion Suppression: Co-eluting matrix components can compete with the analytes of interest (γ-HCH and γ-HCH ¹³C₆) for ionization in the mass spectrometer source, leading to a decreased signal for both. This can result in an underestimation of the analyte concentration if the suppression effect is not uniform for the analyte and the internal standard.
-
Ion Enhancement: In some cases, co-eluting compounds can enhance the ionization of the target analytes, leading to an overestimation of the concentration.[12]
Even with the use of a stable isotope-labeled internal standard like γ-HCH ¹³C₆, which is designed to co-elute with and behave similarly to the native analyte, significant matrix effects can still occur, necessitating careful sample preparation and method validation.
Troubleshooting Guide
Issue 1: Poor Peak Shape and Suspected Co-elution
Symptoms:
-
Asymmetric peaks (fronting, tailing, or shoulders).
-
Inconsistent retention times for γ-HCH and γ-HCH ¹³C₆.
-
Poor reproducibility of quantification.
Workflow for Troubleshooting Poor Peak Shape:
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Troubleshooting Steps:
-
Check GC-MS System Suitability:
-
Action: Inject a pure standard solution of γ-HCH and γ-HCH ¹³C₆.
-
Expected Outcome: Symmetrical, well-defined peaks.
-
If Unsuccessful: The issue may lie with the instrument itself (e.g., contaminated ion source, carrier gas leak).
-
-
Inspect and Clean/Replace Injector Liner:
-
Action: The injector liner is a common site for the accumulation of non-volatile matrix components, which can cause peak tailing and analyte degradation.[9] Visually inspect the liner and replace it if it appears dirty.
-
Expected Outcome: Improved peak shape, especially for early-eluting peaks.
-
-
Evaluate Column Performance:
-
Action: Trim a small portion (e.g., 10-15 cm) from the front of the GC column to remove accumulated non-volatile residues.
-
Expected Outcome: Sharper peaks and potentially shorter retention times. If this does not resolve the issue, the column may be degraded and require replacement.
-
-
Optimize Chromatographic Method:
-
Action: Adjust the temperature program of the GC oven to better separate γ-HCH from its isomers and other interferences. A slower temperature ramp can improve resolution.
-
Expected Outcome: Improved separation between γ-HCH and co-eluting compounds.
-
-
Enhance Sample Cleanup:
-
Action: If the issue persists with real samples but not with pure standards, the sample cleanup procedure is likely insufficient. Implement a more rigorous cleanup method (see Issue 2).
-
Expected Outcome: Cleaner extracts leading to improved chromatography.
-
Issue 2: Inaccurate Quantification Due to Matrix Effects
Symptoms:
-
Significant ion suppression or enhancement observed.
-
Poor recovery of γ-HCH, even with an internal standard.
-
High variability in results between replicate samples.
Experimental Protocols for Sample Cleanup
Effective sample cleanup is the most critical step in mitigating matrix effects. The choice of cleanup method depends on the sample matrix, with fatty matrices requiring more extensive procedures.
Protocol 1: QuEChERS with Dispersive Solid-Phase Extraction (dSPE) for General Food Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food.[13][14]
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Place the homogenized sample in a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples) and 10 mL of acetonitrile.
-
Add internal standards, including γ-HCH ¹³C₆.
-
Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
-
Cleanup (dSPE):
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Add it to a dSPE tube containing a sorbent mixture. Common sorbents for removing interferences include:
-
PSA (Primary Secondary Amine): Removes sugars, fatty acids, and organic acids.
-
C18: Removes non-polar interferences, including some lipids.
-
GCB (Graphitized Carbon Black): Removes pigments and sterols (use with caution as it can adsorb planar pesticides).
-
-
Vortex for 30 seconds and centrifuge.
-
-
Analysis: The resulting supernatant is ready for GC-MS analysis.
Protocol 2: Enhanced Matrix Removal for High-Lipid Samples (EMR—Lipid)
For matrices with high lipid content (>3%), such as fatty fish, milk, or avocado, a more targeted cleanup is necessary.[6][8][14]
-
Extraction: Perform the initial QuEChERS extraction as described above.
-
Cleanup (EMR—Lipid):
-
Transfer an aliquot of the extract to a tube containing the EMR—Lipid sorbent.
-
Add water and vortex.
-
Centrifuge to separate the cleaned extract from the sorbent and precipitated lipids.
-
-
Analysis: The cleaned extract is then analyzed by GC-MS/MS.
Quantitative Data on Cleanup Method Performance
| Cleanup Method | Matrix | Key Interferences Removed | Analyte Recovery (%) | Reference |
| QuEChERS with dSPE (PSA/C18) | Fruits, Vegetables | Sugars, organic acids, lipids | 70-120% (general pesticides) | [14] |
| Gel Permeation Chromatography (GPC) | Avocado (high lipid) | Lipids, high molecular weight compounds | Good, but time and solvent intensive | [6] |
| EMR—Lipid | Avocado (high lipid) | Lipids | Comparable to GPC, but faster | [6] |
| EMR—Lipid | Whole Milk | Lipids | 74-88% for less polar OCPs | [14] |
| Freezing-Lipid Filtration with SPE | Animal Fats | Lipids | 54.5-103.6% | [7] |
Logical Relationship for Selecting a Cleanup Method:
Caption: Decision diagram for selecting an appropriate sample cleanup method.
Issue 3: Insufficient Selectivity in GC-MS Analysis
Symptoms:
-
Co-elution of γ-HCH with its isomers (α, β, δ-HCH) is confirmed, but chromatographic optimization is insufficient.
-
Interference from the matrix is still present after cleanup, affecting the ion ratios for quantification.
Solution: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
For highly complex matrices or when isomers are present, GC-MS/MS provides superior selectivity and sensitivity.[13]
Recommended MRM Transitions for HCH Isomers
By monitoring specific precursor-to-product ion transitions, the instrument can selectively detect the target analyte even if other compounds co-elute.
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Reference |
| α-HCH | 218.9 | 182.9 | 144.9 | [15] |
| β-HCH | 218.9 | 182.9 | 144.9 | [15] |
| γ-HCH (Lindane) | 218.9 | 183.0 | 180.9 | [16] |
| δ-HCH | 218.9 | 182.9 | 144.9 | [15] |
| γ-HCH ¹³C₆ | 224.9 (approx.) | ~189 | ~186 | Theoretical |
Note: The exact m/z values for γ-HCH ¹³C₆ will be shifted by +6 amu compared to the native compound. These should be confirmed experimentally.
Experimental Protocol: GC-MS/MS Method Development
-
Infuse Standards: Directly infuse a standard solution of γ-HCH and γ-HCH ¹³C₆ into the mass spectrometer to determine the most abundant and specific precursor ions.
-
Product Ion Scan: Fragment the selected precursor ions at various collision energies to identify the most stable and abundant product ions.
-
Select MRM Transitions: Choose at least two product ions for each analyte—one for quantification (the most intense and stable) and one for qualification (to confirm identity).
-
Optimize Collision Energy: For each MRM transition, perform a collision energy optimization experiment to find the energy that yields the highest product ion signal.
-
Chromatographic Separation: Use a GC column and temperature program that provides the best possible separation of the HCH isomers to minimize any potential cross-talk between MRM channels. A DB-5MS or similar non-polar column is often used.[17][18]
By implementing these targeted sample preparation and analytical strategies, researchers can effectively troubleshoot and mitigate interference from co-eluting compounds, ensuring accurate and reliable quantification of γ-HCH.
References
- 1. Hexachlorocyclohexane - Wikipedia [en.wikipedia.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) (PIM 257) [inchem.org]
- 4. researchgate.net [researchgate.net]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. Extraction and clean-up methods for organochlorine pesticides determination in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. hpst.cz [hpst.cz]
- 14. agilent.com [agilent.com]
- 15. nrcgrapes.in [nrcgrapes.in]
- 16. rsc.org [rsc.org]
- 17. eurl-pesticides.eu [eurl-pesticides.eu]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Achieving Lower Detection Limits for Lindane Using γ-HCH ¹³C₆
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing γ-HCH ¹³C₆ as an internal standard to achieve lower detection limits for lindane.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using γ-HCH ¹³C₆ to lower the detection limits for lindane?
A1: The use of γ-HCH ¹³C₆ is based on the principle of Isotope Dilution Mass Spectrometry (IDMS).[1] This method involves adding a known amount of the isotopically labeled internal standard (γ-HCH ¹³C₆) to the sample before extraction and analysis.[2] The labeled compound is chemically identical to the native lindane and therefore behaves similarly during sample preparation and analysis, correcting for analyte loss at any stage. By measuring the ratio of the native lindane to the labeled standard, a more accurate and precise quantification can be achieved, especially at low concentrations, effectively lowering the detection and quantification limits.[3]
Q2: What are the primary advantages of using an isotopic internal standard like γ-HCH ¹³C₆ over a traditional internal standard?
A2: The primary advantages include:
-
Correction for Matrix Effects: Co-eluting matrix components can enhance or suppress the ionization of the analyte, leading to inaccurate results. Since the isotopic standard has the same retention time and ionization properties as the native analyte, it experiences the same matrix effects, allowing for accurate correction.[4]
-
Compensation for Analyte Loss: Any loss of lindane during sample extraction, cleanup, or derivatization will be mirrored by a proportional loss of the γ-HCH ¹³C₆ internal standard. This allows for accurate quantification even with incomplete recovery.
-
Improved Precision and Accuracy: By correcting for variations in sample preparation and instrument response, IDMS provides higher precision and accuracy compared to methods relying on external or traditional internal standards.[5]
Q3: Can I use γ-HCH ¹³C₆ for methods other than Gas Chromatography-Mass Spectrometry (GC-MS)?
A3: While GC-MS is the most common technique for this application due to its ability to differentiate between the native and labeled isotopes based on their mass-to-charge ratio, other mass spectrometry-based methods like Liquid Chromatography-Mass Spectrometry (LC-MS) could also be adapted. However, given lindane's volatility and amenability to GC analysis, GC-MS is generally the preferred method.[1]
Q4: How do I choose the appropriate concentration of γ-HCH ¹³C₆ to spike into my samples?
A4: The optimal concentration of the isotopic internal standard should be close to the expected concentration of the native lindane in your samples. For trace analysis, this typically falls in the low ng/L to µg/L range. It is recommended to perform a preliminary analysis of your samples to estimate the lindane concentration before deciding on the spiking level.
Troubleshooting Guide
Issue 1: High variability in replicate measurements.
-
Possible Cause: Inhomogeneous spiking of the γ-HCH ¹³C₆ internal standard.
-
Troubleshooting Steps:
-
Ensure the spiking solution is thoroughly mixed before addition to the sample.
-
Add the internal standard to the liquid sample and vortex or sonicate to ensure complete homogenization before proceeding with extraction.
-
For solid samples, ensure the sample is finely ground and homogenized before adding the internal standard.
-
Issue 2: The calculated concentration of lindane is unexpectedly high.
-
Possible Cause 1: The concentration of the γ-HCH ¹³C₆ spiking solution is lower than stated.
-
Troubleshooting Steps:
-
Verify the concentration of the spiking solution by preparing a fresh dilution from the stock standard and analyzing it against a calibration curve.
-
Consider the possibility of solvent evaporation from the spiking solution, which would increase its concentration. Always store standards in tightly sealed vials.
-
-
Possible Cause 2: Isotopic contribution from the native lindane standard to the mass channel of the labeled standard.
-
Troubleshooting Steps:
-
Analyze a high-concentration standard of native lindane and check for any signal in the mass channel of γ-HCH ¹³C₆.
-
If significant crossover is observed, correct for this in your calculations or use a higher-purity native standard.
-
Issue 3: Poor peak shape or low signal intensity for both lindane and γ-HCH ¹³C₆.
-
Possible Cause: Degradation of the analytes in the GC inlet.
-
Troubleshooting Steps:
-
Deactivate the GC inlet liner by silylation or use a commercially available deactivated liner.
-
Lower the inlet temperature to the minimum required for efficient volatilization.
-
Ensure the GC system is free of leaks.
-
Issue 4: The recovery of both lindane and γ-HCH ¹³C₆ is very low.
-
Possible Cause: Inefficient extraction or sample cleanup.
-
Troubleshooting Steps:
-
Re-evaluate your extraction solvent and method (e.g., Solid Phase Extraction, Liquid-Liquid Extraction).
-
Ensure the pH of the sample is optimized for the extraction of lindane.
-
Check for breakthrough during Solid Phase Extraction by analyzing the wash and eluate fractions.
-
Data Presentation
Table 1: Comparison of Lindane Detection Limits with Different Analytical Methods
| Analytical Method | Internal Standard | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| GC-Isotope Dilution Mass Spectrometry (GC-IDMS) | γ-HCH ¹³C₆ | Water | Reference Value: 25.04 µg/kg (with expanded uncertainty) | [5] |
| Nyex™ Water Technology | Not Applicable | Water | 0.99 ng/L | [6] |
| Gas Chromatography–Mass Spectrometry (GC-MS) | Not specified | Drinking Water | 0.01 µg/L | [7] |
| Gas Chromatography-Micro Electron Capture Detector (GC-µECD) | Not specified | Surface Water | LOD: 0.008 µg/L, LOQ: 0.037 µg/L | [8] |
| Solid Phase Microextraction - GC-MS | Not specified | Groundwater | LOQ: 0.015 µg/L | [9] |
Note: The values presented are from different studies and may not be directly comparable due to variations in instrumentation, sample matrix, and calculation methods.
Experimental Protocols
Detailed Methodology for Lindane Analysis in Water using GC-IDMS with γ-HCH ¹³C₆ Internal Standard
1. Reagents and Standards
-
Lindane analytical standard (≥99% purity)
-
γ-HCH ¹³C₆ internal standard solution (e.g., 100 µg/mL in nonane)[10]
-
Methanol, Dichloromethane, Hexane (Pesticide residue grade)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation and Extraction
-
Collect a 1 L water sample in a pre-cleaned amber glass bottle.
-
Add a known amount of γ-HCH ¹³C₆ internal standard solution to the water sample to achieve a final concentration in the low ng/L range (e.g., 10 ng/L).
-
Cap the bottle and mix thoroughly by shaking for 1 minute.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Pass the entire 1 L water sample through the SPE cartridge at a flow rate of approximately 10 mL/min.
-
After the entire sample has passed through, dry the cartridge by passing air or nitrogen through it for 10 minutes.
-
Elute the trapped analytes from the cartridge with 2 x 5 mL of dichloromethane.
-
Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
3. Instrumental Analysis (GC-MS)
-
Gas Chromatograph: Agilent 7890 GC or equivalent
-
Mass Spectrometer: Agilent 5977 MS or equivalent
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
-
Injector: Splitless mode, 250°C
-
Oven Program: Initial temperature 60°C, hold for 1 min, ramp to 180°C at 20°C/min, then to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source: 230°C
-
MS Quadrupole: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Lindane: Monitor characteristic ions (e.g., m/z 181, 183, 219)
-
γ-HCH ¹³C₆: Monitor characteristic ions (e.g., m/z 187, 189, 225)
-
4. Quantification
-
Prepare a series of calibration standards containing known concentrations of native lindane and a constant concentration of γ-HCH ¹³C₆.
-
Generate a calibration curve by plotting the ratio of the peak area of lindane to the peak area of γ-HCH ¹³C₆ against the concentration of lindane.
-
Calculate the concentration of lindane in the samples by determining the area ratio from the sample chromatogram and interpolating from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for lindane analysis using GC-IDMS.
References
- 1. comparison-of-gc-ms-ms-and-lc-ms-ms-for-the-analysis-of-hormones-and-pesticides-in-surface-waters-advantages-and-pitfalls - Ask this paper | Bohrium [bohrium.com]
- 2. osti.gov [osti.gov]
- 3. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. arviatechnology.com [arviatechnology.com]
- 7. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 8. Determination of lindane in surface water samples and its degradation by hydrogen peroxide and persulfate assisted TiO2-based photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative solid phase microextraction - gas chromatography mass spectrometry analysis of the pesticides lindane, heptachlor and two heptachlor transformation products in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. γ-HCH (γ-BHC) (lindane) (¹³Câ, 99%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, CLM-1282-1.2 [isotope.com]
Technical Support Center: Analysis of gamma-HCH 13C6 by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of gamma-Hexachlorocyclohexane (γ-HCH) 13C6. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is gamma-HCH 13C6 and why is it used in GC-MS analysis?
A1: this compound is a stable isotope-labeled internal standard for gamma-HCH (lindane), a persistent organic pollutant. In GC-MS analysis, it is added to samples at a known concentration before sample preparation. Because it has a slightly higher molecular weight than the native gamma-HCH due to the inclusion of six Carbon-13 atoms, it can be distinguished by the mass spectrometer.[1] Its key benefits include:
-
Accurate Quantification: It compensates for analyte loss during sample preparation and instrumental analysis, leading to more accurate and precise quantification.
-
Method Performance Monitoring: It helps to monitor the efficiency of the entire analytical method, from extraction to detection.
Q2: What are the key GC-MS parameters to optimize for this compound analysis?
A2: Optimization of GC-MS parameters is critical for achieving good sensitivity, resolution, and accuracy. Key parameters to consider include:
-
Gas Chromatography (GC) Parameters:
-
Injector Temperature: An optimized injector temperature ensures efficient vaporization of the analyte without causing thermal degradation.
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (typically helium or hydrogen) affects chromatographic resolution and analysis time.
-
Oven Temperature Program: A well-designed temperature ramp allows for the separation of gamma-HCH from other sample components and isomers.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) is commonly used for organochlorine pesticides.
-
Ion Source Temperature: This temperature needs to be high enough to ensure efficient ionization but not so high as to cause excessive fragmentation or degradation.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are preferred for their high selectivity and sensitivity.
-
Q3: What are typical Multiple Reaction Monitoring (MRM) transitions for gamma-HCH and its 13C6-labeled internal standard?
A3: In tandem mass spectrometry (GC-MS/MS), MRM is a highly selective technique. For each compound, a precursor ion is selected and fragmented to produce product ions. The transition from the precursor to the product ion is monitored. Below are some example MRM transitions that can be used as a starting point for method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| gamma-HCH | 218.9 | 182.9 | 144.9 |
| This compound | 224.9 | 188.9 | 150.9 |
Note: These values may need to be optimized on your specific instrument.
Q4: What are the expected limits of detection (LOD) and quantification (LOQ) for gamma-HCH analysis by GC-MS?
A4: The LOD and LOQ are dependent on the specific instrument, method, and matrix being analyzed. However, with a well-optimized GC-MS or GC-MS/MS method, low-level detection is achievable.
| Parameter | Typical Range |
| Limit of Detection (LOD) | 0.5 - 10 ng/g |
| Limit of Quantification (LOQ) | 3 - 30 ng/g |
These values are indicative and should be experimentally determined for your specific application.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of this compound.
Problem 1: No or Low Signal for this compound Internal Standard
Possible Causes & Solutions
| Cause | Solution |
| Incorrect Spiking | Verify the concentration and volume of the internal standard spiking solution. Ensure the spike is added at the beginning of the sample preparation process. |
| Degradation during Sample Preparation | Check the pH of your extraction and cleanup solutions. Gamma-HCH is susceptible to degradation under alkaline conditions. |
| Instrumental Issues | - Injector: Check for a blocked syringe or a leak in the injection port septum. - Column: Ensure the column is properly installed and not broken. - MS Detector: Verify that the MS is tuned correctly and that the filament is operational. |
| Incorrect MS Parameters | Double-check that the correct ions for this compound are being monitored in your SIM or MRM method. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Active Sites in the GC System | - Injector Liner: Use a deactivated liner and replace it regularly. - Column: Condition the column according to the manufacturer's instructions. If the problem persists, trim the front end of the column (e.g., 0.5 m). |
| Improper Injection Technique | Optimize the injection volume and speed. A slow injection can lead to peak broadening. |
| Column Overload | If the peak is fronting, the column may be overloaded. Dilute the sample or use a column with a higher capacity. |
| Incompatible Solvent | Ensure the sample solvent is compatible with the GC column stationary phase. |
Problem 3: Isotopic Interference or Crosstalk
Possible Causes & Solutions
| Cause | Solution |
| Natural Isotope Abundance | The native gamma-HCH has naturally occurring isotopes (e.g., ¹³C, ³⁷Cl) that can contribute to the signal of the labeled internal standard, especially at high analyte concentrations. This can lead to non-linear calibration curves.[3] |
| Co-eluting Interferences | A matrix component may have a fragment ion with the same m/z as one of the monitored ions for the internal standard. |
| Impurity in the Labeled Standard | The this compound standard may contain a small amount of the unlabeled analyte. |
Solutions for Isotopic Interference:
-
Use a Non-linear Calibration Model: A quadratic or other non-linear regression may provide a better fit for the calibration data when isotopic interference is present.[3]
-
Select Different MRM Transitions: Choose transitions that are less prone to interference from the native analyte.
-
Improve Chromatographic Separation: Optimize the GC oven temperature program to separate the analyte from any co-eluting interferences.
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.
Experimental Protocols
Sample Preparation for Soil and Sediment (based on EPA Method 3541)
-
Homogenization: Homogenize the soil or sediment sample.
-
Spiking: Spike a known weight of the sample (e.g., 10 g) with the this compound internal standard solution.
-
Extraction: Perform an automated Soxhlet extraction with an appropriate solvent, such as a hexane/acetone mixture.[1]
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Cleanup: The extract may require cleanup to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with silica gel or Florisil cartridges.
-
Concentration: Concentrate the cleaned extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Analysis: The extract is now ready for GC-MS analysis.
Optimized GC-MS Parameters
The following table provides a starting point for GC-MS method development. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 min - Ramp 1: 25 °C/min to 160 °C, hold for 1 min - Ramp 2: 5 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | SIM or MRM |
| SIM Ions (gamma-HCH) | m/z 181, 183, 219 |
| SIM Ions (this compound) | m/z 187, 189, 225 |
Visualizations
Logical Troubleshooting Workflow for "No Peak" Issue
Caption: Troubleshooting workflow for the absence of a peak for the this compound internal standard.
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the analysis of gamma-HCH using a 13C6 labeled internal standard.
References
Technical Support Center: Synthesis of High-Purity γ-HCH-¹³C₆
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity, isotopically labeled gamma-hexachlorocyclohexane (γ-HCH-¹³C₆).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of γ-HCH-¹³C₆.
Issue 1: Low Yield of γ-HCH-¹³C₆ in the Crude Reaction Mixture
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Suboptimal Reaction Temperature: The photochlorination of benzene is temperature-sensitive. | Maintain a low reaction temperature. Some studies suggest that lower temperatures can favor the formation of the γ-isomer. | An increase in the relative percentage of the γ-isomer in the crude product mixture. |
| Inadequate UV Light Exposure: Insufficient or improper UV irradiation can lead to an incomplete reaction. | Ensure the UV lamp is of the appropriate wavelength and intensity. Optimize the distance of the lamp from the reaction vessel to ensure uniform irradiation. | Increased conversion of ¹³C₆-benzene to the HCH isomer mixture. |
| Impure ¹³C₆-Benzene: Impurities in the starting material can lead to side reactions and by-products. | Use high-purity ¹³C₆-benzene. If necessary, purify the starting material before use. | A cleaner reaction with fewer interfering by-products, potentially improving the yield of HCH isomers. |
| Incorrect Stoichiometry: An improper ratio of chlorine to ¹³C₆-benzene can affect the reaction efficiency. | Carefully control the addition of chlorine gas. Ensure a slight excess of chlorine to drive the reaction to completion, but avoid significant excess to prevent over-chlorination. | Optimized conversion of the starting material to the desired product. |
Issue 2: Difficulty in Isolating High-Purity γ-HCH-¹³C₆
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Inefficient Isomer Separation: The crude product is a complex mixture of isomers, with the α-isomer being the most abundant.[1] | Employ fractional crystallization with solvents like methanol or acetic acid.[2] Multiple recrystallization steps may be necessary. Alternatively, use fractional distillation to separate isomers based on their boiling points. | Gradual enrichment of the γ-isomer in the crystalline or distilled fractions. |
| Co-crystallization of Isomers: Other isomers, particularly the α-isomer, can co-crystallize with the γ-isomer, reducing its purity. | Optimize the crystallization conditions, including the choice of solvent, cooling rate, and concentration. A slower cooling rate often promotes the formation of purer crystals. | Improved purity of the isolated γ-HCH-¹³C₆. |
| Presence of Chlorinated Impurities: By-products from the chlorination of impurities in the initial benzene can interfere with the crystallization of the γ-isomer.[3] | Ensure the use of highly purified ¹³C₆-benzene for the synthesis. | A cleaner crude product that is easier to purify, leading to higher purity of the final product. |
Issue 3: Inaccurate Quantification or Purity Assessment
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Matrix Effects in GC-MS Analysis: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of γ-HCH-¹³C₆, leading to inaccurate quantification. | Prepare matrix-matched standards for calibration. Utilize the synthesized γ-HCH-¹³C₆ as an internal standard for the quantification of unlabeled γ-HCH. | More accurate and reliable quantification of the analyte. |
| Poor Chromatographic Resolution: Inadequate separation of HCH isomers on the GC column can lead to overlapping peaks and inaccurate purity assessment. | Optimize the GC method, including the column type (e.g., a low-polarity silarylene phase), temperature program, and carrier gas flow rate.[4] | Baseline separation of the γ-isomer from other isomers, allowing for accurate determination of its purity. |
| Analyte Degradation in the Injector Port: High temperatures in the GC injector can cause degradation of thermally labile compounds. | Optimize the injector temperature to ensure efficient volatilization without causing degradation of the HCH isomers. | Improved peak shape and response, leading to more accurate results. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing high-purity γ-HCH-¹³C₆?
The main challenge is that the synthesis, typically through the photochlorination of ¹³C₆-benzene, produces a mixture of several HCH isomers, including alpha (α), beta (β), gamma (γ), delta (δ), and epsilon (ε) forms.[1] The desired γ-isomer is a minor component of this mixture, typically 10-15%.[1] The subsequent separation and purification of the γ-isomer from the more abundant α-isomer (60-70%) is a difficult and critical step.[1]
Q2: What is the expected distribution of isomers in the technical HCH-¹³C₆ mixture?
The approximate distribution of isomers in the technical product from the photochlorination of benzene is as follows:[1]
| Isomer | Percentage in Technical Mixture |
| α-HCH | 60-70% |
| β-HCH | 5-12% |
| γ-HCH (Lindane) | 10-15% |
| δ-HCH | 6-10% |
| ε-HCH | 3-4% |
Q3: What are the recommended methods for purifying γ-HCH-¹³C₆ from the isomer mixture?
The most common methods for isolating the γ-isomer are fractional distillation and fractional crystallization.[1][2] Fractional distillation separates the isomers based on their different boiling points.[1] Fractional crystallization, often using solvents like methanol or acetic acid, relies on the differential solubility of the isomers to selectively crystallize the γ-isomer.[2] Further purification can be achieved using chromatography.[1]
Q4: Which analytical techniques are best suited for the validation of synthesized γ-HCH-¹³C₆?
Gas chromatography-mass spectrometry (GC-MS) is the primary technique used for the validation of γ-HCH-¹³C₆.[1] It allows for the separation, identification, and quantification of the different HCH isomers. The mass spectrometer is crucial for confirming the isotopic enrichment by detecting the higher molecular weight of the ¹³C₆-labeled compound (approximately 296.8 g/mol ) compared to its unlabeled counterpart.[1][3] High-performance liquid chromatography (HPLC) can also be used for the quantitative determination of lindane.[5]
Q5: How can I avoid degradation of my γ-HCH-¹³C₆ sample?
γ-HCH is stable to light, heat, air, and strong acids.[6] However, it can be decomposed by alkaline substances.[6] Therefore, it is crucial to avoid contact with basic solutions or materials during synthesis, purification, and storage. Store the purified compound in a cool, dark, and dry place in a tightly sealed container.
Experimental Protocols
General Protocol for the Synthesis of γ-HCH-¹³C₆ via Photochlorination of ¹³C₆-Benzene
This protocol provides a general outline. Researchers should optimize the specific parameters based on their experimental setup and desired outcomes.
-
Reaction Setup:
-
In a suitable photochemical reactor equipped with a stirrer, gas inlet, and a UV light source, dissolve high-purity ¹³C₆-benzene in an appropriate solvent (or use neat).
-
Ensure the reactor is properly cooled to maintain the desired reaction temperature.
-
-
Chlorination:
-
Bubble chlorine gas through the ¹³C₆-benzene solution while irradiating with UV light.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS) to determine the consumption of the starting material and the formation of HCH isomers.
-
-
Work-up:
-
Once the reaction is complete, stop the chlorine flow and turn off the UV lamp.
-
Remove the solvent and any unreacted chlorine, typically by rotary evaporation, to obtain the crude technical HCH-¹³C₆ mixture.
-
General Protocol for the Purification of γ-HCH-¹³C₆ by Fractional Crystallization
-
Dissolution:
-
Dissolve the crude technical HCH-¹³C₆ mixture in a minimal amount of a suitable hot solvent (e.g., methanol or acetic acid).[2]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. The γ-isomer is typically less soluble than the α-isomer in these solvents, leading to its preferential crystallization.
-
-
Isolation:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent to remove adhering mother liquor containing the other isomers.
-
-
Recrystallization:
-
Repeat the dissolution, crystallization, and isolation steps as necessary to achieve the desired purity of the γ-HCH-¹³C₆. Monitor the purity of each fraction by GC-MS.
-
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of high-purity γ-HCH-¹³C₆.
Caption: Troubleshooting decision tree for addressing low yields of γ-HCH-¹³C₆.
References
- 1. News - Single [spirochem.com]
- 2. Lindane, Hexachlorocyclohexane (Technical Grade), and Other Hexachlorocyclohexane Isomers - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. US2573676A - Process for separating the isomers of hexachlorocyclohexane - Google Patents [patents.google.com]
- 4. cromlab-instruments.es [cromlab-instruments.es]
- 5. researchgate.net [researchgate.net]
- 6. Hexachlorocyclohexane | C6H6Cl6 | CID 727 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: γ-HCH ¹³C₆ Isotope-Labeled Standard
Welcome to the technical support center for γ-HCH ¹³C₆. This resource is designed to assist researchers, analytical scientists, and laboratory professionals in the proper handling, storage, and troubleshooting of γ-HCH ¹³C₆ stock and working solutions. As an isotopically labeled internal standard, its stability is critical for accurate quantification.
Below you will find a series of frequently asked questions (FAQs) and a comprehensive troubleshooting guide to address potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: What is γ-HCH ¹³C₆ and why is its stability important?
A1: γ-HCH (gamma-Hexachlorocyclohexane), commonly known as lindane, is an organochlorine pesticide. The ¹³C₆ designation indicates that the six carbon atoms in the cyclohexane ring have been replaced with the stable isotope Carbon-13. This labeled compound is used as an internal standard in analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), to accurately quantify the amount of unlabeled γ-HCH in a sample.[1] Its stability is paramount because any degradation of the standard will lead to an inaccurate, typically overestimated, calculation of the analyte concentration in the sample under investigation.[2]
Q2: What are the primary factors that can cause the degradation of γ-HCH ¹³C₆ in solution?
A2: The degradation of γ-HCH ¹³C₆ is influenced by the same factors as its unlabeled counterpart. The primary drivers of degradation in a laboratory setting are:
-
pH: γ-HCH is susceptible to hydrolysis, a reaction with water, which is significantly accelerated under alkaline (high pH) conditions.[3][4]
-
Light Exposure: Photodegradation can occur when solutions are exposed to UV light, such as from direct sunlight or certain types of laboratory lighting.[5][6]
-
Temperature: Elevated temperatures can increase the rate of both hydrolysis and thermal decomposition.
-
Solvent Type & Purity: The choice of solvent and the presence of impurities (e.g., water, reactive contaminants) can affect the long-term stability of the standard.
Q3: What are the recommended storage conditions for γ-HCH ¹³C₆ stock solutions?
A3: To ensure maximum stability, stock solutions of γ-HCH ¹³C₆ should be stored under the following conditions, as often recommended by suppliers:
-
Temperature: Store at room temperature or as specified by the manufacturer, but avoid high temperatures.[7][8]
-
Light: Protect from light by using amber glass vials or by storing vials in the dark (e.g., in a cabinet or box).[7][8]
-
Moisture: Keep away from moisture to prevent hydrolysis.[7][8] Ensure vials are tightly sealed.
-
Solvent: Typically, γ-HCH standards are supplied in a stable, non-polar solvent like nonane.[7] If preparing custom solutions, use high-purity, dry solvents.
Q4: Which solvents are suitable for preparing γ-HCH ¹³C₆ working solutions?
A4: Non-polar and some polar aprotic solvents are generally suitable. Common choices for chlorinated pesticide analysis include:
-
Hexane
-
Nonane[7]
-
Toluene
-
Dichloromethane
-
Ethyl Acetate
-
Isooctane
It is crucial to use high-purity, pesticide-grade or equivalent solvents to avoid introducing contaminants that could either react with the standard or interfere with the analysis. Avoid solvents with significant water content or those that are prone to forming peroxides.
Q5: What are the potential degradation products of γ-HCH?
A5: Under laboratory and environmental conditions, γ-HCH can degrade into several products. The primary degradation pathway often involves dehydrochlorination. Key intermediates and final products can include:
-
γ-Pentachlorocyclohexene (γ-PCCH)[9]
-
Tetrachlorocyclohexenes (TCCH)[10]
-
Trichlorobenzenes[10]
-
Chlorobenzene[10]
-
Benzene[11]
The presence of these compounds in a standard solution can indicate degradation and may interfere with the analysis of the target analyte.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the potential degradation of γ-HCH ¹³C₆ solutions.
Issue 1: Inconsistent or Decreasing Response of the Internal Standard
You observe a gradual or sudden decrease in the peak area or height of the γ-HCH ¹³C₆ internal standard across a sequence of analyses.
Caption: Troubleshooting workflow for inconsistent internal standard response.
-
Verify Instrument Performance: Before suspecting chemical degradation, rule out instrument issues.[12]
-
Action: Check the GC-MS tune report for any anomalies in sensitivity, mass calibration, or detector performance.[12]
-
Action: Inspect the GC system for leaks, particularly around the injector septa, column fittings, and gas lines.[2]
-
Action: Check for contamination in the injector liner, column, or ion source.[13]
-
-
Isolate the Solution: Determine if the issue lies with your working solution or the stock solution.
-
Action: Prepare a new working solution from your primary stock solution. If the new solution provides the expected response, your old working solution may have degraded or been prepared incorrectly.
-
Action: If the freshly made working solution also shows a low response, prepare a new working solution from a different, unopened stock solution (if available). If this resolves the issue, your original stock solution has likely degraded.
-
-
Investigate Causes of Degradation: If you confirm the solution has degraded, review your procedures.
-
Storage: Was the solution stored in a tightly sealed, amber vial, and protected from light?[7] Was it stored at the recommended temperature?
-
Solvent: Was a high-purity, dry solvent used? Could the solvent have absorbed atmospheric moisture over time?
-
Handling: Were working solutions prepared in glassware that may have had alkaline residues from cleaning detergents? Ensure all glassware is properly rinsed with solvent.
-
Issue 2: Presence of Unexpected Peaks in the Standard Solution
You observe extra peaks in the chromatogram when injecting a solution of the γ-HCH ¹³C₆ standard.
Caption: Simplified potential degradation pathway of γ-HCH.
-
Identify the Peaks: Use the mass spectrum of the unknown peaks to tentatively identify them. Compare their spectra with known degradation products of γ-HCH, such as pentachlorocyclohexene (PCCH) or trichlorobenzenes.[9][10]
-
Check the Solvent: Inject a blank sample of the solvent used to prepare the solution. This will confirm whether the contamination originates from the solvent itself.
-
Confirm Degradation: If the peaks are identified as likely degradation products and are not present in the solvent blank, it is a strong indicator that your standard has degraded.
-
Take Corrective Action: Discard the compromised stock and working solutions. Prepare a fresh stock solution from the neat material or a new certified reference material. Review and improve storage and handling protocols as described in Issue 1.
Quantitative Data Summary
Table 1: Hydrolysis Half-Life of γ-HCH at Different pH Values
| pH | Half-Life (at 22°C) | Reference |
| 5 | No measurable hydrolysis | [14][15] |
| 7 | 100.7 - 4331 hours | [14][15] |
| 9 | 47.9 - 92 hours | [14][15] |
This data illustrates the rapid increase in degradation under alkaline conditions.
Experimental Protocol: Stability Check of a Stock Solution
This protocol outlines a procedure to verify the stability of a γ-HCH ¹³C₆ stock solution over time.
Caption: Experimental workflow for assessing stock solution stability.
-
Objective: To determine if the concentration of γ-HCH ¹³C₆ in a stock solution remains stable under specific storage conditions.
-
Materials:
-
γ-HCH ¹³C₆ certified reference material.
-
High-purity, dry solvent (e.g., nonane, hexane).
-
Volumetric flasks and pipettes (Class A).
-
Amber glass autosampler vials with PTFE-lined caps.
-
Calibrated GC-MS system.
-
-
Procedure:
-
Initial Analysis (Time 0):
-
Carefully prepare a stock solution of γ-HCH ¹³C₆ at a known concentration (e.g., 100 µg/mL).
-
From this stock, prepare a fresh working standard at a concentration suitable for your instrument (e.g., 1 µg/mL).
-
Immediately analyze this working standard five times (n=5) using your established GC-MS method.
-
Calculate the average peak area and the relative standard deviation (%RSD). This average area serves as your baseline (A₀). The %RSD should be <5% to ensure the measurement is precise.
-
-
Storage:
-
Store the stock solution under your laboratory's standard conditions (e.g., room temperature, protected from light).[7]
-
-
Follow-up Analysis (Time X):
-
At predetermined intervals (e.g., 1 month, 3 months, 6 months), retrieve the stored stock solution.
-
Prepare a new working standard from the stored stock using the exact same procedure as in Step 1.
-
Analyze the new working standard five times (n=5) using the identical GC-MS method and a recently tuned instrument.
-
Calculate the new average peak area (Aₓ).
-
-
Data Evaluation:
-
Compare the average peak area at Time X (Aₓ) with the initial baseline area (A₀).
-
Calculate the percent change: [(A₀ - Aₓ) / A₀] * 100%.
-
-
References
- 1. gamma-Hch 13C6 | 222966-66-7 | Benchchem [benchchem.com]
- 2. shimadzu.co.uk [shimadzu.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. γ-HCH (γ-BHC) (lindane) (¹³Câ, 99%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, CLM-1282-1.2 [isotope.com]
- 8. isotope.com [isotope.com]
- 9. New metabolites in the degradation of alpha- and gamma-hexachlorocyclohexane (HCH): pentachlorocyclohexenes are hydroxylated to cyclohexenols and cyclohexenediols by the haloalkane dehalogenase LinB from Sphingobium indicum B90A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemistry of Microbial Degradation of Hexachlorocyclohexane and Prospects for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromacademy.com [chromacademy.com]
- 13. agilent.com [agilent.com]
- 14. Hexachlorocyclohexane | C6H6Cl6 | CID 727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle for Precision: Validating Gamma-HCH Analysis with and without a Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in the meticulous work of trace-level compound analysis, the accuracy and reliability of analytical methods are paramount. This guide provides an objective comparison of analytical methods for the quantification of gamma-Hexachlorocyclohexane (gamma-HCH), a persistent organochlorine pesticide. We delve into a head-to-head comparison of traditional analytical approaches versus the more advanced isotope dilution technique employing gamma-HCH 13C6 as an internal standard, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust analytical methodology, particularly in complex matrices. This approach, known as isotope dilution mass spectrometry (IDMS), offers significant advantages in mitigating matrix effects and procedural errors that can plague traditional external and internal standard methods. By introducing a known amount of the labeled analogue of the analyte at the beginning of the sample preparation process, any loss of analyte during extraction, cleanup, and analysis is compensated for, leading to more accurate and precise quantification.
Quantitative Performance: A Tale of Two Methods
The true measure of an analytical method's performance lies in its quantitative validation parameters. The following table summarizes key performance data for the analysis of gamma-HCH using Gas Chromatography-Mass Spectrometry (GC-MS) with and without a 13C-labeled internal standard. The data presented is a compilation from various validated methods to provide a comparative overview.
| Performance Parameter | Method: Isotope Dilution GC-MS (with this compound) | Method: GC with External/Internal Standard (without labeled IS) |
| Linearity (Correlation Coefficient, r²) | >0.999[1] | ≥0.996 |
| Limit of Detection (LOD) | As low as 0.04 pg/g (in soil)[2], 0.5 ng/g (in ginseng)[1] | 0.1 µg/L (in water) |
| Limit of Quantitation (LOQ) | 2.0 ng/g (in ginseng)[1] | 0.1 µg/L to 30 ng/g (matrix dependent)[3] |
| Accuracy (Recovery) | 95.6% - 114.5%[1][2] | 50% - 150% (APHA accepted range)[4] |
| Precision (Relative Standard Deviation, RSD) | 2.4% - 10.81%[1][2] | <20%[4] |
The data clearly indicates that the isotope dilution method generally achieves higher accuracy and precision, as evidenced by the tighter recovery ranges and lower relative standard deviations. Furthermore, the limits of detection can be significantly lower, allowing for more sensitive quantification of gamma-HCH at trace levels.
The Analytical Workflow: A Visual Guide
The following diagram illustrates the typical workflow for the analysis of gamma-HCH using the isotope dilution method. This visual representation clarifies the sequence of steps from sample collection to final data analysis.
Caption: Workflow for gamma-HCH analysis using isotope dilution GC-MS.
Experimental Protocols: A Closer Look at the Methodology
A detailed and validated experimental protocol is crucial for reproducible and reliable results. Below is a representative protocol for the analysis of gamma-HCH in a soil matrix using isotope dilution GC-MS, synthesized from established methods.[2][5]
1. Sample Preparation and Extraction
-
Sample Homogenization: Homogenize the soil sample to ensure uniformity.
-
Spiking: Weigh approximately 10 g of the homogenized soil sample into an extraction cell. Spike the sample with a known amount of this compound solution.
-
Extraction: Mix the spiked sample with a drying agent like anhydrous sodium sulfate. Perform extraction using an Accelerated Solvent Extractor (ASE) with a suitable solvent mixture (e.g., hexane/acetone).
2. Extract Cleanup
-
Solid Phase Extraction (SPE): Concentrate the extract and pass it through a Florisil SPE cartridge to remove interfering co-extractives.
-
Elution: Elute the target analytes from the SPE cartridge with an appropriate solvent.
3. Instrumental Analysis
-
Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 180°C at 20°C/min, then to 280°C at 5°C/min, and hold for 5 min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for both native gamma-HCH and this compound.
-
4. Quantification
-
Calibration: Prepare a series of calibration standards containing known concentrations of native gamma-HCH and a constant concentration of this compound.
-
Calculation: Quantify the concentration of gamma-HCH in the sample by calculating the ratio of the peak area of the native analyte to the peak area of the labeled internal standard and comparing it to the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of trace organochlorine pesticides in soil using isotope dilution-high resolution gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
A Guide to Inter-Laboratory Comparison of Lindane Quantification Using ¹³C₆-Lindane Isotope Dilution GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a standardized framework for the accurate and reproducible quantification of lindane in environmental matrices, specifically soil, to facilitate reliable inter-laboratory comparisons. Adherence to a common protocol is paramount for generating comparable data across different research sites and studies. This document outlines a detailed experimental protocol based on established methodologies, such as those recognized by the U.S. Environmental Protection Agency, and presents expected performance characteristics derived from validated methods. The use of ¹³C₆-labeled lindane as an internal standard is a critical component of this method, as it corrects for variations in extraction efficiency and instrumental response, thereby ensuring high accuracy and precision.[1][2]
Expected Performance Characteristics
To ensure data comparability, participating laboratories should aim to meet or exceed the performance metrics outlined below. These values are typical for the analysis of organochlorine pesticides in soil using isotope dilution high-resolution gas chromatography-mass spectrometry (HRGC-HRMS).[2]
| Parameter | Expected Value | Description |
| Limit of Detection (LOD) | < 0.05 pg/g | The lowest concentration of lindane that can be reliably detected. |
| Limit of Quantification (LOQ) | < 0.15 pg/g | The lowest concentration of lindane that can be accurately quantified. |
| Accuracy (Recovery) | 75% - 115% | The percentage of known spiked lindane recovered from the sample matrix. |
| Precision (RSD) | < 15% | The relative standard deviation of replicate measurements. |
| Linearity (R²) | > 0.995 | The correlation coefficient of the calibration curve. |
Experimental Protocols
This section details a standardized protocol for the quantification of lindane in soil samples using a ¹³C₆-lindane internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The method is adapted from established procedures for organochlorine pesticide analysis.[1][3][4][5]
Sample Preparation and Extraction (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient procedure for extracting pesticide residues from soil.[3][4][5][6][7]
-
1.1. Soil Sample Preparation:
-
Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris.
-
Homogenize the sieved soil thoroughly.
-
-
1.2. Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water to the soil and vortex for 30 seconds.
-
Spike the sample with a known amount of ¹³C₆-lindane internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine - PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is the final extract for GC-MS analysis.
-
Instrumental Analysis: GC-MS
-
2.1. Gas Chromatograph (GC) Conditions:
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[2]
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 90 °C, hold for 1 minute.
-
Ramp 1: 25 °C/min to 180 °C.
-
Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes.
-
-
-
2.2. Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (suggested):
-
Lindane (Quantification): m/z 181
-
Lindane (Confirmation): m/z 183, 219
-
¹³C₆-Lindane (Internal Standard): m/z 187, 225
-
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Quantification
Quantification is performed using the isotope dilution technique.[1][2] A calibration curve is generated by plotting the ratio of the peak area of the native lindane to the peak area of the ¹³C₆-lindane internal standard against the concentration of the native lindane. The concentration of lindane in the samples is then calculated from this calibration curve.
Visualized Workflows
To aid in the standardization of procedures, the following diagrams illustrate the key workflows.
Caption: Workflow for Lindane Quantification in Soil.
Caption: Logical Flow of an Inter-Laboratory Comparison Study.
References
- 1. epa.gov [epa.gov]
- 2. [Determination of trace organochlorine pesticides in soil using isotope dilution-high resolution gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
Isotope Dilution Method Sets the Gold Standard for Gamma-HCH Analysis
A comprehensive review of analytical methodologies reveals the superior accuracy and precision of the isotope dilution method for the quantification of gamma-hexachlorocyclohexane (gamma-HCH), a persistent organic pollutant. This guide provides a comparative analysis of common analytical techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their applications.
The determination of gamma-HCH, also known as lindane, in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. While several analytical techniques are available, the isotope dilution method coupled with mass spectrometry (IDMS) consistently demonstrates a higher degree of accuracy and precision compared to other methods such as gas chromatography with electron capture detection (GC-ECD) and high-performance liquid chromatography (HPLC).
Performance Comparison of Analytical Methods
The isotope dilution method distinguishes itself by employing a stable, isotopically labeled version of the analyte (e.g., ¹³C-gamma-HCH) as an internal standard. This standard is added to the sample at the beginning of the analytical process, effectively compensating for any loss of analyte during sample preparation and analysis. This approach minimizes matrix effects and corrects for variations in instrument response, leading to more reliable and reproducible results.
A compilation of performance data from various validation studies is presented below to facilitate a direct comparison of the key analytical methods.
| Analytical Method | Analyte | Matrix | Accuracy (Recovery %) | Precision (Relative Standard Deviation, RSD %) | Citation |
| Isotope Dilution GC-MS | Pesticides | Soybeans | 83 - 109 | < 3 | [1] |
| GC-IRMS | gamma-HCH | - | Good agreement with EA-IRMS | 0.2 - 0.31 (as ‰) | [2][3] |
| GC-μECD | Lindane | Water | 83 - 114 | Not Specified | [4] |
| HPLC-UV | Lindane | Formulations | Near 100 | 0.33 | [5][6] |
| GC-MS/NCI | Organochlorine Pesticides | Sedimentary Material | 82 - 117 | ≤ 20 | [7] |
| GC with FID | Lindane | Formulation | 97 - 102 | 1.0 | [8] |
Experimental Workflows and Protocols
The superior performance of the isotope dilution method is rooted in its meticulous experimental workflow. A generalized workflow for the analysis of gamma-HCH using isotope dilution GC-MS is illustrated below.
Detailed Experimental Protocol for Isotope Dilution GC-MS:
-
Sample Preparation:
-
A known amount of the sample (e.g., water, soil, biological tissue) is accurately weighed.
-
A precise amount of a certified ¹³C-labeled gamma-HCH internal standard solution is added to the sample. The sample is then thoroughly homogenized to ensure equilibrium between the native analyte and the internal standard.
-
-
Extraction:
-
The analyte and internal standard are extracted from the sample matrix using an appropriate technique, such as liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., hexane, dichloromethane) or solid-phase extraction (SPE) with a specific sorbent.
-
-
Cleanup:
-
The extract is subjected to a cleanup procedure to remove co-extracted interfering compounds. This may involve techniques like column chromatography using adsorbents such as silica gel or Florisil.
-
-
Concentration and Solvent Exchange:
-
The cleaned extract is concentrated to a small, known volume, and the solvent may be exchanged to one that is more suitable for GC-MS analysis.
-
-
GC-MS Analysis:
-
A small aliquot of the final extract is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC separates gamma-HCH from other components in the extract based on their boiling points and interaction with the chromatographic column. The MS detects and quantifies the native gamma-HCH and the ¹³C-gamma-HCH internal standard by monitoring their specific molecular ions or fragment ions.
-
-
Quantification:
-
The concentration of gamma-HCH in the original sample is calculated based on the measured ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, the amount of internal standard added, and the initial sample weight or volume.
-
Comparative Experimental Protocols:
-
Gas Chromatography with Electron Capture Detection (GC-ECD): This method follows a similar sample preparation procedure to GC-MS but utilizes an electron capture detector, which is highly sensitive to halogenated compounds like gamma-HCH. Quantification is typically performed using an external or internal standard calibration curve, which does not inherently correct for matrix effects or analyte loss during sample preparation as effectively as the isotope dilution method.[4]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For HPLC analysis, the sample extract is separated on a liquid chromatography column, and gamma-HCH is detected by its absorbance of ultraviolet light.[5][6] This method is generally less sensitive and selective than GC-based methods for gamma-HCH and is more susceptible to interference from co-eluting compounds. Quantification relies on external standard calibration.[5][6]
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of confidence in the quantification of gamma-HCH, the isotope dilution method coupled with mass spectrometry is the unequivocal choice. Its inherent ability to correct for analytical variabilities ensures data of superior accuracy and precision. While other methods like GC-ECD and HPLC-UV can be employed for screening or in situations with less stringent data quality objectives, they lack the robustness and reliability of the isotope dilution approach. The adoption of the isotope dilution method is a critical step towards generating defensible and high-quality data in the analysis of this important environmental and biological contaminant.
References
- 1. epa.gov [epa.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stable Carbon Isotope Analysis of Hexachlorocyclohexanes by Liquid–Liquid Extraction Gas Chromatography Isotope Ratio Mass Spectrometry: Method Evaluation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of lindane in surface water samples and its degradation by hydrogen peroxide and persulfate assisted TiO2-based photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Guide to Certified Reference Materials for Gamma-HCH Analysis Using ¹³C₆ Internal Standards
For researchers, scientists, and professionals in drug development, the accurate quantification of gamma-hexachlorocyclohexane (γ-HCH), a persistent organic pollutant, is paramount. This guide provides a comparative overview of commercially available Certified Reference Materials (CRMs) for γ-HCH and details the gold-standard analytical methodology for their certification, employing a ¹³C₆-labeled internal standard.
The use of Certified Reference Materials is fundamental to ensuring the quality and metrological traceability of analytical measurements. For the analysis of γ-HCH, also known as lindane, CRMs provide a benchmark for method validation, instrument calibration, and quality control. The most accurate method for certifying these materials is isotope dilution mass spectrometry (IDMS), which utilizes a stable isotope-labeled internal standard, such as ¹³C₆-γ-HCH, to correct for sample preparation losses and instrumental variations.
Comparison of Commercially Available Gamma-HCH Certified Reference Materials
Several reputable suppliers offer well-characterized CRMs for γ-HCH, produced under stringent quality management systems such as ISO 17034 and ISO/IEC 17025. Below is a comparison of neat solid CRMs from leading providers. It is important to note that for some products, the detailed Certificate of Analysis (CoA) containing the certified value and expanded uncertainty is available upon request from the supplier.
| Supplier | Product Code | Lot Number | Certified Purity (%) | Expanded Uncertainty (%) | Notes |
| LGC Standards | DRE-C14073000 | G1399636 | 99.5 | 0.5 | Purity determined by 100% method based on HPLC. |
| CPAChem | P827700 | Available upon request | Available upon request | Available upon request | Provided as a 100 µg/mL solution in cyclohexane. |
| HPC Standards | 691161 / 673954 | Available upon request | Available upon request | Available upon request | Offered as a neat solid. |
Note: The data for CPAChem and HPC Standards CRMs should be obtained from the respective Certificates of Analysis provided with the product. The expanded uncertainty is stated as the standard uncertainty of measurement multiplied by a coverage factor k=2, which for a normal distribution corresponds to a coverage probability of approximately 95%.
The Role of ¹³C₆-gamma-HCH in Certification
The use of a ¹³C₆-labeled γ-HCH internal standard is crucial for achieving the highest level of accuracy in the certification of γ-HCH reference materials. Since ¹³C₆-γ-HCH is chemically identical to the native analyte, it behaves similarly during extraction, cleanup, and chromatographic analysis. However, its different mass allows for its distinct detection by a mass spectrometer. This co-elution and differential detection enable the precise correction for any analytical variability, leading to a more accurate and reliable certified value.
Experimental Protocol for the Certification of Gamma-HCH CRM using Isotope Dilution GC-MS
The certification of a γ-HCH CRM using a ¹³C₆-γ-HCH internal standard by Isotope Dilution Gas Chromatography-Mass Spectrometry (ID-GC-MS) is a meticulous process. The following protocol outlines the key steps involved.
Preparation of Primary Standards and Solutions
-
Gravimetric Preparation: All standards are prepared gravimetrically using balances calibrated with weights traceable to the International System of Units (SI).
-
Native γ-HCH Stock Solution: A primary stock solution of the candidate γ-HCH CRM is prepared by accurately weighing the neat material and dissolving it in a suitable solvent (e.g., cyclohexane, isooctane).
-
¹³C₆-γ-HCH Internal Standard Stock Solution: A primary stock solution of ¹³C₆-γ-HCH is prepared in a similar manner.
-
Calibration Solutions: A series of calibration solutions are prepared by mixing known amounts of the native γ-HCH stock solution with a fixed amount of the ¹³C₆-γ-HCH internal standard stock solution. This creates a range of concentration ratios that will be used to construct a calibration curve.
Sample Preparation for Certification
-
Blending: A precise amount of the ¹³C₆-γ-HCH internal standard solution is added to a precisely weighed amount of the candidate γ-HCH CRM. This blend is thoroughly homogenized to ensure isotopic equilibrium.
-
Replicates: Multiple independent blends (replicates) are prepared to assess the repeatability of the measurement.
GC-MS Analysis
-
Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used to achieve good separation of γ-HCH from other isomers and matrix components.
-
Injection: A splitless or on-column injection is used to ensure quantitative transfer of the analytes to the column.
-
Temperature Program: An optimized temperature program is used to ensure good chromatographic peak shape and resolution.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electron ionization (EI) is commonly used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is employed to monitor specific ions for both native γ-HCH and ¹³C₆-γ-HCH, ensuring high sensitivity and selectivity.
-
γ-HCH ions: m/z 181, 183, 219
-
¹³C₆-γ-HCH ions: m/z 187, 189, 225
-
-
Data Analysis and Certification
-
Isotope Ratio Measurement: The peak areas of the selected ions for both native γ-HCH and ¹³C₆-γ-HCH are measured for each chromatogram. The ratio of these peak areas is calculated for each injection.
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratios of the calibration solutions against their known concentration ratios.
-
Quantification: The concentration of the candidate γ-HCH CRM in the prepared blends is determined using the calibration curve and the measured peak area ratios.
-
Uncertainty Budget Calculation: The overall uncertainty of the certified value is calculated by considering all potential sources of uncertainty, including the purity of the primary standards, the gravimetric and volumetric preparations, the calibration curve, and the repeatability of the measurements.
Visualizing the Certification Workflow
The following diagrams illustrate the key processes involved in the certification of a γ-HCH CRM.
Caption: Workflow for the certification of γ-HCH CRM using ¹³C₆-γ-HCH and ID-GC-MS.
Caption: Key components contributing to the uncertainty budget in CRM certification.
A Comparative Guide to GC-MS and LC-MS Methods for Hexachlorocyclohexane (HCH) Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of hexachlorocyclohexane (HCH) isomers. While GC-MS is the established and more common method for HCH analysis, this guide also explores the applicability of LC-MS/MS for a complete comparative overview.
Executive Summary
Hexachlorocyclohexane (HCH) is a persistent organic pollutant with several isomers of significant environmental and health concern, including alpha-, beta-, gamma-, and delta-HCH. Accurate and reliable quantification of these isomers is crucial. The primary analytical techniques employed for this purpose are GC-MS and LC-MS.
Generally, GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds like HCH isomers, often exhibiting superior performance.[1][2] LC-MS/MS, while versatile for a broad range of compounds, is less commonly used for legacy organochlorine pesticides such as HCH.[1][2] This is primarily due to the nonpolar nature of HCH, making it highly amenable to gas chromatography.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of HCH isomers. The data has been compiled from various validation studies and should be considered as representative performance.
| Performance Parameter | GC-MS / GC-MS/MS | LC-MS/MS | Source(s) |
| Linearity (R²) | > 0.99 | > 0.99 | [3][4] |
| Limit of Detection (LOD) | 0.001 - 1 ng/g | 0.005 - 1 µg/L | [5][6] |
| Limit of Quantification (LOQ) | 0.015 - 20 µg/kg | 0.009 - 0.123 µg/L | [6][7] |
| Accuracy (Recovery %) | 80 - 110% | 64 - 127% | [3][6] |
| Precision (RSD %) | < 15% | < 15% | [3][6] |
Experimental Protocols
Detailed methodologies for sample preparation and instrumental analysis are critical for reproducible results. Below are representative protocols for both GC-MS and LC-MS analysis of HCH isomers.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[7][8][9]
-
Sample Homogenization: A representative sample (e.g., 10-15 g of soil or food product) is homogenized.
-
Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate amount of solvent (typically acetonitrile) and shaken vigorously.[8] For fatty matrices, a solvent exchange to hexane may be performed.[7]
-
Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, and sodium citrate) is added to induce phase separation.[8] The tube is shaken and centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., PSA, C18, GCB) to remove interfering matrix components.[8] The tube is vortexed and centrifuged.
-
Final Extract: The supernatant is collected for analysis. For GC-MS, it may be concentrated and reconstituted in a suitable solvent like hexane or toluene. For LC-MS, it might be diluted with the mobile phase.
GC-MS/MS Instrumental Analysis
GC-MS/MS is a highly sensitive and selective technique for the analysis of HCH isomers.[3][10]
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used for the separation of HCH isomers.
-
Inlet: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is optimized to achieve baseline separation of the isomers. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.[11]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Monitored Ions: Specific precursor and product ions for each HCH isomer are selected for quantification and confirmation.
-
LC-MS/MS Instrumental Analysis
While less common, LC-MS/MS can be adapted for HCH analysis, particularly when analyzing a diverse range of pesticides simultaneously.[2]
-
Liquid Chromatograph (LC):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like ammonium formate or formic acid to enhance ionization.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used, though APCI is often more suitable for less polar compounds like HCH.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is essential for achieving the required selectivity and sensitivity.
-
Monitored Transitions: Specific precursor-to-product ion transitions are optimized for each HCH isomer.
-
Method Cross-Validation Workflow
A cross-validation of analytical methods is performed to ensure that different methods provide comparable results for the same analyte in the same matrix. This is crucial when transferring methods between laboratories or when comparing a new method to an established one.
Conclusion
For the specific analysis of HCH isomers, GC-MS and GC-MS/MS remain the methods of choice due to their high sensitivity, selectivity, and robustness for these volatile and nonpolar compounds. The extensive existing literature and validated methods provide a strong foundation for reliable HCH analysis using GC-MS.
LC-MS/MS can be a viable alternative, particularly in multi-residue methods that include a wide range of pesticides with varying polarities. However, careful optimization of the LC conditions and MS parameters is necessary to achieve adequate sensitivity for HCH isomers. The choice between GC-MS and LC-MS will ultimately depend on the specific analytical needs, available instrumentation, and the overall scope of the analysis. A thorough method validation is essential regardless of the chosen technique to ensure data quality and reliability.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Validation Including Uncertainty Estimation of a GC–MS/MS Method for Determination of Selected Halogenated Priority Substances in Fish Using Rapid and Efficient Lipid Removing Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Analysis of Pesticide Residues in food by QuEChERS and GCMS [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Performance Showdown: Choosing the Right Mass Spectrometer for γ-HCH ¹³C₆ Detection
For researchers, scientists, and drug development professionals tasked with the precise detection of γ-HCH ¹³C₆, the choice of mass spectrometer is a critical decision that directly impacts data quality, sensitivity, and analytical throughput. This guide provides an objective comparison of the leading mass spectrometry platforms—Triple Quadrupole (QqQ), Time-of-Flight (TOF), and Orbitrap—supported by available experimental data for the analysis of γ-HCH (lindane) and other organochlorine pesticides.
At a Glance: Performance Metrics
The selection of a mass spectrometer hinges on a balance of sensitivity, selectivity, and the intended application, whether it be routine targeted quantification or comprehensive screening. While direct comparative studies for γ-HCH ¹³C₆ across all three platforms are limited, data from the analysis of its unlabeled counterpart, lindane, and other organochlorine pesticides provide a strong basis for performance evaluation.
| Performance Parameter | Triple Quadrupole (GC-MS/MS) | Time-of-Flight (GC-QTOF) | Orbitrap (GC-Q-Orbitrap) |
| Limit of Detection (LOD) | 0.10 - 0.80 ng/g (in shellfish)[1] | Generally in the low µg/kg range | For 86% of pesticides, LODs were lower than with QqQ instruments[2] |
| Limit of Quantitation (LOQ) | 0.31 - 2.41 ng/g (in shellfish)[1]; 0.015 µg/L (in groundwater)[3] | Typically in the low µg/L to ng/g range | 0.1 - 4 µg/kg (in wheat)[2] |
| Linearity (R²) | > 0.996[1] | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 83.5 - 118.4%[1] | Typically 70 - 120% | For over 85% of pesticides, recoveries were between 70-120%[2] |
| Precision (%RSD) | 0.3 - 27.9%[1] | < 20% | < 20%[2] |
| Primary Advantage | High sensitivity and selectivity for targeted analysis[4] | High resolution and accurate mass for screening and retrospective analysis | Exceptional selectivity in complex matrices and retrospective analysis capabilities[5][6] |
| Primary Disadvantage | Limited to pre-selected analytes, no retrospective analysis | Potentially lower sensitivity for targeted quantification compared to the latest QqQ models | Higher initial instrument cost |
In-Depth Analysis of Mass Spectrometry Platforms
Triple Quadrupole (QqQ) Mass Spectrometry: The workhorse for targeted quantitative analysis, the GC-MS/MS operating with a triple quadrupole analyzer, excels in sensitivity and selectivity through Multiple Reaction Monitoring (MRM). This makes it an ideal choice for routine monitoring where the analytes of interest are well-defined and maximum sensitivity is paramount.
Time-of-Flight (TOF) Mass Spectrometry: Often configured as a Q-TOF, this platform offers high-resolution, accurate-mass (HRAM) capabilities. This enables not only quantification but also the confident identification of compounds based on their exact mass. A significant advantage of TOF-based systems is the ability to perform retrospective data analysis, allowing for the interrogation of previously acquired data for newly identified compounds of interest without the need for sample re-injection.
Orbitrap Mass Spectrometry: As a high-resolution accurate-mass spectrometer, the Orbitrap, particularly in a GC-Q-Orbitrap configuration, provides exceptional resolving power and mass accuracy. This leads to outstanding selectivity, even in the most complex sample matrices. Recent studies have demonstrated that the GC-Q-Orbitrap can achieve lower limits of detection for a majority of pesticides when compared to traditional GC-QqQ methods, making it a powerful tool for both targeted quantification and non-targeted screening.[2]
Experimental Protocols: A Closer Look
Reproducibility and comparability of data are fundamentally linked to the experimental methodologies employed. Below are representative protocols for the analysis of organochlorine pesticides, including γ-HCH, on different mass spectrometry platforms.
GC-MS/MS (Triple Quadrupole) Protocol for Organochlorine Pesticides in Shellfish[1]
-
Sample Preparation (QuEChERS):
-
A 10 g homogenized sample is extracted with 10 mL of acetonitrile.
-
QuEChERS salts (magnesium sulfate, sodium chloride, sodium citrate) are added, and the sample is shaken and centrifuged.
-
The supernatant is subjected to dispersive solid-phase extraction (dSPE) with magnesium sulfate and primary secondary amine (PSA) for cleanup.
-
The final extract is collected after centrifugation for analysis.
-
-
Gas Chromatography (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Injector: Splitless, 280°C
-
Oven Program: 80°C (1 min hold), ramp at 20°C/min to 180°C, then ramp at 5°C/min to 300°C (5 min hold)
-
Carrier Gas: Helium (1.2 mL/min)
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
GC-Q-Orbitrap Protocol for Pesticide Analysis in Wheat[2]
-
Sample Preparation: A modified QuEChERS extraction is typically employed.
-
Gas Chromatography (GC) Conditions:
-
Column: TG-5SilMS (30 m x 0.25 mm, 0.25 µm)
-
Injector: Splitless
-
Carrier Gas: Helium
-
-
Mass Spectrometry (Q-Orbitrap) Conditions:
-
Ionization: Electron Ionization (EI)
-
Acquisition Mode: Full scan
-
Resolving Power: 60,000 FWHM
-
Mass Range: m/z 50-500
-
Visualizing the Analytical Workflow
The journey from sample to result follows a structured path, as illustrated in the workflow diagram below. This process is fundamental to achieving accurate and reliable data, regardless of the mass spectrometer employed.
Caption: A typical workflow for the analysis of γ-HCH ¹³C₆.
Conclusion
For the dedicated, high-sensitivity quantification of γ-HCH ¹³C₆ in routine analytical settings, the GC-MS/MS (QqQ) remains a robust and cost-effective choice. However, for research and discovery-oriented applications that demand both the quantification of known targets and the identification of unknown compounds, the high-resolution capabilities of GC-QTOF and GC-Q-Orbitrap systems are indispensable. The GC-Q-Orbitrap, in particular, is emerging as a powerful, all-in-one solution, offering a compelling blend of sensitivity, selectivity, and the invaluable ability to perform retrospective data analysis.[5] The ultimate decision will be guided by the specific analytical challenges and budgetary considerations of the laboratory.
References
- 1. Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative solid phase microextraction - gas chromatography mass spectrometry analysis of the pesticides lindane, heptachlor and two heptachlor transformation products in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. learning.sepscience.com [learning.sepscience.com]
A Head-to-Head Battle: Unveiling the Impact of Internal Standards on Analytical Results
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in their analytical data, the choice between using an internal standard or an external standard calibration is a critical one. This guide provides a comprehensive comparison of these two fundamental analytical techniques, supported by experimental data, to empower you to make informed decisions for your specific applications.
The primary role of an internal standard is to compensate for variations that can occur during sample preparation and analysis.[1] By adding a known amount of a carefully selected compound—the internal standard—to every sample, calibrator, and blank, analysts can significantly improve the reliability of their results.[2] This is because the ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for inconsistencies in sample injection volume, solvent evaporation, and instrument response.[3][4] In contrast, the external standard method relies on a calibration curve generated from standards prepared separately from the samples, making it more susceptible to such variations.[5]
At a Glance: With vs. Without an Internal Standard
| Feature | Analysis with Internal Standard | Analysis without Internal Standard (External Standard) |
| Principle | Analyte response is normalized to the response of a known amount of a co-analyzed internal standard.[2] | Analyte response in the sample is directly compared to a calibration curve generated from external standards.[5] |
| Precision | Generally higher; corrects for variations in injection volume and sample preparation.[6] | Can be lower; susceptible to variations in injection volume and sample handling.[1] |
| Accuracy | Often improved; compensates for sample loss during preparation and matrix effects.[5] | Can be compromised by sample loss during preparation and uncorrected matrix effects.[7] |
| Complexity | More complex; requires careful selection and addition of an appropriate internal standard.[8] | Simpler; does not require the selection and addition of an internal standard.[8] |
| Typical Use Cases | Complex sample matrices (e.g., bioanalysis), multi-step sample preparation, high-precision required analyses (e.g., LC-MS, GC-MS).[8] | Simple sample matrices, routine analyses, and when a suitable internal standard is not available.[8] |
Experimental Data: A Quantitative Look at Performance
The true test of any analytical method lies in its performance. The following tables summarize experimental data from various studies, directly comparing the precision and accuracy of analyses conducted with and without an internal standard.
Table 1: Comparison of Precision (Repeatability)
| Analyte | Matrix | Method | Repeatability (%RSD) | Improvement with Internal Standard |
| Diuron | Chemical Standard | HPLC-UV | External Standard: 1.2% Internal Standard: 0.3% | 4.0x |
| Indoxacarb | Chemical Standard | UHPLC-UV | External Standard: 0.8% Internal Standard: 0.2% | 4.0x |
| Active Ingredient | Simple Matrix | Not Specified | External Standard: 1.28% Internal Standard: 0.29% | 4.4x |
Data synthesized from multiple sources.[6]
Table 2: Comparison of Accuracy
| Analyte | Matrix | Method | Accuracy (% Bias) - Low Concentration | Accuracy (% Bias) - High Concentration |
| Meloxicam | Human Plasma | HPLC-UV | External Standard: +6.9% Internal Standard: -0.7% | External Standard: +3.04% Internal Standard: -12.04% |
| Ammonium Ion | Cigarette Smoke | Ion Chromatography | External Standard: Measurement Uncertainty 2.0 µ g/cigarette Internal Standard: Measurement Uncertainty 1.5 µ g/cigarette | Not Applicable |
Data synthesized from multiple sources.[9][10]
Table 3: Linearity and Limit of Quantification Comparison
| Analyte | Matrix | Method | Linearity Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) |
| Cephalexin | Plasma | HPLC-UV | External Standard: 2.5 - 50 Internal Standard: 0.25 - 50 | External Standard: 2.5 Internal Standard: 0.25 |
Data synthesized from a bioequivalence study.[11]
Experimental Protocols: A Practical Guide
To illustrate the practical differences in methodology, detailed experimental protocols for the analysis of a hypothetical analyte in a sample matrix using High-Performance Liquid Chromatography (HPLC) are provided below.
Experimental Protocol: Analysis without Internal Standard (External Standard Method)
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the analyte at a high concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately measure a known volume or weight of the sample.
-
Perform any necessary extraction, dilution, or derivatization steps.
-
Bring the final sample extract to a known volume.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detector settings.
-
Inject a fixed volume of each calibration standard to generate a calibration curve by plotting peak area versus concentration.
-
Inject the same fixed volume of the prepared sample extracts.
-
-
Quantification:
-
Determine the peak area of the analyte in the sample chromatogram.
-
Calculate the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Experimental Protocol: Analysis with Internal Standard
-
Selection of Internal Standard:
-
Choose an internal standard that is chemically similar to the analyte but chromatographically resolved from it and other matrix components. It should not be present in the original sample.[12]
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the analyte and a separate stock solution of the internal standard.
-
Prepare a series of calibration standards, each containing a different concentration of the analyte but the same constant concentration of the internal standard.
-
To each unknown sample, add the same constant concentration of the internal standard as used in the calibration standards. Perform any necessary extraction or dilution steps.
-
-
HPLC Analysis:
-
Set up the HPLC system as in the external standard method.
-
Inject a fixed volume of each calibration standard.
-
Inject the same fixed volume of the prepared sample extracts containing the internal standard.
-
-
Quantification:
-
For each chromatogram (standards and samples), determine the peak areas of both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each standard.
-
Generate a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Calculate the peak area ratio for the unknown samples and determine the analyte concentration from the calibration curve.[2]
-
Visualizing the Workflow
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both methods.
Logical Framework for Method Selection
The decision to use an internal standard is a balance of analytical needs and practical considerations. The following diagram outlines a logical approach to this decision.
Conclusion
The use of an internal standard can significantly enhance the precision and accuracy of analytical measurements, particularly in complex matrices or when extensive sample preparation is required.[5][6] The experimental data clearly demonstrates that the internal standard method can lead to substantial improvements in repeatability and, in many cases, accuracy.[9] However, the benefits must be weighed against the increased complexity and the challenge of finding a suitable internal standard.[8] For routine analyses in simple matrices, the external standard method may be sufficient and more efficient.[8] Ultimately, the choice of method should be guided by the specific requirements of the analysis, the nature of the sample, and the desired level of data quality.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chromatographic Quantification Methods: External Standard, Internal Standard, And Self-Calibration Methods - Blogs - News [alwsci.com]
- 3. jasco-global.com [jasco-global.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatographic quantitative internal or external standard method, how to choose_ [uhplcslab.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Assessing the Uncertainty of Measurement for Gamma-HCH Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of gamma-hexachlorocyclohexane (gamma-HCH), a persistent organochlorine pesticide, is critical in environmental monitoring, food safety, and toxicology studies. A key aspect of ensuring the reliability of these measurements is the assessment of measurement uncertainty. This guide provides a comparative overview of the analytical methods used for gamma-HCH analysis and the associated measurement uncertainties, supported by experimental data and detailed protocols.
Comparison of Analytical Methods and Measurement Uncertainty
The determination of gamma-HCH is predominantly carried out using gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also employed for pesticide residue analysis. The choice of method can significantly influence the measurement uncertainty.
Gas chromatography-mass spectrometry (GC-MS) is a highly selective and sensitive technique for the analysis of gamma-HCH. For legacy organochlorine pesticides like gamma-HCH, GC-MS/MS generally outperforms LC-MS/MS. This is often due to the better volatility and thermal stability of these compounds, making them well-suited for GC-based analysis.
The following table summarizes typical performance characteristics and measurement uncertainties associated with the analysis of organochlorine pesticides, including gamma-HCH, using different analytical techniques. It is important to note that the expanded uncertainty is matrix-dependent and can vary between laboratories.
| Analytical Method | Matrix | Analyte | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Expanded Uncertainty (k=2) (%) |
| GC-ECD | Tomato | gamma-HCH | 0.010 | 74-117 | Not explicitly stated, but major sources identified as weighing, standard purity, and repeatability[1] |
| GC-MS | Water | gamma-HCH | - | - | The uncertainty was considered the result of several factors: sample processing, the recovery process, the preparation of the standard solutions and the uncertainty associated with the plotting of the calibration curve[2] |
| GC-MS/MS | Soil | Organochlorine Pesticides | 11.41 - 79.23 | 70-120 | Not explicitly stated, but method validated with acceptable precision (RSD ≤16%)[3] |
| LC-MS/MS | Tomato, Pepper, Orange | Pesticides (general) | - | - | Not explicitly stated, method validated according to SANTE guidelines[4] |
| GC-MS and GC-ECD | Air | Organochlorine Pesticides | - | - | 24-59[5] |
Note: The expanded uncertainty values are indicative and can vary based on the specific laboratory conditions, matrix complexity, and analyte concentration. The data for organochlorine pesticides are used as a proxy for gamma-HCH where specific data is not available.
Sources of Measurement Uncertainty
A thorough assessment of measurement uncertainty requires the identification and quantification of all potential sources of error in the analytical process. A cause-and-effect diagram, also known as an Ishikawa or fishbone diagram, is a useful tool for visualizing these sources.
Caption: Cause-and-effect diagram of uncertainty sources in gamma-HCH analysis.
Experimental Protocols
Detailed and standardized experimental protocols are essential for minimizing measurement uncertainty and ensuring the comparability of results. Below are example protocols for the analysis of gamma-HCH in water and soil matrices.
Protocol 1: Determination of gamma-HCH in Water by GC-MS
This protocol is based on a method for the analysis of organochlorinated pesticides in water, with a focus on the steps critical for uncertainty assessment.[2]
1. Sample Preparation (Extraction)
-
Objective: To extract gamma-HCH from the water sample into an organic solvent.
-
Procedure:
-
Measure a precise volume of the water sample (e.g., 1000 mL) using a calibrated graduated cylinder.
-
Transfer the sample to a separatory funnel.
-
Add a known amount of a suitable surrogate standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) by shaking vigorously for a specified time.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator.
-
2. Instrumental Analysis (GC-MS)
-
Objective: To separate, identify, and quantify gamma-HCH in the prepared extract.
-
Instrumentation: An Agilent Technologies 6890 gas chromatograph coupled with a 5973 mass selective detector.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Optimized for the separation of organochlorine pesticides.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Monitor characteristic ions for gamma-HCH.
-
3. Calibration and Quantification
-
Objective: To establish a calibration curve for the quantification of gamma-HCH.
-
Procedure:
-
Prepare a series of calibration standards of gamma-HCH with known concentrations.
-
Analyze the calibration standards using the same GC-MS method as for the samples.
-
Construct a calibration curve by plotting the peak area of gamma-HCH against its concentration.
-
Quantify gamma-HCH in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: Determination of gamma-HCH in Soil using QuEChERS and GC-MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in various matrices, including soil.
1. Sample Preparation (QuEChERS Extraction and Cleanup)
-
Objective: To extract and clean up gamma-HCH from the soil sample.
-
Procedure:
-
Weigh a representative portion of the homogenized soil sample (e.g., 10 g) into a 50 mL centrifuge tube.
-
Add a known amount of a suitable internal standard.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation.
-
Shake vigorously for 1 minute.
-
Centrifuge at a specified speed and time (e.g., 4000 rpm for 5 minutes).
-
Transfer an aliquot of the acetonitrile supernatant (upper layer) to a dispersive solid-phase extraction (d-SPE) tube containing a cleanup sorbent (e.g., PSA and C18).
-
Vortex for 30 seconds.
-
Centrifuge at a specified speed and time.
-
The resulting supernatant is ready for GC-MS analysis.
-
2. Instrumental Analysis (GC-MS)
-
Objective: To separate, identify, and quantify gamma-HCH in the cleaned-up extract.
-
Instrumentation and Conditions: Similar to the GC-MS parameters described in Protocol 1, with potential modifications to the temperature program to optimize for the soil extract matrix.
3. Calibration and Quantification
-
Objective: To establish a matrix-matched calibration curve to compensate for matrix effects.
-
Procedure:
-
Prepare a series of calibration standards by spiking blank soil extract with known concentrations of gamma-HCH.
-
Analyze these matrix-matched standards using the same GC-MS method as for the samples.
-
Construct a calibration curve and quantify gamma-HCH in the samples as described in Protocol 1.
-
Workflow for Uncertainty Assessment in gamma-HCH Analysis
The following diagram illustrates the logical workflow for assessing the measurement uncertainty in gamma-HCH analysis, from defining the measurement to reporting the final result.
Caption: Workflow for the assessment of measurement uncertainty in gamma-HCH analysis.
By following standardized protocols, carefully identifying and quantifying sources of uncertainty, and selecting the appropriate analytical technique, researchers can ensure the reliability and comparability of gamma-HCH measurements, which is fundamental for informed decision-making in environmental and health-related fields.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of QuEChERS method for the analysis of organochlorine pesticides in soils with diverse organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncertainty Evaluation of Measurement Results for the Determination of HCH in Groundwater Samples by Gas Chromatography [ykcs.ac.cn]
- 5. Estimation of measurement uncertainty of polychlorinated biphenyls, polycyclic aromatic hydrocarbons and organochlorine pesticides in the atmosphere using gas chromatography-mass spectrometry and gas chromatography-electron capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Proficiency Testing Schemes for Persistent Organic Pollutants, Including Lindane
For Researchers, Scientists, and Drug Development Professionals
Proficiency testing (PT) is a critical component of a laboratory's quality assurance system, providing an external and objective evaluation of the accuracy and reliability of its analytical data. For laboratories involved in the analysis of persistent organic pollutants (POPs), such as the organochlorine pesticide lindane, participation in well-designed PT schemes is essential for demonstrating competence and ensuring data of high quality. This guide provides a comparison of available PT schemes for POPs, with a focus on lindane, and details a common analytical methodology.
Comparison of Proficiency Testing Scheme Providers
Several organizations offer PT schemes for the analysis of POPs in various matrices. The following table summarizes the offerings of some of the prominent providers. It is important to note that specific quantitative data from final reports of PT schemes, such as assigned values and Z-scores for lindane, are often confidential and not publicly available. Therefore, this comparison focuses on the general features of the schemes.
| Provider | Scheme Name | Matrix Options | Frequency (Typical) | Analytes Including Lindane |
| Qualitycheck | Pesticides in natural waters | Natural waters (groundwater, surface water) | 2 rounds per year (April and November) | Yes, as part of a comprehensive list of organochlorine pesticides. Indicative concentration levels: 10 - 500 ng/L.[1] |
| BIPEA | PT 53: Waste Water Micropollutants | Waste water (inlet and outlet), industrial waste water | 5 rounds per year | Yes, HCH isomers (including lindane) are part of the micropollutant suite.[2][3][4] |
| ERA (A Waters Company) | Water Pollution (WP) & Water Supply (WS) | Water/Wastewater | Monthly or Quarterly | Yes, organochlorine pesticides, including lindane, are included. Concentration ranges are typically 1–20 μg/L for WP and 0.2–20 μg/L for WS.[5] |
| Fapas (from Fera) | Food Chemistry | Various food matrices (e.g., fruits, vegetables, flour) | Multiple rounds per year across different food types | Yes, pesticide residues including organochlorine pesticides are a major component of their food chemistry schemes.[6][7][8] |
Alternative Quality Control Measures
While participation in formal PT schemes is highly recommended, laboratories can also utilize other quality control measures to ensure the accuracy of their POPs analysis. These can be used in conjunction with or as an alternative to traditional PT schemes.
-
Certified Reference Materials (CRMs): Analysis of CRMs with known concentrations of lindane and other POPs is a direct way to assess method accuracy and bias.
-
Inter-laboratory Comparisons (ad-hoc): Informal exchange of samples with other reputable laboratories can provide valuable comparative data.
-
In-house Quality Control Materials: A well-characterized in-house material can be used to monitor the long-term performance and stability of the analytical method.
Experimental Protocol: Analysis of Lindane in Water by GC-ECD (Based on EPA Method 8081B)
The analysis of organochlorine pesticides, including lindane, in environmental samples is commonly performed using gas chromatography with an electron capture detector (GC-ECD), as outlined in EPA Method 8081B.[9][10]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Adjust the pH of a 1-liter water sample to between 5 and 9.
-
Transfer the sample to a 2-liter separatory funnel.
-
Add 60 mL of a suitable solvent (e.g., methylene chloride or a hexane/diethyl ether mixture).
-
Shake the funnel vigorously for 2 minutes with periodic venting.
-
Allow the organic layer to separate from the water phase.
-
Drain the organic layer into a flask.
-
Repeat the extraction two more times using fresh portions of the solvent.
-
Combine the three organic extracts.
-
Dry the extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1-10 mL using a Kuderna-Danish (K-D) apparatus or other suitable concentration technique.
2. Sample Cleanup (if necessary)
Interferences from co-extracted compounds can be removed using techniques such as Florisil, silica gel, or alumina column chromatography. The choice of cleanup method depends on the nature of the sample matrix.
3. Instrumental Analysis (GC-ECD)
-
Gas Chromatograph: An Agilent 6890 or equivalent, equipped with a micro-electron capture detector (µECD).[11]
-
Columns: Dual column confirmation is recommended. For example:
-
Primary Column: Agilent J&W DB-CLP1
-
Confirmation Column: Agilent J&W DB-CLP2[12]
-
-
Injector: Split/splitless inlet in splitless mode.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp 1: 5°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Detector Temperature: 325°C.
4. Quality Control
-
Method Blank: An analyte-free matrix processed through the entire analytical procedure.
-
Laboratory Control Spike (LCS): A clean matrix spiked with a known concentration of lindane and other target analytes.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with known concentrations of analytes to assess matrix effects on recovery and precision.
-
Surrogates: Compounds similar to the analytes of interest, but not expected to be present in the sample, are added to every sample to monitor extraction efficiency.
Visualizing the Proficiency Testing Workflow and Quality Control Logic
The following diagrams, generated using the DOT language, illustrate the typical workflow of a proficiency testing scheme and the logical relationship between different quality control approaches.
Caption: Workflow of a typical proficiency testing scheme.
Caption: Relationship between internal and external quality control measures.
References
- 1. qualitychecksrl.com [qualitychecksrl.com]
- 2. policycommons.net [policycommons.net]
- 3. Proficiency testing programs WATERS - Bipea [bipea.org]
- 4. Bipea - Bipea [extranet.bipea.org]
- 5. Organochlorine Pesticides | CRM, PT, QR, Water Pollution | ERA [eraqc.com]
- 6. fapas.com [fapas.com]
- 7. fapas.com [fapas.com]
- 8. fapas.com [fapas.com]
- 9. Analytical Method [keikaventures.com]
- 10. epa.gov [epa.gov]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of γ-HCH-¹³C₆: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of isotopically labeled compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of gamma-Hexachlorocyclohexane (γ-HCH) labeled with Carbon-13 (¹³C₆), a stable, non-radioactive isotope.
Immediate Safety and Handling Precautions
Gamma-HCH, also known as lindane, is a toxic and hazardous substance.[1][2][3] All handling and disposal procedures must be conducted in accordance with federal, state, and local regulations.[3] Personnel must be properly trained and equipped with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection to avoid inhalation, skin contact, and ingestion.[2][4][5] In case of a spill, the area should be evacuated, ventilated, and the spilled material collected with a non-combustible absorbent material.[6][7]
Disposal Procedures for γ-HCH-¹³C₆
Since ¹³C is a stable isotope and not radioactive, γ-HCH-¹³C₆ can be disposed of following the same procedures as for unlabeled γ-HCH.[8] The primary and most recommended method for the disposal of γ-HCH is high-temperature incineration.[1][3][9]
Step-by-Step Disposal Plan:
-
Segregation and Labeling:
-
Isolate γ-HCH-¹³C₆ waste from other laboratory waste streams.
-
Clearly label the waste container as "Hazardous Waste: gamma-Hexachlorocyclohexane (Lindane)" and include any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Containment:
-
Store the waste in a tightly closed, leak-proof container that is compatible with the chemical.[2][6]
-
Store the container in a cool, well-ventilated, and designated hazardous waste storage area away from light and incompatible materials such as strong bases, strong oxidizing agents, and powdered metals.[2][3]
-
-
Engage a Licensed Waste Disposal Service:
-
Primary Disposal Method: Incineration:
-
Alternative Disposal Methods:
-
Alkaline Treatment: Treatment with a strongly alkaline solution can also be an effective disposal method.[9]
-
Oxidation: Oxidation with agents like ozone or potassium permanganate can be used for disposal.[9] It is important to note that oxidation with chlorine or hydrogen peroxide has been found to be ineffective.[9]
-
Quantitative Data on Disposal Methods
The following table summarizes key quantitative parameters for the recommended disposal methods for gamma-HCH.
| Disposal Method | Key Parameters | Value | Source |
| Incineration | Temperature | 400–500 °C (in the presence of a catalytic mixture) | [9] |
| Destruction and Removal Efficiency | 99.99% | [1] | |
| Alkaline Treatment | pH | 11.5 | [9] |
| Treatment Time | 6.5 hours (for 98.5% removal in a lab-scale study) | [9] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of γ-HCH-¹³C₆.
Caption: Workflow for the proper disposal of γ-HCH-¹³C₆.
References
- 1. Lindane (EHC 54, 1991) [inchem.org]
- 2. nj.gov [nj.gov]
- 3. CHEM SERVICE [lindane.org]
- 4. lewisu.edu [lewisu.edu]
- 5. hpc-standards.com [hpc-standards.com]
- 6. isotope.com [isotope.com]
- 7. Safety Guideline [chemtrack.org]
- 8. moravek.com [moravek.com]
- 9. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Hexachlorocyclohexane (HCH) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. isotope.com [isotope.com]
- 11. isotope.com [isotope.com]
Essential Safety and Logistics for Handling Gamma-HCH 13C6
For Immediate Reference: Personal Protective Equipment (PPE) and Emergency Procedures
Handling gamma-Hexachlorocyclohexane (γ-HCH), also known as Lindane, and its carbon-13 labeled analogue (¹³C₆), requires stringent safety protocols due to its toxicity. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Gamma-HCH is classified as a hazardous substance with the following primary concerns[1][2]:
-
Acute Toxicity: Toxic if swallowed and harmful in contact with skin or if inhaled[1][2].
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure[2].
-
Reproductive Toxicity: May cause harm to breast-fed children[1][2].
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects[2].
The isotopically labeled gamma-HCH ¹³C₆ shares the same chemical properties and hazards as its unlabeled counterpart.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the required PPE for handling gamma-HCH ¹³C₆.
| PPE Category | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or PVC) with a minimum thickness of 14 mils. Consider double-gloving. | Prevents dermal absorption, a primary route of exposure. Nitrile and PVC offer good resistance to organochlorine pesticides[3][4]. |
| Eye Protection | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes. | Protects eyes from contact with the chemical, which can cause irritation[5][6]. |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges and P100 particulate filters. | Protects against inhalation of the powdered form or aerosols. The specific type of respirator depends on the concentration of the substance in the air[5][7][8]. |
| Body Protection | A lab coat worn over personal clothing. For larger quantities or tasks with a higher risk of contamination, a disposable gown or coveralls (e.g., Tyvek) is recommended. | Prevents contamination of personal clothing and skin[1][9]. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect against spills. |
Experimental Protocols: Safe Handling Procedures
Adherence to a strict operational plan is crucial for minimizing risk. The following step-by-step guidance outlines the safe handling of gamma-HCH ¹³C₆ in a laboratory setting.
1. Designated Work Area:
-
All work with gamma-HCH ¹³C₆ must be conducted in a designated area, such as a chemical fume hood, to control airborne particles[9][10][11].
-
The designated area should be clearly marked with warning signs indicating the presence of a toxic chemical[9][11].
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within a chemical fume hood to prevent inhalation of airborne particles[9].
-
Use anti-static weigh paper or a weighing boat to minimize the dispersal of the powder.
-
Handle all solutions under a fume hood.
3. Spill and Emergency Procedures:
-
In case of a spill, evacuate all non-essential personnel from the area[1].
-
Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For solid spills, carefully collect the material using a scoop or other appropriate tool and place it in a labeled, sealed container for hazardous waste disposal[1]. Avoid creating dust.
-
For liquid spills, use an absorbent material to contain and clean up the spill.
-
Decontaminate the spill area with a suitable cleaning agent and dispose of all cleanup materials as hazardous waste[11][12].
4. Decontamination:
-
At the end of each work session, decontaminate all surfaces and equipment in the designated area[9][11].
-
Wash hands and any exposed skin thoroughly with soap and water after handling the compound and before leaving the laboratory[10][11].
Disposal Plan
Gamma-HCH and its isotopically labeled form are classified as hazardous waste and must be disposed of according to federal, state, and local regulations[13][14].
| Waste Stream | Disposal Procedure |
| Solid Waste | All solid waste, including contaminated PPE (gloves, gowns), weigh paper, and spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | All solutions containing gamma-HCH ¹³C₆ must be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Sharps | Contaminated needles and other sharps must be disposed of in an appropriate sharps container[15]. |
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste pickup and disposal procedures[16].
Visualizing Safety and Operational Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling gamma-HCH ¹³C₆.
subgraph "cluster_Preparation" { label = "Preparation"; style = "filled"; fillcolor = "#FFFFFF"; "Don_PPE" [label="Don Appropriate PPE"]; "Prepare_Work_Area" [label="Prepare Designated Work Area in Fume Hood"]; }
subgraph "cluster_Handling" { label = "Handling"; style = "filled"; fillcolor = "#FFFFFF"; "Weigh_Compound" [label="Weigh Gamma-HCH 13C6"]; "Prepare_Solution" [label="Prepare Solution"]; }
subgraph "cluster_Cleanup" { label = "Cleanup & Disposal"; style = "filled"; fillcolor = "#FFFFFF"; "Decontaminate" [label="Decontaminate Work Area and Equipment"]; "Dispose_Waste" [label="Dispose of Hazardous Waste"]; "Doff_PPE" [label="Doff PPE"]; }
"Don_PPE" -> "Prepare_Work_Area"; "Prepare_Work_Area" -> "Weigh_Compound"; "Weigh_Compound" -> "Prepare_Solution"; "Prepare_Solution" -> "Decontaminate"; "Decontaminate" -> "Dispose_Waste"; "Dispose_Waste" -> "Doff_PPE"; }
Caption: A high-level overview of the experimental workflow for handling this compound."Spill_Occurs" [label="Spill Occurs", fillcolor="#FBBC05"]; "Evacuate_Area" [label="Evacuate Non-Essential Personnel"]; "Don_PPE" [label="Don Full PPE (including respirator)"]; "Contain_Spill" [label="Contain the Spill with Absorbent Material"]; "Clean_Spill" [label="Clean Up Spill"]; "Decontaminate_Area" [label="Decontaminate the Affected Area"]; "Dispose_Waste" [label="Dispose of all Cleanup Materials as Hazardous Waste"]; "Report_Spill" [label="Report Spill to EHS"];
"Spill_Occurs" -> "Evacuate_Area"; "Evacuate_Area" -> "Don_PPE"; "Don_PPE" -> "Contain_Spill"; "Contain_Spill" -> "Clean_Spill"; "Clean_Spill" -> "Decontaminate_Area"; "Decontaminate_Area" -> "Dispose_Waste"; "Dispose_Waste" -> "Report_Spill"; }
Caption: Step-by-step procedure for responding to a this compound spill.References
- 1. nj.gov [nj.gov]
- 2. queensu.ca [queensu.ca]
- 3. agriculture.com [agriculture.com]
- 4. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Lindane [cdc.gov]
- 6. epa.gov [epa.gov]
- 7. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 8. Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors - Cooperative Extension: Insect Pests, Ticks and Plant Diseases - University of Maine Cooperative Extension [extension.umaine.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. juniata.edu [juniata.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. tmi.utexas.edu [tmi.utexas.edu]
- 16. keene.edu [keene.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
